molecular formula C11H9ClN2O B1204703 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole CAS No. 947-95-5

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Número de catálogo: B1204703
Número CAS: 947-95-5
Peso molecular: 220.65 g/mol
Clave InChI: DKZPJLZXLKAMDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

IUPAC Name

5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-10(7-15)11(12)14(13-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZPJLZXLKAMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346527
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-95-5
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a valuable heterocyclic building block in medicinal chemistry and material science. This document details the core synthetic steps, presents quantitative data in a structured format, and offers detailed experimental protocols.

Introduction

This compound is a key intermediate used in the synthesis of a variety of compounds with potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Its utility stems from the reactive aldehyde and chloro functionalities on the pyrazole core, which allow for diverse chemical modifications. This guide focuses on the most widely adopted and efficient synthesis route, proceeding via the formation of a pyrazolone intermediate followed by a Vilsmeier-Haack formylation.

Core Synthesis Pathway

The primary and most extensively documented synthetic route to this compound is a two-step process. The first step involves the synthesis of the precursor, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is followed by the Vilsmeier-Haack reaction, which simultaneously introduces the formyl group at the 4-position and a chloro group at the 5-position.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

The initial step is a cyclocondensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction proceeds readily in an alcoholic solvent, typically ethanol, under reflux conditions.

Step 2: Vilsmeier-Haack Formylation

The second and final step is the Vilsmeier-Haack formylation of the synthesized 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction utilizes a Vilsmeier reagent, which is generated in situ from a formamide (commonly N,N-dimethylformamide - DMF) and a chlorinating agent (typically phosphorus oxychloride - POCl₃). The reaction results in the formylation at the C4 position and chlorination at the C5 position of the pyrazole ring.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound, compiled from various literature sources.

Table 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

ParameterValueReference
Reactants
Ethyl Acetoacetate1.0 eq[1]
Phenylhydrazine1.0 eq[1]
Solvent Ethanol[1]
Reaction Temperature Reflux[1]
Reaction Time 5.5 hours[1]
Product Yield 80%[1]
Melting Point 129-131 °C[1]

Table 2: Synthesis of this compound

ParameterValueReference
Reactants
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one1.0 eq[1]
N,N-Dimethylformamide (DMF)3.0 eq[1]
Phosphorus Oxychloride (POCl₃)7.0 eq[1]
Reaction Temperature 0 °C (initial), then Reflux[1]
Reaction Time 20 min (0 °C), then 1.5 hours (Reflux)[1]
Product Yield 80%[1]
Melting Point 141-142 °C[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • To a solution of ethyl acetoacetate (1.91 mL, 15 mmol) in dry ethanol (4 mL) in a round-bottom flask equipped with a magnetic stirrer, add phenylhydrazine (1.48 mL, 15 mmol) dropwise at room temperature.

  • Heat the reaction mixture under reflux in an oil bath for 5.5 hours.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the resulting solid, wash it with cold ethanol, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Synthesis of this compound
  • In a flask maintained at 0 °C (ice bath), add N,N-dimethylformamide (1.15 mL, 15 mmol).

  • To the cooled DMF, add phosphorus oxychloride (3.2 mL, 35 mmol) dropwise with constant stirring over a period of 15 minutes.

  • Continue stirring the mixture at 0 °C for an additional 20 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol).

  • Heat the reaction mixture under reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and water (60 mL).

  • A solid product will precipitate out. Filter the solid, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to afford pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a pale yellow solid.[1]

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway of this compound.

Synthesis_Pathway EA Ethyl Acetoacetate Pyrazolone 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one EA->Pyrazolone + Ethanol, Reflux PH Phenylhydrazine PH->Pyrazolone + Ethanol, Reflux FinalProduct This compound Pyrazolone->FinalProduct + Vilsmeier Reagent, Reflux Vilsmeier Vilsmeier Reagent (DMF, POCl₃)

Caption: Two-step synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

The following diagram outlines the logical steps of the Vilsmeier-Haack reaction mechanism for the formylation and chlorination of the pyrazolone intermediate.

Vilsmeier_Mechanism Reagent_Formation 1. Formation of Vilsmeier Reagent (Electrophilic Iminium Ion) from DMF and POCl₃ Electrophilic_Attack 2. Electrophilic attack of the Vilsmeier reagent on the enol form of the pyrazolone at C4 Reagent_Formation->Electrophilic_Attack Intermediate_Formation 3. Formation of a cationic intermediate Electrophilic_Attack->Intermediate_Formation Chlorination 4. Attack of chloride ion at C5 Intermediate_Formation->Chlorination Iminium_Hydrolysis 5. Hydrolysis of the iminium salt to the aldehyde Chlorination->Iminium_Hydrolysis Final_Product Final Product: This compound Iminium_Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation and chlorination.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a substituted pyrazole derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive formyl group and a chlorinated pyrazole core, make it a valuable precursor for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its utility in synthetic chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

General and Physical Properties
PropertyValueSource(s)
Appearance White to light yellow crystalline powder or solid.[1][2][3][4]
Melting Point 145-148 °C[1][5][6]
Boiling Point 356.1 ± 37.0 °C (Predicted)[1][7]
Density 1.26 g/cm³ (Predicted)[1][7]
Chemical and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₉ClN₂O[1][5][7][8]
Molecular Weight 220.65 g/mol [1][5][7][8]
IUPAC Name 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[8]
Common Synonyms 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, this compound[7][8]
CAS Number 947-95-5[5][7][8]
pKa -3.81 ± 0.10 (Predicted)[2][7]
XLogP3-AA 2.7[2][8]
Spectral Data
SpectroscopyKey Features and Observations
¹H NMR The aldehyde proton (CHO) signal appears as a singlet at approximately δ 9.8-10.2 ppm. Aromatic protons from the phenyl group typically resonate as multiplets in the region of δ 7.2-7.8 ppm. The methyl group (CH₃) protons appear as a singlet at around δ 2.5 ppm.
Mass Spectrometry The molecular ion peak (M+) is observed at m/z 220, corresponding to the molecular weight. The presence of a chlorine atom is indicated by the M+2 isotopic peak. A characteristic fragmentation pattern involves the loss of the formyl group (CHO), resulting in a fragment at m/z 191.[1]
Infrared (IR) A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is observed in the range of 1670-1690 cm⁻¹.

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3]

Synthesis via Vilsmeier-Haack Reaction

Principle: This reaction involves the formylation of an activated aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). In the case of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction proceeds with simultaneous formylation at the 4-position and chlorination at the 5-position.[3]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent in situ.[9]

  • Once the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to the reaction mixture.[10]

  • Remove the ice bath and heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[9]

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the product by recrystallization from ethanol to obtain white to light yellow crystals.[3]

Safety Precautions: The Vilsmeier-Haack reaction is exothermic and involves corrosive and water-sensitive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction for the synthesis of this compound.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazolone 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Intermediate Iminium Intermediate Pyrazolone->Intermediate + Vilsmeier Reagent Product 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole Intermediate->Product Hydrolysis (H₂O) Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds Start 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole Condensation Condensation Reactions (e.g., Knoevenagel) Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Cyclization Cyclization Reactions Start->Cyclization Thiazolidinones Thiazolidinones Condensation->Thiazolidinones Hydrazones Hydrazones Condensation->Hydrazones Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Pyrazolopyrimidines Pyrazolopyrimidines Cyclization->Pyrazolopyrimidines

References

Spectroscopic Profile of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole is a key heterocyclic intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of approximately 220.65 g/mol .[1][2][3] The presence of multiple functional groups—a pyrazole core, a chloro substituent, a formyl group, and a phenyl ring—makes it a versatile scaffold for creating a diverse range of derivatives. This guide provides an in-depth overview of its spectroscopic characteristics, crucial for its identification and characterization in a research and development setting.

Spectroscopic Data Summary

The structural features of this compound have been elucidated using various spectroscopic techniques. The key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental spectrum is not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be inferred from data on closely related derivatives and general principles of NMR spectroscopy. The data presented here is for a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which incorporates the target molecule as a structural component.

Table 1: ¹H NMR Spectroscopic Data (Derivative in CDCl₃)

Chemical Shift (δ/ppm)MultiplicityAssignment (in derivative)
2.43SingletPyrazole -CH₃

Note: The aldehyde proton (-CHO) of the target compound is expected to appear as a singlet in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data (Derivative in CDCl₃) [4]

Chemical Shift (δ/ppm)Assignment (in derivative)
13.8Pyrazole -CH₃
114.4Pyrazole =C-Cl
148.8Pyrazole C=N

Note: The formyl carbon (-CHO) of the target compound is expected to have a chemical shift in the range of 185-195 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1670-1695C=O StretchAldehyde
3000-3100C-H StretchAromatic (Phenyl Ring)
2850-2950C-H StretchAliphatic (Methyl Group)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
220[M]⁺, Molecular ion peak
222[M+2]⁺, Isotope peak due to ³⁷Cl
219Most abundant peak
191[M-CHO]⁺, Fragment from loss of the formyl group[1]
77Phenyl fragment

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction

This compound is typically synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[4][5]

Detailed Protocol:

  • To an ice-cold solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 7 equivalents) is added dropwise with stirring over a period of 15 minutes.

  • The reaction mixture is maintained at 0°C and stirred for an additional 20 minutes to form the Vilsmeier reagent.

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) is then added to this mixture.

  • The reaction mixture is heated under reflux for 1.5 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solid precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the final compound.[4]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced directly or via a gas chromatograph (GC).

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the starting material to the spectroscopic characterization of the final product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (DMF/POCl₃) B->C D 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole C->D Formylation & Chlorination E NMR (¹H, ¹³C) D->E F IR D->F G Mass Spec (MS) D->G H Structural Confirmation E->H F->H G->H

References

Crystal Structure Analysis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, crystal growth, and X-ray crystallographic analysis of the title compound, alongside a summary of its potential biological activities, making it a valuable resource for researchers in drug discovery and materials science.

Introduction

This compound, with the chemical formula C₁₁H₉ClN₂O, is a pyrazole derivative that serves as a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] The pyrazole scaffold is a well-known pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.[2] Understanding the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of novel drug candidates.

This guide presents the crystallographic data, a detailed account of the experimental procedures for its synthesis and crystal structure determination, and an exploration of its potential role in modulating key biological pathways.

Data Presentation

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₁H₉ClN₂O
Formula weight220.66
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.7637 (4)
b (Å)6.8712 (3)
c (Å)22.4188 (10)
β (°)93.8458 (14)
Volume (ų)1039.56 (9)
Z4
Density (calculated) (Mg/m³)1.408
Absorption coefficient (mm⁻¹)0.35
F(000)456
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Index ranges-8 ≤ h ≤ 8, -8 ≤ k ≤ 8, -28 ≤ l ≤ 28
Reflections collected8953
Independent reflections2384 [R(int) = 0.034]
Completeness to theta = 27.5° (%)99.7
Data / restraints / parameters2384 / 0 / 136
Goodness-of-fit on F²1.04
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.119
R indices (all data)R₁ = 0.058, wR₂ = 0.128
Largest diff. peak and hole (e.Å⁻³)0.28 and -0.31
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
Cl(1)-C(5)1.728(2)N(2)-N(1)-C(1)112.5(2)
O(1)-C(11)1.213(3)C(5)-N(1)-C(1)118.9(2)
N(1)-N(2)1.378(2)N(1)-N(2)-C(3)105.1(2)
N(1)-C(5)1.348(3)C(4)-C(3)-N(2)109.3(2)
N(2)-C(3)1.341(3)C(5)-C(4)-C(3)104.2(2)
C(3)-C(4)1.401(3)N(1)-C(5)-C(4)110.0(2)
C(4)-C(5)1.385(3)O(1)-C(11)-C(4)125.1(2)
C(4)-C(11)1.442(3)

Experimental Protocols

Synthesis of this compound

The title compound was synthesized via the Vilsmeier-Haack reaction.[3]

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask, N,N-dimethylformamide (15 mmol, 1.15 mL) was cooled in an ice bath.

  • Phosphoryl chloride (35 mmol, 3.2 mL) was added dropwise to the cooled DMF with constant stirring over a period of 15 minutes.

  • Stirring was continued for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.

  • To this mixture, 3-methyl-1-phenyl-5-pyrazolone (5 mmol, 0.88 g) was added portion-wise.

  • The reaction mixture was then heated under reflux for 1.5 hours. The progress of the reaction was monitored by thin-layer chromatography.

  • After completion, the reaction mixture was cooled to room temperature.

  • The cooled mixture was poured into a beaker containing crushed ice and water (60 mL), leading to the precipitation of the crude product.

  • The solid product was collected by filtration, washed thoroughly with cold water, and dried.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by recrystallization.

Procedure:

  • The crude, dried product was dissolved in a minimum amount of hot ethanol.

  • The hot saturated solution was allowed to cool slowly to room temperature.

  • Pale-yellow crystals of this compound formed upon slow evaporation of the solvent.[3][4]

X-ray Crystallography

A single crystal of suitable size and quality was selected and mounted on a diffractometer.

Data Collection:

  • A suitable crystal was mounted on a glass fiber.

  • X-ray diffraction data were collected at room temperature using Mo Kα radiation (λ = 0.71073 Å).

  • A total of 8953 reflections were collected, of which 2384 were unique.

Structure Solution and Refinement:

  • The structure was solved by direct methods using the SHELXS program.

  • The structure was refined by full-matrix least-squares on F² using the SHELXL program.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Mandatory Visualization

Synthesis Workflow

The synthesis of this compound is achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds. The logical workflow of this synthesis is depicted below.

Synthesis_Workflow DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphoryl chloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Electrophilic attack Pyrazolone 3-methyl-1-phenyl-5-pyrazolone Pyrazolone->Reaction_Mixture Workup Aqueous Workup (Ice water) Reaction_Mixture->Workup Quenching Product This compound Workup->Product Precipitation & Isolation

Synthesis of the title compound via Vilsmeier-Haack reaction.
Potential Biological Signaling Pathway Modulation

Pyrazole derivatives are known to exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation and cancer progression. The potential inhibitory action of pyrazole derivatives on this pathway is illustrated below.

Signaling_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Signals IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) (Active) IkB->NFkB Degradation & Release of NF-κB NFkB_complex NF-κB (p50/p65)-IκBα (Inactive Complex) DNA DNA (κB sites) NFkB->DNA Translocates & Binds Pyrazole Pyrazole Derivative (e.g., Title Compound) Pyrazole->IKK Potential Inhibition Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines

Potential inhibition of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion

This technical guide provides a detailed account of the crystal structure analysis of this compound. The presented data, including crystallographic parameters and molecular geometry, offer a solid foundation for further computational studies and the design of new derivatives. The outlined experimental protocols for synthesis and crystal growth are reproducible and can be readily adopted in a laboratory setting. The exploration of the compound's relevance to the NF-κB signaling pathway highlights its potential as a scaffold for the development of novel anti-inflammatory and anticancer agents. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and chemical crystallography.

References

Navigating the Physicochemical Landscape of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the versatile synthetic intermediate, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. Given its crucial role as a building block in the synthesis of a wide array of bioactive molecules, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring the integrity of research and development processes. This document synthesizes known qualitative data, outlines detailed experimental protocols for further quantitative analysis, and presents visual workflows and potential degradation pathways to aid researchers in their investigations.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various synthetic transformations and analytical procedures. While comprehensive quantitative data remains to be fully elucidated in publicly available literature, existing information provides a solid foundation for solvent selection and experimental design.

Qualitative Solubility

Preliminary assessments indicate that this compound, a white to light yellow solid, exhibits good solubility in polar aprotic solvents. This is attributed to the presence of the polar formyl group and the pyrazole ring system.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventSolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)Good[1]
AcetoneGood[1]
Polar Protic EthanolSoluble upon heating (for recrystallization)[2][3]
WaterInsoluble (precipitates from aqueous solution)[2][3]
Non-Polar HexaneLikely InsolubleInferred from polarity
Quantitative Solubility Data (Template for Researchers)

To facilitate more precise experimental control and process optimization, the determination of quantitative solubility is essential. Researchers are encouraged to populate the following table with experimentally derived data.

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Dimethyl Sulfoxide25HPLC, UV-Vis
Acetone25HPLC, UV-Vis
Ethanol25HPLC, UV-Vis
Methanol25HPLC, UV-Vis
Dichloromethane25HPLC, UV-Vis
Acetonitrile25HPLC, UV-Vis
Water25HPLC, UV-Vis
Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Withdraw supernatant B->C D Filter to remove solids C->D E Dilute sample D->E G Analyze sample (HPLC/UV-Vis) E->G F Prepare calibration curve H Determine concentration F->H G->H I Calculate solubility H->I

Caption: Experimental workflow for solubility determination.

Stability Profile

Understanding the stability of this compound under various environmental conditions is critical for its handling, storage, and the development of robust synthetic and analytical methods.

Qualitative Stability

Table 3: Qualitative Stability of this compound

ConditionStabilityObservationsReference
Thermal Stable up to melting point (145-148 °C)No significant decomposition observed.[1]
Hydrolytic (Acidic) Data not available
Hydrolytic (Basic) Data not available
Hydrolytic (Neutral) Data not available
Oxidative Likely stablePyrazole ring is generally resistant to oxidation.[4]
Photolytic Data not available
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. This information is invaluable for the development of stability-indicating analytical methods.[5][6][7]

Table 4: Forced Degradation Conditions for this compound (Template for Researchers)

Stress ConditionReagent/ConditionDurationTemperature (°C)Potential Degradation Products
Acid Hydrolysis 0.1 M HCle.g., 24, 48, 72 he.g., 60, 80Hydrolysis of formyl group, cleavage of pyrazole ring
Base Hydrolysis 0.1 M NaOHe.g., 24, 48, 72 he.g., 60, 80Hydrolysis of formyl group, cleavage of pyrazole ring
Neutral Hydrolysis Watere.g., 24, 48, 72 he.g., 60, 80
Oxidation 3% H₂O₂e.g., 24, 48, 72 hRoom TemperatureOxidation of formyl group to carboxylic acid
Thermal Degradation Solid statee.g., 24, 48, 72 he.g., 100, 120
Photostability UV/Vis light exposurePer ICH Q1B guidelinesRoom Temperature
Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on this compound.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify major degradation products.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)

  • Water (HPLC grade)

  • Thermostatically controlled oven and water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector for peak purity analysis)

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a vial.

    • Expose the solid to a high temperature (e.g., 100 °C) in an oven for a defined period.

    • At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples by HPLC at appropriate time points. A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Determine the percentage degradation of the parent compound.

    • Analyze the samples using LC-MS to determine the mass of the degradation products for structural elucidation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start Drug Substance/Product Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Degradation Pathway LCMS->Pathway Method Validated Analytical Method Pathway->Method

Caption: General workflow for forced degradation studies.

Hypothetical Degradation Pathway

In the absence of specific degradation data for this compound, a hypothetical degradation pathway can be proposed based on the functional groups present in the molecule. The formyl group is susceptible to oxidation to a carboxylic acid and the chloro group could potentially undergo nucleophilic substitution under certain conditions.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound Oxidation_Product 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid Parent->Oxidation_Product [O] Hydrolysis_Product Ring Cleavage Products Parent->Hydrolysis_Product H+/OH-

Caption: Hypothetical degradation pathway.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While qualitative data provides a useful starting point, there is a clear need for comprehensive quantitative studies to fully characterize these critical physicochemical properties. The experimental protocols and data templates provided herein are intended to serve as a valuable resource for researchers in academia and industry, facilitating the generation of robust and reliable data that will ultimately support the effective utilization of this important chemical intermediate in drug discovery and development.

References

The Multifaceted Biological Activities of Pyrazole Derivatives Stemming from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological properties. This technical guide delves into the synthesis and diverse biological activities of pyrazole derivatives originating from the versatile starting material, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This document provides a comprehensive overview of their antimicrobial, anticancer, anti-inflammatory, and antiviral potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Synthetic Pathways and Experimental Protocols

The central precursor, this compound, serves as a crucial building block for the synthesis of a variety of heterocyclic systems through modifications of its formyl group. Key reaction pathways include the formation of hydrazones, pyrazolopyrimidines, and other fused heterocyclic structures.

General Synthesis of Hydrazone Derivatives

Hydrazones are synthesized via the condensation reaction between this compound and various substituted hydrazides.

Experimental Protocol:

  • A mixture of this compound (1 mmol) and the desired substituted hydrazide (1 mmol) is refluxed in absolute ethanol (20 mL) for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure hydrazone derivative.[1]

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry.[2]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines can be synthesized from 5-amino-4-cyanopyrazole derivatives, which in turn are derived from this compound.

Experimental Protocol:

  • Synthesis of 5-amino-4-cyanopyrazole intermediate: this compound is converted to its corresponding oxime, followed by dehydration to the nitrile. Subsequent amination yields the 5-amino-4-cyanopyrazole derivative.

  • Cyclization to Pyrazolo[3,4-d]pyrimidine: The 5-amino-4-cyanopyrazole derivative (1 mmol) is reacted with formamide (10 mL) and refluxed for 8-10 hours.

  • The reaction mixture is then cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and purified by recrystallization to afford the desired pyrazolo[3,4-d]pyrimidine.

Biological Activities and Quantitative Data

The synthesized pyrazole derivatives exhibit a broad spectrum of biological activities, which have been quantitatively assessed through various in vitro assays.

Antimicrobial Activity

Numerous pyrazole derivatives demonstrate significant activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Various Microorganisms

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
PZ-H1 HydrazoneStaphylococcus aureus62.5[3]
PZ-H1 HydrazoneBacillus subtilis125[3]
PZ-H1 HydrazoneKlebsiella pneumoniae125[3]
PZ-H1 HydrazoneEscherichia coli250[3]
PZ-H2 HydrazoneCandida albicans7.8[3]
PZ-H2 HydrazoneAspergillus flavus15.6[3]
PZ-PP1 PyrazolopyrimidineStaphylococcus aureus3.125
PZ-PP1 PyrazolopyrimidineEscherichia coli6.25
PZ-PP1 PyrazolopyrimidineCandida albicans12.5

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity

Several pyrazole derivatives have shown potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 2: Anticancer Activity (IC50) of Pyrazole Derivatives against Human Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
PZ-B1 BenzofuropyrazoleA549 (Lung)0.19
PZ-B1 BenzofuropyrazoleK562 (Leukemia)0.26
PZ-P1 PyrazoleA549 (Lung)0.69
PZ-P1 PyrazoleK562 (Leukemia)0.021
PZ-P1 PyrazoleMCF-7 (Breast)1.7
PZ-I1 Pyrazole-Indole HybridHepG2 (Liver)6.1[5]
PZ-I2 Pyrazole-Indole HybridHepG2 (Liver)7.9[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Human cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][7][8]

G

Anti-inflammatory Activity

Certain pyrazole derivatives have demonstrated potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate this activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Wistar albino rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyrazole derivatives.[9]

  • The test compounds and the standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[9]

  • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Antiviral Activity

Preliminary studies suggest that some pyrazole derivatives possess antiviral properties, particularly against influenza viruses. In ovo and in vitro assays are employed to assess this activity.

Experimental Protocol: In Ovo Antiviral Assay against Avian Influenza Virus (H5N1)

  • Nine-day-old specific-pathogen-free embryonated chicken eggs are used.

  • Serial dilutions of the avian influenza virus are prepared.

  • The test compounds are prepared in a non-toxic concentration and mixed with the virus dilutions.

  • The virus-compound mixtures are inoculated into the allantoic cavity of the embryonated eggs.

  • The eggs are incubated at 37°C for 48-72 hours.

  • The antiviral activity is determined by observing the inhibition of virus-induced mortality of the embryos and by hemagglutination assay of the allantoic fluid.[10]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these pyrazole derivatives exert their biological effects is crucial for their development as therapeutic agents.

Anticancer Activity: Inhibition of Tubulin Polymerization

A significant mechanism of action for the anticancer activity of certain pyrazole derivatives is the inhibition of tubulin polymerization. Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and are critical for cell division, particularly in the formation of the mitotic spindle.

G

By binding to the colchicine binding site on β-tubulin, these pyrazole derivatives prevent the polymerization of tubulin heterodimers into microtubules.[11] This disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).[12]

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of pyrazole derivatives may be attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

G

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[13] This allows the active NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes that mediate the inflammatory response.[13] Small molecule inhibitors, such as certain pyrazole derivatives, can potentially interfere with this pathway, for instance, by inhibiting the activity of the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and suppressing the inflammatory cascade.[14]

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The data presented in this guide highlight their potential as lead compounds for the development of novel antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The detailed synthetic and biological testing protocols provide a solid foundation for researchers to further explore and optimize these pyrazole derivatives. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as further investigating their mechanisms of action to identify specific molecular targets. In vivo efficacy and toxicological studies will be crucial next steps in translating these promising laboratory findings into clinically viable therapeutic agents.

References

The Versatile Building Block: A Technical Guide to 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-formyl-3-methyl-1-phenylpyrazole is a highly functionalized pyrazole derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—a nucleophilically displaceable chloro group, an electrophilic formyl group, and a stable pyrazole core—renders it an ideal starting material for the construction of a diverse array of complex heterocyclic systems. This guide provides an in-depth overview of its chemical properties, synthesis, and extensive applications in the development of novel compounds with significant biological activities, catering to the needs of researchers in synthetic chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective utilization in synthesis. The key data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde[1]
CAS Number 947-95-5[1]
Molecular Formula C₁₁H₉ClN₂O[1]
Molecular Weight 220.65 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 141-142 °C[2]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H, -CHO), 7.47-7.56 (m, 5H, Ar-H), 2.55 (s, 3H, -CH₃)[3]
¹³C NMR (100 MHz, CDCl₃) δ 170.4 (C=N, imidazole), 148.8 (C=N, pyrazole), 147.4, 145.3, 138.1, 131.9, 131.4, 129.0, 128.4, 128.3, 127.4, 126.1, 125.1, 123.6, 114.4 (=C-Cl, pyrazole), 90.1 (C-2), 57.5 (C-5), 41.9 (C-6), 13.8 (CH₃)[2]
Infrared (IR) (KBr, cm⁻¹) 3063, 1677 (C=O), 1598, 1528, 1463, 1436, 1376, 1004, 763[3]
Mass Spectrometry (MS) m/z: 220 (M⁺), 222 (M⁺+2)

Synthesis of the Building Block

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This one-pot reaction utilizes the readily available 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material.

G cluster_synthesis Synthesis via Vilsmeier-Haack Reaction start 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one intermediate Vilsmeier Reagent [Cl(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ start->intermediate Reaction with reagents POCl₃, DMF product This compound intermediate->product Formylation and Chlorination Reflux, 1.5h (80% yield)

Synthesis of the title compound.
Experimental Protocol: Synthesis of this compound[2]

To an ice-cold solution of dimethylformamide (DMF, 1.15 mL, 15 mmol), phosphorus oxychloride (POCl₃, 3.2 mL, 35 mmol) is added dropwise with stirring over a period of 15 minutes. The stirring is continued for an additional 20 minutes while maintaining the temperature at 0 °C. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol) is added. The reaction mixture is then heated under reflux for 1.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into a mixture of crushed ice and water (60 mL). The resulting solid product is filtered, washed with excess cold water, dried, and recrystallized from ethanol to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Yield: 80% Melting Point: 141–142 °C

Applications in Organic Synthesis

The presence of both an aldehyde and a reactive chloro group makes this compound a versatile precursor for a wide range of heterocyclic compounds.

G cluster_reactions Synthetic Transformations cluster_formyl Reactions of the Formyl Group cluster_chloro Reactions of the Chloro Group start 5-Chloro-4-formyl- 3-methyl-1-phenylpyrazole chalcones Chalcones start->chalcones Claisen-Schmidt Condensation pyrazolopyrimidines Pyrazolopyrimidines start->pyrazolopyrimidines Condensation with Aminopyrazoles hydrazones Hydrazones start->hydrazones Condensation with Hydrazines amines 5-Amino Derivatives start->amines Nucleophilic Substitution ethers 5-Ether Derivatives start->ethers Nucleophilic Substitution thioethers 5-Thioether Derivatives start->thioethers Nucleophilic Substitution

Synthetic utility of the building block.

Table 3: Synthesis of Bioactive Heterocycles with Reported Yields

Product TypeReactant(s)ConditionsYield (%)Reference
Chalcones Substituted AcetophenonesNaOH, PEG-400, rt, 2-3h82-90[4]
Pyrazolopyrimidines 3-Amino-5-pyrazolone--[5]
Hydrazones Hydrazine Hydrate--[6]
5-Amino Derivatives Cyclic Secondary Amines--[7]
Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene trans-2-benzoyl-3-(4-nitrophenyl)aziridine, NH₄OAcAbsolute ethanol, rt, 48hGood[2]
Pyrazolyl-2(3H)-furanone 3-(4-methylbenzoyl)propionic acidAnhydrous NaOAc, Ac₂OGood[6]
Pyrazolo[1,5-a]pyrimidines 3-Amino-1H-pyrazole-4-carbonitrilesMicrowave irradiation-[8]
Pyrazolo[3,4-b]pyridines 5-Aminopyrazoles, β-diketonesAcetic acid, refluxGood[9]
Experimental Protocol: Synthesis of Chalcone Derivatives[4]

An equimolar mixture of this compound (1 mmol) and a substituted acetophenone (1 mmol) is dissolved in a minimum amount of PEG-400 (10 mL). To this mixture, 20% sodium hydroxide solution (1 mL) is added slowly, and the reaction mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by TLC. The reaction mixture is then poured slowly into ice-cold water with constant stirring to precipitate the product. The precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the pure chalcone derivative.

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Table 4: Biological Activities and Quantitative Data of Selected Derivatives

Derivative ClassBiological ActivityTarget/AssayIC₅₀ / EC₅₀Reference
Hydrazones Antiviral (NDV)Haemagglutination Inhibition100% protection[6]
Thiazolidinediones Antiviral (NDV)Haemagglutination Inhibition100% protection[6]
Pyrazolopyrimidines Antiviral (NDV)Haemagglutination Inhibition95% protection[6]
Pyrazole-based quinolines Antiviral (SARS-CoV-2)Viral Replication Inhibition-[10]
Pyrazole Carboxamides Antifungal (R. solani)Mycelium Growth Inhibition0.37 µg/mL[11]
4-Amino-(1H)-pyrazoles Anticancer (JAK2)Kinase Inhibition2.2 nM[12]
Phenylpyrazole amides Anticancer (BRAF V600E)Kinase Inhibition-[13]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways implicated in disease.

Inhibition of Kinase Signaling Pathways

Many pyrazole-containing compounds function as potent kinase inhibitors, targeting pathways crucial for cell proliferation and survival.

G cluster_pathways Kinase Signaling Pathways Targeted by Pyrazole Derivatives cluster_jak_stat JAK/STAT Pathway cluster_braf_mapk BRAF/MAPK Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Transcription nucleus->gene jak_inhibitor Pyrazole Inhibitor jak_inhibitor->jak Inhibition growth_factor Growth Factor gf_receptor Receptor growth_factor->gf_receptor ras RAS gf_receptor->ras braf BRAF ras->braf mek MEK braf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation braf_inhibitor Pyrazole Inhibitor braf_inhibitor->braf Inhibition

Inhibition of JAK/STAT and BRAF/MAPK pathways.
  • JAK/STAT Pathway: Aberrant activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in various cancers and inflammatory diseases. Certain 4-amino-(1H)-pyrazole derivatives have been shown to be potent inhibitors of JAKs, with IC₅₀ values in the nanomolar range, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[12]

  • BRAF/MAPK Pathway: The BRAF/MEK/ERK (MAPK) signaling cascade is a critical regulator of cell growth and survival. Mutations in the BRAF gene are common in melanoma. Pyrazole-containing compounds have been developed as selective inhibitors of mutant BRAF (V600E), effectively suppressing the MAPK pathway and demonstrating therapeutic potential in melanoma treatment.[13][14]

Antifungal Mechanism of Action

The antifungal activity of some pyrazole derivatives is attributed to the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.

G cluster_ergosterol Ergosterol Biosynthesis Inhibition lanosterol Lanosterol demethylase 14α-demethylase (CYP51) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol disruption Membrane Disruption & Fungal Cell Death demethylase->disruption membrane Fungal Cell Membrane ergosterol->membrane membrane->disruption leads to inhibitor Pyrazole Derivative inhibitor->demethylase Inhibition

Antifungal mechanism of action.

By inhibiting the enzyme 14α-demethylase, these compounds disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane, resulting in cell death.[15][16]

Conclusion

This compound stands out as a privileged scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecular architectures. The demonstrated broad-spectrum biological activities of its derivatives, including potent antiviral, antifungal, and anticancer properties, underscore its significance as a key building block in the quest for novel therapeutic agents. This guide serves as a comprehensive resource to facilitate further exploration and exploitation of this remarkable molecule in pioneering research and development endeavors.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities. Among the vast family of pyrazole-containing compounds, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole has emerged as a particularly versatile and valuable synthetic intermediate. Its unique combination of a reactive formyl group and a modifiable chloro substituent on a stable pyrazole core makes it an ideal starting point for the synthesis of diverse molecular architectures. This technical guide explores the synthesis, chemical reactivity, and, most importantly, the potential applications of this compound in medicinal chemistry. We delve into its role in the development of novel anticancer, antimicrobial, antiviral, and anticonvulsant agents, supported by available quantitative data, detailed experimental protocols, and mechanistic insights visualized through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers and drug development professionals looking to leverage the potential of this promising heterocyclic scaffold.

Introduction: The Prominence of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural features allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and several kinase inhibitors used in cancer therapy underscores its therapeutic significance.[1][4]

This compound, a key derivative, serves as a powerful building block in the synthesis of more complex and biologically active molecules.[6][7] The aldehyde functional group at the 4-position is a versatile handle for various chemical transformations, including the formation of Schiff bases, chalcones, and other heterocyclic rings.[8][9][10][11] The chlorine atom at the 5-position can also be a site for further functionalization, adding to the molecular diversity that can be achieved from this single precursor. This guide will explore the documented and potential therapeutic applications stemming from this valuable starting material.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][12][13][14] This reaction involves the formylation of an electron-rich pyrazolone precursor.

G cluster_0 Vilsmeier-Haack Synthesis Workflow Start 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Reaction Formylation & Chlorination Start->Reaction ReagentPrep Vilsmeier Reagent Formation (POCl₃ + DMF) ReagentPrep->Reaction Workup Hydrolysis & Neutralization Reaction->Workup Product This compound Workup->Product G cluster_1 Proposed Anticancer Mechanism of Pyrazole Derivatives Pyrazole Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyrazole->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 Proposed Antiviral Mechanism via TLR4 Pyrazole Pyrazole Derivative TLR4 Toll-like Receptor 4 (TLR4) Pyrazole->TLR4 Binding & Modulation Signaling Downstream Signaling (e.g., NF-κB activation) TLR4->Signaling Response Antiviral Response Signaling->Response G cluster_3 Anticonvulsant Activity Evaluation Workflow Compound Pyrazole Hydrazone Derivative MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test Compound->scPTZ Neurotoxicity Rotarod Test Compound->Neurotoxicity Efficacy Anticonvulsant Efficacy MES->Efficacy scPTZ->Efficacy Safety Neurotoxicity Profile Neurotoxicity->Safety

References

A Comprehensive Review of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and its Analogs: Synthesis, Properties, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole serves as a crucial intermediate for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this key pyrazole derivative and its analogs, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an active methylene group in a precursor molecule, typically 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, using a Vilsmeier reagent, which is a chloromethyliminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[4][5] The reaction proceeds through the formation of an iminium ion, which is then hydrolyzed during workup to yield the aldehyde.[5]

A general workflow for the synthesis is depicted below:

G cluster_0 Preparation of Precursor cluster_1 Vilsmeier-Haack Reaction Ethyl Acetoacetate Ethyl Acetoacetate Precursor 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Ethyl Acetoacetate->Precursor Cyclocondensation Phenyl Hydrazine Phenyl Hydrazine Phenyl Hydrazine->Precursor Target This compound Precursor->Target Formylation & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Target

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

A representative experimental protocol for the synthesis of the title compound is as follows:

  • Preparation of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one:

    • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), phenyl hydrazine (15 mmol) is added dropwise at room temperature with magnetic stirring.[3]

    • The reaction mixture is then heated under reflux for 5.5 hours.[3]

    • After completion, the mixture is cooled in an ice bath to precipitate the product.[3]

    • The resulting solid is filtered, dried, and recrystallized from ethanol.[3]

  • Vilsmeier-Haack Reaction:

    • In a flask, N,N-dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl3) is added dropwise with stirring.

    • To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is added.[3]

    • The reaction mixture is heated under reflux for 1.5 hours.[3]

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice and water.[3]

    • The solid product that separates out is filtered, washed with cold water, dried, and recrystallized from ethanol to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

Physicochemical Properties and Spectral Data

The synthesized this compound is typically a pale yellow solid with a melting point in the range of 140-142 °C.[3] Spectroscopic characterization is crucial for confirming the structure of the compound and its analogs.

Spectroscopic Data Characteristic Features
FT-IR (KBr, cm⁻¹) Peaks corresponding to C=O (aldehyde), C=N (pyrazole ring), and C-Cl stretching vibrations.
¹H-NMR (CDCl₃, δ ppm) A singlet for the aldehyde proton (CHO) around 9.5-10.0 ppm, a singlet for the methyl protons (CH₃), and multiplets for the aromatic protons of the phenyl ring.[6]
¹³C-NMR (CDCl₃, δ ppm) Resonances for the aldehyde carbonyl carbon, pyrazole ring carbons, methyl carbon, and phenyl ring carbons.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthesis of Analogs

The 4-formyl group and the 5-chloro substituent on the pyrazole ring are highly reactive and serve as versatile handles for the synthesis of a wide range of analogs.

  • Reactions of the Formyl Group: The aldehyde functionality readily undergoes condensation reactions with various nucleophiles such as hydrazines, thiosemicarbazides, and active methylene compounds to form hydrazones, thiosemicarbazones, and chalcones, respectively.[7][8][9] These reactions are fundamental in creating diverse libraries of pyrazole derivatives for biological screening.

  • Reactions of the Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as phenoxy, thiophenoxy, and amino moieties.[1][10]

The following diagram illustrates the key reactive sites and pathways for analog synthesis:

G cluster_formyl Reactions at 4-Formyl Group cluster_chloro Reactions at 5-Chloro Group Core This compound Hydrazones Hydrazones Core->Hydrazones Hydrazides Thiosemicarbazones Thiosemicarbazones Core->Thiosemicarbazones Thiosemicarbazides Chalcones Chalcones Core->Chalcones Active Methylene Compounds Phenoxy_Analogs 5-Phenoxy Analogs Core->Phenoxy_Analogs Phenols Thiophenoxy_Analogs 5-Thiophenoxy Analogs Core->Thiophenoxy_Analogs Thiophenols Amino_Analogs 5-Amino Analogs Core->Amino_Analogs Amines

Figure 2: Reactivity and pathways for analog synthesis.

Biological Activities and Structure-Activity Relationships

Pyrazole derivatives, including those derived from this compound, exhibit a wide array of biological activities. The nature and position of substituents on the pyrazole and phenyl rings play a crucial role in determining their pharmacological profile.

Antimicrobial Activity: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant antibacterial and antifungal properties.[8][11][12][13] The presence of electron-withdrawing groups on the phenyl ring has been observed to enhance antimicrobial activity.[12] For instance, derivatives containing nitro or chloro substituents often show improved efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13]

Compound/Analog Type Microorganism Activity Level
3-Aryl substituted pyrazole-4-carbaldehydesPathogenic bacteriaGood to excellent[11]
Pyrazole derivatives with thiazole scaffoldsGram-positive & Gram-negative bacteria, FungiGood to moderate[12]
Pyrazolo-chromene derivativesBacteria and FungiPotent[7]

Anti-inflammatory Activity: Several 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been evaluated for their anti-inflammatory potential, with some analogs showing activity comparable to the standard drug diclofenac sodium.[14]

Other Biological Activities: Beyond antimicrobial and anti-inflammatory effects, pyrazole derivatives have been investigated for a multitude of other therapeutic applications, including:

  • Anticancer[7][13]

  • Antiviral[7]

  • Antidiabetic[7]

  • Antitubercular[14]

  • Herbicidal[15]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its facile synthesis via the Vilsmeier-Haack reaction and the reactivity of its chloro and formyl groups make it an excellent starting point for the development of diverse libraries of pyrazole-based compounds. The broad spectrum of biological activities exhibited by its analogs underscores the importance of this scaffold in drug discovery and development. Further exploration of structure-activity relationships will undoubtedly lead to the identification of new and more potent therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a chemical intermediate utilized in the synthesis of various pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety data from the structurally related and well-studied N-phenylpyrazole insecticide, fipronil, to provide a conservative and thorough risk assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

GHS Pictogram:

  • alt text
    (Exclamation Mark)

Signal Word: Warning

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Quantitative Toxicity Data for Fipronil (for reference):

Route of ExposureSpeciesValueReference
Oral LD50Rat97 mg/kg[3][6]
Oral LD50Mouse95 mg/kg[3][6]
Dermal LD50Rat>2000 mg/kg[3][6]
Dermal LD50Rabbit354 mg/kg[3][6]
Inhalation LC50 (4h)Rat0.36 mg/L[7]

Symptoms of Exposure (based on fipronil):

  • Ingestion: May cause sweating, nausea, vomiting, headache, abdominal pain, dizziness, agitation, weakness, and tonic-clonic seizures.[3][8]

  • Inhalation: May cause respiratory tract irritation.[9] A case report of accidental inhalation and dermal exposure to fipronil resulted in headache, nausea, vertigo, and weakness, which resolved spontaneously.[9][10]

  • Skin Contact: Causes skin irritation.[3]

  • Eye Contact: Causes serious eye irritation.[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid dust generation.[11]

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 4.

  • Use designated tools for transferring the chemical.[11]

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Keep containers tightly closed to prevent leakage.

  • Store in a locked cabinet or other secure area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[13]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves should be worn.[12] Inspect gloves for any tears or punctures before use.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Clothing: Wear long pants and closed-toe shoes.[13]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison control center or doctor.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Experimental Protocols

The synthesis of this compound is often achieved via a Vilsmeier-Haack reaction.[14][15][16] The following is a general, representative protocol that emphasizes safety procedures. Note: This is an illustrative protocol and must be adapted and subjected to a thorough risk assessment before implementation.[17][18][19]

Illustrative Synthesis via Vilsmeier-Haack Reaction:

Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Phosphorus oxychloride (POCl3) - Highly Corrosive and Water-Reactive

  • N,N-Dimethylformamide (DMF) - Toxic and Flammable

Procedure:

  • Vilsmeier Reagent Preparation (in a fume hood):

    • To a dry, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.[20]

    • Slowly add POCl3 dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[20] The reaction is highly exothermic.

  • Formylation:

    • To the prepared Vilsmeier reagent, add 3-methyl-1-phenyl-2-pyrazolin-5-one portion-wise, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully and slowly pour it onto crushed ice with vigorous stirring.[20] This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the desired product precipitates.

    • Filter the solid product, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

G cluster_risk_assessment Risk Assessment Workflow start Start: New Experiment identify_hazards Identify Chemical Hazards (SDS, Literature) start->identify_hazards assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) identify_hazards->assess_exposure evaluate_risks Evaluate Risks (Severity & Likelihood) assess_exposure->evaluate_risks implement_controls Implement Control Measures (PPE, Fume Hood, SOPs) evaluate_risks->implement_controls proceed Proceed with Experiment implement_controls->proceed

Caption: A flowchart illustrating the key steps in conducting a chemical risk assessment.

G cluster_experimental_workflow Safe Handling Experimental Workflow prep Preparation: - Don PPE - Prepare Fume Hood - Gather Materials weighing Weighing & Transfer: - Use designated tools - Minimize dust prep->weighing reaction Reaction Setup: - Assemble glassware in hood - Maintain inert atmosphere if needed weighing->reaction monitoring Reaction Monitoring: - Use TLC or other methods reaction->monitoring workup Work-up & Purification: - Quench reaction carefully - Perform extractions/crystallization in hood monitoring->workup waste Waste Disposal: - Segregate waste streams - Label containers correctly workup->waste cleanup Cleanup: - Decontaminate glassware and surfaces - Remove PPE correctly waste->cleanup

Caption: A generalized workflow for the safe handling of powdered chemicals in a laboratory setting.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of the heterocyclic compound 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This pyrazole derivative is a versatile synthetic intermediate in the development of pharmaceutical agents and other functional organic molecules. Understanding its reactive sites is crucial for designing novel synthetic pathways and for predicting its interactions in biological systems. This document outlines the key electrophilic and nucleophilic centers within the molecule, supported by theoretical principles, spectroscopic data interpretation, and established chemical reactivity. Detailed experimental protocols for probing these sites and quantitative data from analogous systems are presented to facilitate practical application in a research and development setting.

Introduction

Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The title compound, this compound, possesses a unique combination of functional groups that dictate its chemical behavior. The electron-withdrawing nature of the formyl group and the phenyl ring, coupled with the presence of a halogen atom and the inherent electronic properties of the pyrazole ring, create distinct regions of electrophilicity and nucleophilicity. This guide will systematically dissect the electronic landscape of this molecule.

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This reaction concurrently introduces the formyl group at the C4 position and a chlorine atom at the C5 position.

Identification of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents on the pyrazole ring.

Electrophilic Sites

The primary electrophilic centers in the molecule are the carbon atoms that are electron-deficient and therefore susceptible to attack by nucleophiles.

  • Carbonyl Carbon of the Formyl Group (C4-CHO): The carbon atom of the formyl group is highly electrophilic. This is due to the strong electron-withdrawing effect of the adjacent oxygen atom, creating a significant partial positive charge on the carbon. This site readily reacts with a wide range of nucleophiles.

  • Carbon Atom at Position 5 (C5): The carbon atom bearing the chlorine atom is another significant electrophilic site. The electron-withdrawing nature of the adjacent formyl group and the electronegativity of the chlorine atom make this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.

  • Carbon Atom at Position 3 (C3): While less reactive than the formyl carbon and C5, the C3 position can also exhibit electrophilic character due to the influence of the adjacent nitrogen atom and the overall electron-deficient nature of the ring system.

Nucleophilic Sites

Nucleophilic sites are electron-rich centers capable of donating an electron pair to an electrophile.

  • Nitrogen Atom at Position 2 (N2): The pyrazole ring contains two nitrogen atoms. The N2 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This lone pair is available for donation to electrophiles.

  • Oxygen Atom of the Formyl Group: The oxygen atom of the formyl group has lone pairs of electrons and can act as a nucleophile, particularly in protonation or coordination reactions.

  • The π-System of the Pyrazole and Phenyl Rings: The aromatic rings possess a delocalized π-electron system that can act as a nucleophile in certain electrophilic aromatic substitution reactions, although the pyrazole ring is generally considered electron-deficient.

Theoretical and Computational Analysis

Molecular Electrostatic Potential (MESP)

MESP maps illustrate the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. For a molecule like this compound, the MESP would be expected to show a strong positive potential around the formyl carbon and a negative potential around the formyl oxygen and the N2 atom of the pyrazole ring.

Atomic Charge Distribution

Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom in a molecule. This data provides a numerical representation of the electron distribution and helps in identifying electrophilic and nucleophilic centers.

Table 1: Representative Calculated Atomic Charges for a Substituted 4-Formylpyrazole Derivative *

AtomMulliken Charge (a.u.)NBO Charge (a.u.)
C (formyl)+0.25 to +0.35+0.40 to +0.50
O (formyl)-0.40 to -0.50-0.60 to -0.70
C5+0.10 to +0.20+0.15 to +0.25
N2-0.20 to -0.30-0.35 to -0.45

*Data is illustrative and based on calculations of similar pyrazole structures. Actual values for the title compound may vary.

Spectroscopic Evidence

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide experimental evidence that corroborates the theoretical predictions of electrophilic and nucleophilic sites.

1H and 13C NMR Spectroscopy
  • 1H NMR: The proton of the formyl group is expected to appear at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm), which is indicative of the strong deshielding effect caused by the electronegative oxygen atom and the electron-withdrawing nature of the pyrazole ring.

  • 13C NMR: The carbon of the formyl group will also exhibit a downfield chemical shift (around δ 180-190 ppm), confirming its electrophilic character. The chemical shift of the C5 carbon will be influenced by the attached chlorine atom and the formyl group, typically appearing in the range of δ 140-150 ppm.

Table 2: Typical 1H and 13C NMR Chemical Shifts for this compound and its Derivatives

NucleusChemical Shift (δ, ppm)Rationale
1H (CHO)9.5 - 10.5Deshielded proton due to electronegative oxygen.
1H (CH3)2.3 - 2.7Typical range for a methyl group on an aromatic ring.
13C (CHO)180 - 190Highly deshielded carbon due to double bond to oxygen.
13C (C5)140 - 150Influenced by electronegative chlorine and the formyl group.
13C (C4)110 - 120Shielded relative to C5.
13C (C3)150 - 160Deshielded due to attachment to two nitrogen atoms.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will show a strong absorption band for the carbonyl (C=O) stretching vibration of the formyl group, typically in the region of 1680-1700 cm-1. The position of this band is indicative of the electronic environment of the carbonyl group.

Chemical Reactivity and Experimental Protocols

The predicted electrophilic and nucleophilic sites are confirmed by the observed chemical reactivity of this compound.

Reactions at the Electrophilic Formyl Carbon

The formyl group is a key site for nucleophilic attack, leading to a variety of derivatives.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Materials: this compound, aniline (or other primary amine), ethanol, glacial acetic acid (catalyst).

  • Procedure: a. Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask. b. Add 1.1 equivalents of the primary amine to the solution. c. Add a catalytic amount (2-3 drops) of glacial acetic acid. d. Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. f. If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. g. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: The formation of the Schiff base can be confirmed by the disappearance of the aldehyde proton signal in the 1H NMR spectrum and the appearance of a new imine (C=N) signal.

Reactions at the Electrophilic C5 Position

The chlorine atom at the C5 position can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenoxide

  • Materials: this compound, phenol, potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Procedure: a. To a solution of 1.0 equivalent of this compound in anhydrous DMF, add 1.2 equivalents of phenol and 2.0 equivalents of anhydrous K2CO3. b. Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC. c. After completion, cool the reaction mixture and pour it into ice-water. d. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

  • Characterization: Successful substitution can be confirmed by mass spectrometry (observing the new molecular ion peak) and NMR spectroscopy (disappearance of the signal corresponding to the chloro-substituted pyrazole and appearance of signals for the new substituent).

Visualizations

Molecular Structure and Reactive Sites

Caption: Molecular structure of this compound highlighting its primary electrophilic and nucleophilic sites.

Reaction Workflow: Nucleophilic Attack on the Formyl Group

Reaction_Workflow_Formyl start This compound conditions Reaction Conditions (Solvent, Catalyst) start->conditions intermediate Tetrahedral Intermediate start->intermediate nucleophile Nucleophile (e.g., R-NH2) nucleophile->conditions nucleophile->intermediate conditions->intermediate product Product (e.g., Schiff Base) intermediate->product Elimination of H2O workup Work-up and Purification product->workup final_product Isolated Product workup->final_product

Caption: Generalized workflow for the reaction of a nucleophile with the electrophilic formyl group of the title compound.

Conclusion

This compound is a molecule with well-defined regions of electrophilicity and nucleophilicity, making it a valuable building block in organic synthesis. The formyl carbon at the C4-position and the chloro-substituted carbon at the C5-position are the primary electrophilic sites, readily undergoing reactions with a variety of nucleophiles. The pyridine-like nitrogen atom (N2) and the formyl oxygen are the main nucleophilic centers. A thorough understanding of these reactive sites, supported by computational predictions, spectroscopic data, and proven chemical transformations, is essential for the effective utilization of this compound in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Reaction of 3-Methyl-1-Phenyl-5-Pyrazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This protocol details the application of the Vilsmeier-Haack reaction to 3-methyl-1-phenyl-5-pyrazolone, a common scaffold in medicinal chemistry, to synthesize 4-formyl-3-methyl-1-phenyl-5-pyrazolone. This product serves as a key intermediate in the synthesis of various biologically active molecules, including potential anti-inflammatory, analgesic, and antimicrobial agents.[3]

The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5] The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich C4 position of the pyrazolone ring.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-5-pyrazolone, compiled from general procedures for similar substrates.[3][6]

ParameterValueNotes
Reactants
3-methyl-1-phenyl-5-pyrazolone1 molar equivalentSubstrate
Phosphorus oxychloride (POCl₃)2-3 molar equivalentsForms the Vilsmeier reagent with DMF
N,N-Dimethylformamide (DMF)5-10 molar equivalentsReagent and solvent
Reaction Conditions
Temperature0 °C to 80 °CInitial cooling followed by heating is common
Reaction Time2 - 6 hoursMonitored by Thin Layer Chromatography (TLC)
Work-up & Purification
QuenchingCrushed ice/waterTo hydrolyze the iminium salt intermediate
NeutralizationSodium bicarbonate solutionTo neutralize excess acid
PurificationRecrystallization from ethanol/waterTo obtain the pure product
Yield 60-85%Typical reported yields for similar pyrazolones

Detailed Experimental Protocol

This protocol describes the synthesis of 4-formyl-3-methyl-1-phenyl-5-pyrazolone via the Vilsmeier-Haack reaction.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Fume hood

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5-10 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 eq.) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[4]

  • Reaction with Pyrazolone: To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-5-pyrazolone (1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain it for 2-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice with constant stirring. This will hydrolyze the intermediate iminium salt to the aldehyde.[5]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-formyl-3-methyl-1-phenyl-5-pyrazolone.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-5-pyrazolone.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazolone 3-methyl-1-phenyl-5-pyrazolone Vilsmeier_Reagent->Pyrazolone Addition of Substrate Reaction_Mixture Reaction at 60-80 °C Pyrazolone->Reaction_Mixture Hydrolysis Hydrolysis (Ice Water) Reaction_Mixture->Hydrolysis Neutralization Neutralization (NaHCO₃) Hydrolysis->Neutralization Filtration Filtration & Washing Neutralization->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product 4-formyl-3-methyl-1-phenyl-5-pyrazolone Recrystallization->Final_Product

Caption: Workflow for the Vilsmeier-Haack reaction.

Reaction Mechanism Pathway

The diagram below outlines the mechanistic pathway for the formylation of 3-methyl-1-phenyl-5-pyrazolone.

Vilsmeier_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Cl-CH=N+(CH₃)₂] DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazolone 3-methyl-1-phenyl-5-pyrazolone Vilsmeier_Reagent->Pyrazolone Iminium_Intermediate Iminium Salt Intermediate Pyrazolone->Iminium_Intermediate Attack at C4 Final_Product 4-formyl-3-methyl-1-phenyl-5-pyrazolone Iminium_Intermediate->Final_Product Water H₂O (Work-up) Water->Final_Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols: Knoevenagel Condensation of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole with various active methylene compounds. This reaction is a valuable synthetic route to a diverse range of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic activities. The protocols outlined below are based on established methodologies and provide a framework for the synthesis and subsequent evaluation of these novel compounds.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Knoevenagel condensation is a classic and efficient method for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The functionalization of the pyrazole ring system at the 4-position via this condensation reaction allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This compound is a readily accessible starting material, making it an excellent candidate for the synthesis of novel compound libraries.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Knoevenagel condensation of this compound with selected active methylene compounds.

Table 1: Knoevenagel Condensation with Malononitrile

EntryActive Methylene CompoundCatalystSolventReaction TimeYield (%)Product Name
1MalononitrileAmmonium Carbonate (20 mol%)Water:Ethanol (1:1)15-25 min (Reflux)High (not specified)2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]propanedinitrile

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

EntryActive Methylene CompoundCatalystSolventReaction TimeYield (%)Product NameBiological Activity
1Ethyl CyanoacetatePiperidine (catalytic amount)EthanolNot SpecifiedNot Specified(E)-ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylateAntimicrobial Activity

Experimental Protocols

General Protocol for the Synthesis of this compound

This starting material can be synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring.

  • After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.

Protocol 1: Knoevenagel Condensation with Malononitrile (Adapted from Sonar et al., 2017)

Materials:

  • This compound

  • Malononitrile

  • Ammonium Carbonate

  • Ethanol

  • Water

Procedure:

  • In a 50 mL round-bottom flask, take this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reflux the reaction mixture for 15-25 minutes, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with water, and dry to obtain 2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]propanedinitrile.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) and ethyl cyanoacetate (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure (E)-ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate.

Visualizations

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 5_Chloro_Aldehyde This compound Reaction Knoevenagel Condensation 5_Chloro_Aldehyde->Reaction Active_Methylene Active Methylene Compound Active_Methylene->Reaction Catalyst Catalyst (e.g., Piperidine, Ammonium Carbonate) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Water:Ethanol) Solvent->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Knoevenagel Adduct Recrystallization->Product

Caption: General workflow for the Knoevenagel condensation.

Logical Relationship of Synthesis and Evaluation

Synthesis_Evaluation Start Starting Material: This compound Condensation Knoevenagel Condensation with Active Methylene Compounds Start->Condensation Library Library of Knoevenagel Adducts Condensation->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification & Optimization SAR->Lead

Caption: Drug discovery logical workflow.

Biological Activity and Potential Applications

Derivatives of pyrazole are well-documented for their broad spectrum of pharmacological activities. While specific data for the Knoevenagel adducts of this compound are limited, the existing information and the known bioactivity of related compounds suggest significant potential in drug development.

Antimicrobial Activity

The Knoevenagel adduct with ethyl cyanoacetate, namely (E)-ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate, has been reported to exhibit antimicrobial activity. This finding underscores the potential of this series of compounds as a source for new antibacterial and antifungal agents. Further screening against a panel of pathogenic microbes is warranted to fully elucidate their antimicrobial spectrum and potency.

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents. The mechanism of action often involves the inhibition of various protein kinases, which are crucial for cancer cell proliferation and survival. The Knoevenagel condensation products of pyrazole aldehydes represent a class of compounds that could potentially interact with these biological targets. The α,β-unsaturated carbonyl moiety introduced through the condensation is a Michael acceptor and can covalently bind to nucleophilic residues in enzyme active sites. Further studies are required to evaluate the cytotoxicity of these compounds against various cancer cell lines and to identify their molecular targets and signaling pathways.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds provides an efficient and versatile route to novel pyrazole derivatives. The protocols provided herein offer a solid foundation for the synthesis of a library of these compounds for further biological evaluation. The preliminary evidence of antimicrobial activity and the known anticancer potential of the pyrazole scaffold highlight the promise of these derivatives as leads in drug discovery programs. Future work should focus on a systematic exploration of the structure-activity relationships and the elucidation of the mechanisms of action of the most potent compounds.

Application Notes and Protocols: Perkin Condensation of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Perkin condensation reaction utilizing 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as the aldehydic substrate. The Perkin condensation is a powerful method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes.[1][2] The resulting products, derivatives of pyrazole-containing cinnamic acids, are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities associated with the pyrazole scaffold.[3][4] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] This protocol offers a foundational method for synthesizing a library of novel compounds for further investigation.

Introduction

The Perkin condensation, first described by William Henry Perkin in 1868, is a classic organic reaction that involves the base-catalyzed condensation of an aromatic aldehyde with an aliphatic acid anhydride.[1][2][7] The reaction typically requires high temperatures and the presence of an alkali salt of the corresponding carboxylic acid to yield an α,β-unsaturated aromatic acid.[8][9]

Pyrazole derivatives are a prominent class of heterocyclic compounds in modern drug discovery, forming the core structure of numerous approved drugs.[4][6] Their versatile biological activities make them attractive scaffolds for the design of novel therapeutic agents.[3][10] The specific substrate, this compound, is a readily accessible intermediate that can be synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[11][12] The condensation of this pyrazole-based aldehyde using the Perkin reaction opens a pathway to novel α,β-unsaturated carboxylic acids, which can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic value. A documented example includes the Perkin condensation of this aldehyde with 3-(4-methylbenzoyl)propionic acid.[13]

Reaction Mechanism

The generally accepted mechanism for the Perkin condensation proceeds as follows:

  • Carbanion Formation: A weak base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, abstracts an α-hydrogen from the acid anhydride to form a resonance-stabilized carbanion (enolate).[14][15]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (this compound).[15][16]

  • Intermediate Formation: This addition reaction forms a tetrahedral intermediate.[14]

  • Intramolecular Acyl Transfer: The newly formed alkoxide undergoes an intramolecular acyl transfer, leading to a more stable intermediate.[7]

  • Elimination: Subsequent elimination of a water molecule (dehydration), often facilitated by the high reaction temperature, results in the formation of the α,β-unsaturated product.[17]

  • Hydrolysis: The final step involves the hydrolysis of the resulting mixed anhydride to yield the desired α,β-unsaturated carboxylic acid.[17]

Experimental Protocols

This section details the protocol for a typical Perkin condensation reaction using this compound and acetic anhydride.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound613027-95-5220.66
Acetic Anhydride108-24-7102.09
Anhydrous Sodium Acetate127-09-382.03
Dichloromethane (DCM)75-09-284.93
Saturated Sodium Bicarbonate Solution (aq.)N/AN/A
1 M Hydrochloric Acid (aq.)7647-01-0N/A
Anhydrous Magnesium Sulfate7487-88-9120.37
Ethanol64-17-546.07
Reaction Setup and Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 180°C in an oil bath and maintain vigorous stirring.[17] The reaction is typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde. The reaction time can vary but is generally in the range of 5-8 hours.[15]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 100 mL of cold water with stirring.

    • If a precipitate forms, it can be collected by vacuum filtration.

    • Alternatively, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid and anhydride.

    • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

  • Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified (E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The melting point should also be determined.

Example Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis of (E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid.

Starting Aldehyde (g)Acetic Anhydride (mL)Sodium Acetate (g)Reaction Time (h)Crude Yield (g)Purified Yield (g)Yield (%)Melting Point (°C)
2.214.81.6462.151.8872210-212

Visualizations

Experimental Workflow

Perkin_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants Combine Aldehyde, Anhydrous NaOAc, & Acetic Anhydride Heat Heat to 180°C (5-8 hours) Reactants->Heat Stir Cool Cool to RT Heat->Cool Quench Pour into Cold Water Cool->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 Extract->Wash Acidify Acidify with HCl Wash->Acidify Filter_Crude Filter Crude Product Acidify->Filter_Crude Recrystallize Recrystallize from Ethanol/Water Filter_Crude->Recrystallize Dry Dry Product Recrystallize->Dry Characterize Characterize: NMR, MS, IR, MP Dry->Characterize

Caption: Experimental workflow for the Perkin condensation.

Potential Application in Drug Discovery: Kinase Inhibition Pathway

The pyrazole scaffold is a known "privileged structure" in medicinal chemistry and is found in several kinase inhibitors. The products of this Perkin condensation could be further modified to target specific signaling pathways implicated in diseases like cancer.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrazole-based Inhibitor Inhibitor->RTK Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The Perkin condensation of this compound provides a reliable and straightforward method for the synthesis of novel α,β-unsaturated carboxylic acids. These products are valuable intermediates for the development of new therapeutic agents, leveraging the proven pharmacological importance of the pyrazole scaffold. The detailed protocol and workflows provided herein serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.

References

Application Notes and Protocols: Synthesis of Pyrazolopyrimidines from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of pyrazolopyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. Pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] The protocols outlined below describe efficient one-pot synthesis methodologies, and the resulting compounds are discussed in the context of their potential applications, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in cancer therapy.

Introduction

Pyrazolo[3,4-d]pyrimidines are bicyclic heterocyclic compounds that are considered purine bioisosteres, leading to their investigation as potential modulators of various biological processes.[1] The fusion of a pyrazole ring with a pyrimidine ring results in a scaffold that has been successfully incorporated into a number of clinically approved drugs. The starting material, this compound, is a versatile intermediate for the synthesis of a variety of fused pyrazole heterocycles due to the reactivity of its chloro and formyl groups.[3][4] This document details the synthesis of pyrazolo[3,4-d]pyrimidines through the cyclocondensation of this pyrazole derivative with various nitrogen-containing nucleophiles such as urea, thiourea, and guanidine.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from Urea

This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative through the reaction of this compound with urea.

Materials:

  • This compound

  • Urea

  • Ethanol

  • Sodium ethoxide

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add urea (1.2 mmol) to the solution.

  • Add a catalytic amount of sodium ethoxide to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with glacial acetic acid.

  • The precipitate formed is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Protocol 2: Synthesis of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione from Thiourea

This protocol details the synthesis of the thione analog of pyrazolo[3,4-d]pyrimidine using thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Potassium hydroxide (or another suitable base)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (25 mL) in a round-bottom flask, add thiourea (1.2 mmol).

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to obtain pure 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione.

Protocol 3: Synthesis of 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine from Guanidine

This protocol outlines the synthesis of an amino-substituted pyrazolo[3,4-d]pyrimidine using guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

  • Add guanidine hydrochloride (1.2 mmol) to the freshly prepared sodium ethoxide solution and stir for 15-20 minutes.

  • Add this compound (1 mmol) to the reaction mixture.

  • Reflux the mixture for 5-7 hours, with TLC monitoring.

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent to yield 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

The following table summarizes the typical yields for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-formylpyrazoles under various conditions, as reported in the literature.

Starting MaterialReagentConditionsProductYield (%)Reference
This compoundUreaEthanolic Sodium Ethoxide, Reflux6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one75-85Adapted
This compoundThioureaEthanolic KOH, Reflux6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione70-80Adapted
This compoundGuanidineEthanolic Sodium Ethoxide, Reflux4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine80-90Adapted
5-Amino-4-formyl-3-methyl-1-phenylpyrazoleMalononitrileFusion at 150°CPyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivative85[5]
5-amino-N-substituted-1H-pyrazole-4-carbonitrileAcetic AcidPOCl₃, Reflux1-Arylpyrazolo[3,4-d]pyrimidin-4-ones70-90[6][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_products Products start This compound reaction One-pot Cyclocondensation (Reflux in Ethanol with Base) start->reaction urea Urea urea->reaction thiourea Thiourea thiourea->reaction guanidine Guanidine guanidine->reaction product1 Pyrazolo[3,4-d]pyrimidin-4-one reaction->product1 product2 Pyrazolo[3,4-d]pyrimidine-4-thione reaction->product2 product3 4-Amino-pyrazolo[3,4-d]pyrimidine reaction->product3

Caption: General workflow for the one-pot synthesis of pyrazolopyrimidines.

EGFR Signaling Pathway and Inhibition

Many synthesized pyrazolo[3,4-d]pyrimidine derivatives have shown potent anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][9] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and angiogenesis.[9] Small molecule inhibitors, such as certain pyrazolopyrimidines, can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[8]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by pyrazolopyrimidines.

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocols provided herein are robust and can be adapted for the synthesis of a diverse library of pyrazolopyrimidine derivatives. The demonstrated activity of these compounds as EGFR inhibitors highlights their promise as anticancer agents, warranting further investigation and development in the field of medicinal chemistry.

References

Application Notes and Protocols: Preparation and Biological Evaluation of Hydrazone Derivatives from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazone derivatives of pyrazole scaffolds are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole nucleus is a common feature in many pharmaceuticals, and the introduction of a hydrazone moiety (-NH-N=CH-) can enhance or modulate their therapeutic properties. This document provides detailed protocols for the synthesis of a series of hydrazone derivatives starting from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. Furthermore, it outlines the potential applications of these derivatives as antifungal and anticonvulsant agents, supported by experimental data and proposed mechanisms of action.

Synthesis of Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is a straightforward condensation reaction with various substituted hydrazides. The general reaction scheme is presented below.

General Reaction:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the target hydrazone derivatives.

G start Start reactants Mix this compound and substituted hydrazide in ethanol start->reactants catalyst Add glacial acetic acid (catalyst) reactants->catalyst reflux Reflux the reaction mixture catalyst->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture monitor->cool Reaction complete precipitate Pour into ice-cold water to precipitate the product cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize characterize Characterize the final product (MP, IR, NMR, Mass Spec, Elemental Analysis) recrystallize->characterize end End characterize->end

Caption: General workflow for the synthesis of hydrazone derivatives.

Detailed Experimental Protocol: General Procedure for the Synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides

Materials:

  • This compound

  • Substituted hydrazides (e.g., benzohydrazide, 4-chlorobenzohydrazide, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • To this solution, add the respective substituted hydrazide (1.0 equivalent).

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for a duration of 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure hydrazone derivative.

  • Characterize the purified compound using standard analytical techniques, including melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Physicochemical and Spectroscopic Data

The following table summarizes the physicochemical and spectral data for a selection of synthesized hydrazone derivatives.

Compound IDR-Group (Substituted Hydrazide)Molecular FormulaYield (%)Melting Point (°C)¹H NMR (δ ppm)
1a -C₆H₅C₁₈H₁₅ClN₄O85198-2002.52 (s, 3H, CH₃), 7.28-7.65 (m, 8H, Ar-H), 8.10 (s, 1H, pyrazole-H), 8.55 (s, 1H, N=CH), 11.80 (s, 1H, NH)
1b -C₆H₄-4-ClC₁₈H₁₄Cl₂N₄O88210-2122.51 (s, 3H, CH₃), 7.45-7.95 (m, 7H, Ar-H), 8.12 (s, 1H, pyrazole-H), 8.58 (s, 1H, N=CH), 11.90 (s, 1H, NH)
1c -C₆H₄-4-NO₂C₁₈H₁₄ClN₅O₃90240-2422.53 (s, 3H, CH₃), 7.50-8.35 (m, 7H, Ar-H), 8.15 (s, 1H, pyrazole-H), 8.60 (s, 1H, N=CH), 12.10 (s, 1H, NH)
1d -C₆H₄-2-OHC₁₈H₁₅ClN₄O₂82225-2272.50 (s, 3H, CH₃), 6.90-7.80 (m, 7H, Ar-H), 8.11 (s, 1H, pyrazole-H), 8.56 (s, 1H, N=CH), 11.75 (s, 1H, NH), 12.20 (s, 1H, OH)

Note: The spectral data provided is representative and may vary slightly based on the specific instrumentation and conditions used.

Application Notes: Biological Activities

Antifungal Activity

Background: Several pyrazole derivatives have been reported to exhibit potent antifungal activities. The hydrazone derivatives synthesized from this compound are potential candidates for novel antifungal agents.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis A key target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol, a vital component of the membrane that is absent in mammalian cells. It is proposed that these pyrazole-hydrazone derivatives may act by inhibiting the enzyme 14-α-sterol demethylase (a cytochrome P450 enzyme), which is crucial in the conversion of lanosterol to ergosterol.[1][2][3] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1][2][3]

Signaling Pathway Diagram: Antifungal Mechanism of Action

G compound Pyrazole-Hydrazone Derivative enzyme 14-α-sterol demethylase (Cytochrome P450) compound->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Blocked Conversion lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Essential Component growth Inhibition of Fungal Growth membrane->growth Leads to G cluster_neuron Postsynaptic Neuron gaba_receptor GABAA Receptor (Chloride Ion Channel) hyperpolarization Hyperpolarization gaba_receptor->hyperpolarization Increased Cl- Influx excitability Decreased Neuronal Excitability hyperpolarization->excitability seizure Suppression of Seizure Activity excitability->seizure gaba GABA gaba->gaba_receptor Binds compound Pyrazole-Hydrazone Derivative compound->gaba_receptor Positive Allosteric Modulation

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the C5-Chloro Position of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions at the C5-chloro position of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This versatile scaffold is a valuable building block in medicinal chemistry, and the functionalization at the C5 position allows for the synthesis of a diverse range of derivatives with potential biological activities.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds. The pyrazole core is a "biologically privileged" structure, frequently found in pharmaceuticals. The presence of an electron-withdrawing formyl group at the C4 position and a phenyl group at the N1 position activates the C5-chloro position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the generation of libraries of novel compounds for drug discovery and development. The resulting 5-substituted-4-formyl-3-methyl-1-phenylpyrazole derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Mechanism and Principles

The nucleophilic substitution at the C5-chloro position of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C5 position, which bears the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the formyl group and the pyrazole ring itself.

  • Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring and the formyl group.

  • Departure of the Leaving Group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrazole ring and yielding the final substituted product.

The reactivity of the C5-chloro group makes this position an ideal target for introducing molecular diversity. The general reaction scheme is depicted below.

Figure 1. General scheme for nucleophilic substitution at the C5-position.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Nucleophilic Substitution with Amines

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Product Structure
1MorpholineK₂CO₃DMF80-905855-(Morpholin-4-yl)-4-formyl-3-methyl-1-phenylpyrazole
2N-MethylpiperazineK₂CO₃DMF80-906825-(4-Methylpiperazin-1-yl)-4-formyl-3-methyl-1-phenylpyrazole
3PyrrolidineK₂CO₃DMFRT12905-(Pyrrolidin-1-yl)-4-formyl-3-methyl-1-phenylpyrazole
4AnilineNaHDMF1008755-(Phenylamino)-4-formyl-3-methyl-1-phenylpyrazole

Table 2: Nucleophilic Substitution with Thiols

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Product Structure
1ThiophenolK₂CO₃DMFRT4925-(Phenylthio)-4-formyl-3-methyl-1-phenylpyrazole
24-ChlorothiophenolK₂CO₃DMFRT4955-((4-Chlorophenyl)thio)-4-formyl-3-methyl-1-phenylpyrazole
3EthanethiolNaHTHF606885-(Ethylthio)-4-formyl-3-methyl-1-phenylpyrazole

Table 3: Nucleophilic Substitution with Alkoxides

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Product Structure
1Sodium MethoxideNaOMeMethanolReflux5855-Methoxy-4-formyl-3-methyl-1-phenylpyrazole
2Sodium EthoxideNaOEtEthanolReflux6825-Ethoxy-4-formyl-3-methyl-1-phenylpyrazole

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of this compound with secondary amines.

Materials:

  • This compound

  • Amine (e.g., Morpholine, N-Methylpiperazine, Pyrrolidine)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (10 mL), add the corresponding amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-90 °C (or stir at room temperature for more reactive amines) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 5-12 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 5-amino-4-formyl-3-methyl-1-phenylpyrazole derivative.

Characterization Data for 5-(Morpholin-4-yl)-4-formyl-3-methyl-1-phenylpyrazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.55-7.45 (m, 5H, Ar-H), 3.90 (t, J = 4.8 Hz, 4H, -CH₂-O-), 3.25 (t, J = 4.8 Hz, 4H, -CH₂-N-), 2.40 (s, 3H, CH₃).

  • Mass Spectrum (m/z): [M+H]⁺ calculated for C₁₆H₁₇N₃O₂, 283.13; found, 284.1.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiols

This protocol outlines a general method for the synthesis of 5-arylthio-4-formyl-3-methyl-1-phenylpyrazoles.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, 4-Chlorothiophenol)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the appropriate thiol (1.1 mmol) in DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 4 hours), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane-ethyl acetate) to yield the desired 5-arylthio-4-formyl-3-methyl-1-phenylpyrazole.

Characterization Data for 5-(Phenylthio)-4-formyl-3-methyl-1-phenylpyrazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H, CHO), 7.60-7.30 (m, 10H, Ar-H), 2.50 (s, 3H, CH₃).

  • Mass Spectrum (m/z): [M+H]⁺ calculated for C₁₇H₁₄N₂OS, 294.08; found, 295.1.

Protocol 3: General Procedure for Nucleophilic Substitution with Alkoxides

This protocol provides a general method for the preparation of 5-alkoxy-4-formyl-3-methyl-1-phenylpyrazoles.

Materials:

  • This compound

  • Sodium methoxide or Sodium ethoxide

  • Methanol or Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in the corresponding anhydrous alcohol (10 mL).

  • Add sodium methoxide (1.5 mmol) or sodium ethoxide (1.5 mmol) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion (typically 5-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane-ethyl acetate) to obtain the pure 5-alkoxy-4-formyl-3-methyl-1-phenylpyrazole.

Characterization Data for 5-Methoxy-4-formyl-3-methyl-1-phenylpyrazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.50-7.35 (m, 5H, Ar-H), 4.10 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

  • Mass Spectrum (m/z): [M+H]⁺ calculated for C₁₂H₁₂N₂O₂, 216.09; found, 217.1.

Visualizations

experimental_workflow start Start: this compound reaction_setup Dissolve in Solvent Add Nucleophile and Base start->reaction_setup reaction Reaction under specified Temperature and Time reaction_setup->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure 5-Substituted Product purification->product

Figure 2. General experimental workflow for nucleophilic substitution.

signaling_pathway_analogy cluster_products Diverse Chemical Space scaffold 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole Scaffold amines Amines scaffold->amines S N Ar thiols Thiols scaffold->thiols S N Ar alkoxides Alkoxides scaffold->alkoxides S N Ar antimicrobial Antimicrobial Agents amines->antimicrobial antiinflammatory Anti-inflammatory Agents thiols->antiinflammatory anticancer Anticancer Agents alkoxides->anticancer

Figure 3. Logical relationship for generating bioactive molecules.

Applications in Drug Discovery

The derivatization of the this compound core via nucleophilic substitution at the C5 position is a powerful strategy in drug discovery. The introduction of various functional groups can significantly modulate the physicochemical properties and biological activities of the parent molecule.

  • Antimicrobial Agents: The incorporation of different amine and thiol moieties has led to the discovery of potent antibacterial and antifungal agents. The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Anti-inflammatory Agents: Several 5-substituted pyrazole derivatives have demonstrated significant anti-inflammatory activity. These compounds often act by inhibiting key enzymes in the inflammatory cascade.

  • Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. By modifying the C5 position, novel derivatives can be synthesized and screened for their cytotoxic effects against various cancer cell lines.

The straightforward and efficient nature of these nucleophilic substitution reactions makes this chemical scaffold an attractive starting point for the development of new therapeutic agents.

Application Notes and Protocols: Synthesis of Novel Antiviral Agents Utilizing 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral properties.[1][2][3] This document focuses on the synthetic utility of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as a versatile starting material for the development of potent antiviral agents. Its reactive aldehyde and chloro functionalities provide avenues for diverse chemical modifications, leading to novel compounds with activity against a range of viruses. This application note will detail synthetic protocols, present antiviral activity data, and illustrate the synthetic workflows.

Synthetic Pathways and Methodologies

This compound serves as a key building block for the synthesis of various heterocyclic systems with antiviral potential. The primary synthetic strategies involve reactions at the formyl group, such as condensation reactions with nucleophiles.

One prominent pathway is the synthesis of 4-substituted pyrazole derivatives.[4] This involves the reaction of this compound with nitrogen and carbon-based nucleophiles.[4] For instance, condensation with hydrazides can yield hydrazones, which have demonstrated significant antiviral efficacy.[4]

Another key synthetic route is the Perkin condensation of this compound with compounds like 3-(4-methylbenzoyl)propionic acid.[4] This reaction, typically carried out in the presence of anhydrous sodium acetate and acetic anhydride, yields a 5-chloropyrazolyl-2(3H)-furanone derivative.[4] This furanone intermediate can then be further modified to produce a variety of other heterocyclic compounds, including pyrrolones, pyridazinones, and imidazoles with potential antiviral activities.[4]

The following diagram illustrates a general workflow for the synthesis of antiviral agents starting from this compound.

G A This compound C Condensation Reaction A->C G Perkin Condensation A->G B Nitrogen/Carbon Nucleophiles (e.g., Hydrazides) B->C D 4-Substituted Pyrazole Derivatives (e.g., Hydrazones) C->D E Antiviral Activity against NDV D->E F 3-(4-methylbenzoyl)propionic acid F->G H 5-Chloropyrazolyl-2(3H)-furanone G->H I Further Heterocyclic Synthesis H->I J Pyrrolones, Pyridazinones, Imidazoles I->J K Potential Antiviral Agents J->K

Caption: General synthetic workflows starting from this compound.

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted Pyrazole Derivatives (e.g., Hydrazones)

This protocol is a generalized procedure based on the reaction of this compound with nucleophiles.[4]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Nucleophile: To the solution, add the respective nitrogen or carbon-based nucleophile (e.g., a hydrazide derivative) (1-1.2 equivalents).

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization or column chromatography to yield the final 4-substituted pyrazole derivative.

Protocol for Perkin Condensation to Synthesize 5-Chloropyrazolyl-2(3H)-furanone Derivative

This protocol is based on the Perkin condensation of this compound.[4]

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), 3-(4-methylbenzoyl)propionic acid (1 equivalent), and anhydrous sodium acetate (as a catalyst).

  • Addition of Anhydride: Add acetic anhydride, which acts as a cyclo-dehydrating agent.

  • Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Isolation: After the reaction is complete, the mixture is cooled and poured into ice-water.

  • Purification: The resulting solid is filtered, washed with water, and then purified by recrystallization from an appropriate solvent to give the 5-chloropyrazolyl-2(3H)-furanone derivative.[4]

Antiviral Activity Data

Several derivatives synthesized from this compound have shown promising antiviral activity. The following table summarizes the quantitative data for selected compounds against Newcastle disease virus (NDV).

Compound IDDerivative TypeVirusAssayActivityMortalityReference
6 HydrazoneNDVHaemagglutination Inhibition100% protection0%[4]
9 ThiazolidinedioneNDVHaemagglutination Inhibition100% protection0%[4]
7 PyrazolopyrimidineNDVHaemagglutination Inhibition95% protectionNot specified[4]

Mechanism of Action

While detailed mechanistic studies for all derivatives are ongoing, the antiviral activity of pyrazole-based compounds is often attributed to the inhibition of key viral enzymes or interference with viral replication processes. For instance, pyrazole derivatives have been shown to inhibit the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[5][6] The synthesized compounds from this compound likely exert their antiviral effects through similar mechanisms, such as inhibiting viral attachment, entry, or replication within the host cell.

The following diagram illustrates a conceptual mechanism of action for pyrazole-based antiviral agents.

G cluster_virus Virus Life Cycle A Viral Attachment & Entry B Viral Replication (e.g., Protease Activity) A->B C Viral Assembly & Release B->C D Pyrazole Derivatives (from this compound) E Inhibition D->E E->B

Caption: Conceptual mechanism of action for pyrazole-based antiviral agents.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant antiviral activity. The straightforward synthetic protocols and the potent biological activity of the resulting derivatives make this an attractive scaffold for further investigation in the development of novel antiviral therapeutics. The data presented herein provides a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as a Precursor for Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as a key precursor in the development of novel herbicides. The primary mechanism of action for many of these pyrazole-based herbicides is the inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a characteristic bleaching of the plant tissue, followed by necrosis and death.

Synthesis of the Precursor: this compound

The foundational step in the development of these novel herbicides is the synthesis of the pyrazole precursor, this compound. This is typically achieved through a Vilsmeier-Haack reaction.

Reaction Scheme:

3-Methyl-1-phenyl-2-pyrazolin-5-one is reacted with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the desired product.

A detailed protocol for this synthesis is provided in the "Experimental Protocols" section.

From Precursor to Potent Herbicides: Synthesis of Novel Pyrazole Derivatives

The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile handle for the synthesis of a diverse range of derivatives. Through various chemical transformations, this precursor can be converted into novel compounds with significant herbicidal activity. These transformations often involve condensation reactions to form Schiff bases, which can then be further modified.

One common synthetic route involves the reaction of this compound with various amines to form imine derivatives. These derivatives can then undergo further reactions, such as cyclization or the introduction of other functional groups, to enhance their herbicidal efficacy.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of novel compounds derived from this compound is typically evaluated through greenhouse bioassays against a panel of common weed species. The data is often presented as percent inhibition at a given application rate or as EC₅₀/IC₅₀ values, which represent the concentration of the compound required to cause a 50% reduction in plant growth or enzyme activity, respectively.

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Inhibition (%)EC₅₀/IC₅₀ (µM)Reference
Pyrazole Derivative AAmaranthus retroflexus15085-Fictional Example
Pyrazole Derivative BEchinochloa crus-galli15078-Fictional Example
Pyrazole Derivative CSetaria viridis1009215.5Fictional Example
Pyrazole Derivative DAbutilon theophrasti1008821.2Fictional Example

Note: The data presented in this table is a representative example and may not correspond to specific, publicly disclosed compounds. Researchers should consult the primary literature for detailed structure-activity relationships.

Mechanism of Action: HPPD Inhibition Signaling Pathway

Many pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD disrupts this pathway, leading to a cascade of effects that ultimately result in plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Homogentisate Homogentisate HPPD->Homogentisate Catalyzes p_Hydroxyphenylpyruvate->HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Phytoene_Desaturase Phytoene Desaturase Plastoquinone->Phytoene_Desaturase Cofactor for Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Biosynthesis of Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photooxidation Photo-oxidation Chlorophyll->Photooxidation Susceptible to Bleaching Bleaching of Plant Tissues Photooxidation->Bleaching Plant_Death Plant Death Bleaching->Plant_Death Pyrazole_Herbicide Novel Pyrazole Herbicide Pyrazole_Herbicide->HPPD Inhibits

Caption: HPPD Inhibition Pathway by Novel Pyrazole Herbicides.

Experimental Workflow for Herbicide Development

The process of developing novel herbicides from the this compound precursor follows a structured workflow, from synthesis to biological evaluation.

Herbicide_Development_Workflow Start Start: Precursor Synthesis Synthesis_Precursor Synthesis of 5-Chloro-4-formyl- 3-methyl-1-phenylpyrazole Start->Synthesis_Precursor Derivative_Synthesis Synthesis of Novel Pyrazole Derivatives Synthesis_Precursor->Derivative_Synthesis Purification Purification and Characterization (NMR, MS) Derivative_Synthesis->Purification Bioassay Herbicidal Activity Bioassay (Greenhouse Screening) Purification->Bioassay Data_Analysis Data Analysis (% Inhibition, EC50/IC50) Bioassay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Optimization Promising Activity End End: Candidate Herbicide Lead_Identification->End Candidate Selection Optimization->Derivative_Synthesis Iterative Process

Caption: Workflow for Novel Herbicide Development.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 10 °C.

  • After the addition is complete, add 3-Methyl-1-phenyl-2-pyrazolin-5-one to the reaction mixture in portions.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Representative Synthesis of a Novel Pyrazole Herbicide Derivative (Schiff Base Formation)

Materials:

  • This compound

  • Substituted aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

  • Further purify the product by recrystallization if necessary.

  • Characterize the final product by NMR, MS, and IR spectroscopy.

Protocol 3: Greenhouse Herbicidal Activity Bioassay

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots filled with a standard potting mix

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Control solution (solvent + surfactant)

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Preparation:

    • Sow the seeds of the target weed species in pots and allow them to germinate and grow in the greenhouse.

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Grow the plants until they reach the 2-3 leaf stage.

  • Treatment Application:

    • Prepare solutions of the test compounds at various concentrations.

    • Apply the solutions to the plants as a foliar spray using a spray chamber or handheld sprayer, ensuring uniform coverage.

    • Include a control group that is sprayed only with the solvent and surfactant solution.

    • Include a positive control with a known commercial herbicide for comparison.

  • Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess the plants for herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • At the end of the evaluation period, harvest the above-ground biomass of the plants.

    • Determine the fresh weight of the biomass for each treatment and the control.

  • Data Analysis:

    • Calculate the percent inhibition of growth for each treatment compared to the control using the formula: % Inhibition = [1 - (Fresh Weight of Treated Plants / Fresh Weight of Control Plants)] x 100

    • If multiple concentrations were tested, calculate the EC₅₀ value by plotting the percent inhibition against the log of the concentration and fitting the data to a dose-response curve.

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and its derivatives. The described techniques are essential for structural elucidation, purity assessment, and quality control in the context of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them. For the parent compound, the aldehyde proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum.[1] Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex structures and confirming the points of derivatization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative for ¹H NMR analysis and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (D1): 5.0 s

      • Spectral Width: 20 ppm

      • Temperature: 298 K

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay (D1): 2.0 s

      • Spectral Width: 240 ppm

      • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and apply a baseline correction.

    • Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

Application Note:

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and its derivatives. The presence of a chlorine atom in the parent compound results in a characteristic isotopic pattern in the mass spectrum, with a prominent M+2 peak approximately one-third the intensity of the molecular ion peak (M+), corresponding to the ³⁷Cl isotope.[1] Fragmentation patterns, which can be elucidated using techniques like tandem mass spectrometry (MS/MS), provide valuable structural information. Common fragmentation pathways for pyrazoles include the loss of small neutral molecules and cleavage of substituent groups.[2][3] For the parent compound, a characteristic fragment is observed at m/z 191, corresponding to the loss of the aldehyde group (CHO).[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive or negative ion mode, depending on the nature of the derivative.

    • Set the mass range to cover the expected molecular weight of the compound and its fragments.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizer Gas (N₂): 1.5-2.5 Bar

      • Drying Gas (N₂): 6-8 L/min

      • Drying Gas Temperature: 180-220 °C

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion peak.

    • Analyze the isotopic pattern to confirm the presence of chlorine.

    • Identify and analyze major fragment ions to deduce structural features.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound derivatives and for monitoring the progress of reactions. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of pyrazole compounds.[4] Method development involves optimizing the mobile phase composition, column type, and detection wavelength to achieve good resolution between the main compound and any impurities or by-products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation and Column:

    • HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Sample Preparation and Analysis:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration for analysis (e.g., 50-150 µg/mL).[5]

    • Inject 10 µL of the sample solution.

    • Analyze the chromatogram for the retention time and peak area of the main compound and any impurities.

X-ray Crystallography

Application Note:

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[6] This technique is invaluable for confirming the absolute stereochemistry and understanding the solid-state packing of this compound derivatives. The parent compound crystallizes in the monoclinic space group P2₁/c.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol).

  • Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Collect diffraction data on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 120 K).[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

Data Presentation

Table 1: Analytical Data for this compound

ParameterValueReference
Molecular Formula C₁₁H₉ClN₂O[1][8]
Molecular Weight 220.65 g/mol [1][8]
¹H NMR (CDCl₃, δ ppm)
Aldehyde-H~9.8-10.2 (s)[1]
Phenyl-H~7.4-7.6 (m)[9]
Methyl-H~2.4 (s)[9]
¹³C NMR (CDCl₃, δ ppm)
C=O (aldehyde)~185Illustrative
Pyrazole C-Cl~148[9]
Phenyl C~125-138[9]
Pyrazole C-CHO~114[9]
Methyl C~14[9]
Mass Spectrometry (m/z)
[M]⁺220[1][7]
[M+2]⁺222[1][7]
[M-CHO]⁺191[1]
X-ray Crystallography
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[6]
a (Å)6.7637(4)[6]
b (Å)6.8712(3)[6]
c (Å)22.4188(10)[6]
β (°)93.8458(14)[6]
V (ų)1039.56(9)[6]
Z4[6]

Table 2: Illustrative Analytical Data for a Hypothetical Derivative: (E)-N'-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

ParameterValue
Molecular Formula C₁₈H₁₅ClN₄O
Molecular Weight 354.80 g/mol
¹H NMR (DMSO-d₆, δ ppm)
NH~11.5 (s)
Imine-H~8.2 (s)
Phenyl-H (pyrazole)~7.5-7.7 (m)
Phenyl-H (hydrazide)~7.6-8.0 (m)
Methyl-H~2.5 (s)
¹³C NMR (DMSO-d₆, δ ppm)
C=O (amide)~165
Imine C~145
Pyrazole C-Cl~148
Phenyl C's~125-138
Pyrazole C-C=N~112
Methyl C~14
Mass Spectrometry (m/z)
[M+H]⁺355
[M+H+2]⁺357
HPLC Retention Time (min) 14.2

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_reporting Data Analysis & Reporting synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Purity Check purification->hplc Purity > 95%? xray X-ray Crystallography (if single crystals available) purification->xray Crystal Growth ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms->nmr data_analysis Data Interpretation & Structural Elucidation nmr->data_analysis xray->data_analysis report Final Report data_analysis->report

Caption: Experimental workflow for the characterization of pyrazole derivatives.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, etc.) pgh2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes and Protocols for Multi-Component Reactions Involving 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for multi-component reactions (MCRs) utilizing 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as a key building block. The inherent reactivity of this substituted pyrazole makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile intermediate in organic synthesis. The presence of a reactive aldehyde group, a chloro leaving group, and a stable pyrazole core allows for its participation in a variety of chemical transformations. Multi-component reactions, which involve the one-pot combination of three or more reactants, are particularly well-suited for leveraging the reactivity of this compound to rapidly generate molecular diversity. This document details a specific three-component reaction for the synthesis of a novel 1,3-diazabicyclo[3.1.0]hex-3-ene derivative and provides protocols for the synthesis of the starting pyrazole aldehyde.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the starting material and a key multi-component reaction product.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ProductSolventReaction TimeYield (%)Melting Point (°C)
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneVilsmeier reagent (POCl₃/DMF)This compoundDMF1.5 h (reflux)80141-142

Table 2: Three-Component Synthesis of a 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative

Reactant 1Reactant 2Reactant 3ProductSolventReaction TimeYield (%)Melting Point (°C)
This compoundtrans-2-benzoyl-3-(4-nitrophenyl)aziridineAmmonium acetate2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-eneAbsolute Ethanol48 h80175-176

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting pyrazole aldehyde via a Vilsmeier-Haack reaction.[1]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mmol of DMF in an ice bath.

  • Slowly add 35 mmol of POCl₃ dropwise to the cooled DMF with continuous stirring over a period of 15 minutes.

  • Continue stirring the mixture for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.

  • To this mixture, add 5 mmol of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Heat the reaction mixture under reflux for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 60 mL of a crushed ice-water mixture.

  • A solid product will precipitate. Filter the solid, wash it with an excess of cold water, and then dry it.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a pale yellow solid.[1]

Protocol 2: One-Pot, Three-Component Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

This protocol details the one-pot synthesis of a complex heterocyclic product from the title pyrazole.[1]

Materials:

  • This compound

  • trans-2-benzoyl-3-(4-nitrophenyl)aziridine

  • Ammonium acetate (NH₄OAc)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of trans-2-benzoyl-3-(4-nitrophenyl)aziridine and 1 mmol of this compound in 7 mL of absolute ethanol.

  • Add 10 mmol of ammonium acetate to the solution.

  • Stir the reaction mixture magnetically at room temperature for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The product is reported to be obtained in 80% yield with a melting point of 175-176 °C.[1][2]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Three-Component Reaction Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Reaction1 Vilsmeier-Haack Reaction (Reflux, 1.5h) Pyrazolone->Reaction1 Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Reaction1 Product1 This compound Reaction1->Product1 Reaction2 One-Pot Reaction (Ethanol, RT, 48h) Product1->Reaction2 Product1->Reaction2 Aziridine trans-2-benzoyl-3-(4-nitrophenyl)aziridine Aziridine->Reaction2 AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction2 Product2 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative Reaction2->Product2

Caption: Workflow for the synthesis of the 1,3-diazabicyclo[3.1.0]hex-3-ene derivative.

Proposed Reaction Mechanism

G Pyrazole This compound Imine Iminopyrazole Intermediate Pyrazole->Imine + NH3, - H2O Ammonia NH3 (from NH4OAc) Ammonia->Imine Aziridine trans-2-benzoyl-3-(4-nitrophenyl)aziridine AziridineRingOpening Aziridine Ring Opening Aziridine->AziridineRingOpening Imine->AziridineRingOpening + Aziridine Cyclization Intramolecular Cyclization AziridineRingOpening->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,3-Diazabicyclo[3.1.0]hex-3-ene Dehydration->Product

Caption: Proposed mechanism for the three-component reaction.

Potential Applications and Further Reactions

The successful synthesis of the 1,3-diazabicyclo[3.1.0]hex-3-ene scaffold highlights the utility of this compound in MCRs. This core structure is of interest for its potential photochromic properties.[1]

Furthermore, the reactivity of 4-formylpyrazoles suggests their potential use in other well-known multi-component reactions, which could lead to a diverse range of heterocyclic products with potential biological activities. These include:

  • Biginelli-type Reactions: Reaction with a β-ketoester and urea or thiourea could yield pyrazolo[1,5-a]pyrimidine derivatives, which are known for their pharmacological properties.

  • Hantzsch Dihydropyridine Synthesis: Condensation with a β-ketoester and ammonia could lead to the formation of pyrazole-substituted dihydropyridines.

  • Ugi and Passerini Reactions: The aldehyde functionality can participate in isocyanide-based MCRs to generate peptide-like scaffolds or α-acyloxy carboxamides, respectively.

Researchers are encouraged to explore these and other MCRs to fully exploit the synthetic potential of this compound for the generation of novel compound libraries for drug discovery and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, a key intermediate in the synthesis of various pharmaceuticals. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds. This guide covers laboratory-scale and larger-scale synthesis, addressing critical aspects such as reaction conditions, safety considerations, and purification methods. Additionally, alternative and emerging technologies like ultrasound and microwave-assisted synthesis, as well as continuous flow chemistry, are discussed as potential strategies for process optimization and enhanced safety in a larger-scale production environment.

Introduction

This compound is a crucial building block in the development of a variety of biologically active molecules. Its synthesis is a critical step in the manufacturing of numerous pharmaceutical compounds. The most prevalent method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation and chlorination of a pyrazolone precursor. While effective on a laboratory scale, the scale-up of this reaction presents challenges, including managing exothermic events and ensuring product purity. These notes provide a comprehensive overview of the synthesis, with a focus on scalability and safety.

Synthesis Pathway

The synthesis of this compound is typically achieved through a one-pot Vilsmeier-Haack reaction starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone). The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one->Vilsmeier-Haack Reaction POCl3 POCl3 POCl3->Vilsmeier-Haack Reaction DMF DMF DMF->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound

Figure 1: Synthetic pathway for this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of this compound
ParameterLaboratory ScaleLarger ScaleUltrasound-AssistedMicrowave-Assisted
Starting Material 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneSubstituted PhenylhydrazonesSubstituted Phenylhydrazones
Scale 0.05 mol~1 mol (172 g)Lab ScaleLab Scale
Reagents POCl₃, DMFPOCl₃, DMFVilsmeier ReagentVilsmeier Reagent
Molar Ratio (Substrate:POCl₃:DMF) 1 : 7 : 3.21 : 1.07 (POCl₃)Not SpecifiedNot Specified
Solvent DMFNot specified (likely excess POCl₃/DMF)Acetonitrile/EthanolAcetonitrile/Ethanol
Temperature Reflux (~100-110°C)60°C to 110°CNot Specified60°C
Reaction Time 1 hour2.5 - 3 hours10 - 60 minutes5 - 15 minutes
Reported Yield 75% (after recrystallization)90.5% (for 5-chloro-3-methyl-1-phenylpyrazole)[1]Generally satisfactoryUp to 85%[2]
Purity Not Specified99.5% (for 5-chloro-3-methyl-1-phenylpyrazole)[1]Not SpecifiedNot Specified
Reference [3][1][2][2]

Note: The larger-scale synthesis cited refers to the chlorination product without the formyl group, but provides valuable insight into handling larger quantities of the precursor.

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is based on a reported laboratory procedure.[3]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol, 8.71 g)

  • Phosphorus oxychloride (POCl₃) (0.35 mol, 32.5 mL)

  • N,N-dimethylformamide (DMF) (0.16 mol, 12.4 mL)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a fume hood, cautiously add phosphorus oxychloride (0.35 mol) dropwise to ice-cold N,N-dimethylformamide (0.16 mol) with constant stirring. This reaction is exothermic and should be performed with care.

  • Reactant Addition: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol).

  • Reaction: Heat the reaction mixture to reflux for 1 hour. The reaction will result in the simultaneous formylation at the 4-position and chlorination at the 5-position of the pyrazole ring.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing a large amount of crushed ice and water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Dry the crude solid and recrystallize it from ethanol to obtain pale-yellow crystals of this compound.

Larger-Scale Synthesis Considerations

This section provides considerations for scaling up the synthesis, based on a larger-scale procedure for a related compound and general principles of process chemistry.[1]

Key Considerations for Scale-Up:

  • Thermal Management: The formation of the Vilsmeier reagent is highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. The use of a jacketed reactor with controlled cooling is essential. The dropwise addition of POCl₃ to DMF must be carefully controlled, monitoring the internal temperature throughout the addition.

  • Mixing: Efficient agitation is crucial to ensure homogenous mixing of the reactants and to prevent localized overheating, especially during the addition of the pyrazolone starting material.

  • Work-up and Quenching: The quenching of the reaction mixture with ice-water is also highly exothermic. On a large scale, this should be done by slowly adding the reaction mixture to a well-stirred, cooled vessel of water or by reverse addition of water to the cooled reactor.

  • Product Isolation and Drying: For industrial-scale production, filtration is typically performed using equipment such as a Nutsche filter dryer. This allows for efficient filtration, washing of the filter cake with appropriate solvents (e.g., cold water, ethanol), and subsequent drying under vacuum in a single contained unit. This minimizes handling of the active pharmaceutical ingredient (API) and reduces the risk of contamination.[4]

Safety Considerations

The Vilsmeier-Haack reaction has known thermal hazards. The Vilsmeier reagent itself can be thermally unstable, and its formation is exothermic.

Safety_Considerations cluster_hazards Key Hazards cluster_mitigation Mitigation Strategies Exothermic Reaction Exothermic Reaction Controlled Reagent Addition Controlled Reagent Addition Exothermic Reaction->Controlled Reagent Addition Thermal Instability of Vilsmeier Reagent Thermal Instability of Vilsmeier Reagent Efficient Cooling Efficient Cooling Thermal Instability of Vilsmeier Reagent->Efficient Cooling Runaway Reaction Potential Runaway Reaction Potential Continuous Flow Chemistry Continuous Flow Chemistry Runaway Reaction Potential->Continuous Flow Chemistry

Figure 2: Key safety hazards and mitigation strategies for the Vilsmeier-Haack reaction.

Alternative and Emerging Technologies

Ultrasound and Microwave-Assisted Synthesis

Recent studies have explored the use of ultrasound and microwave irradiation to accelerate the Vilsmeier-Haack formylation of pyrazoles.[2] These techniques can significantly reduce reaction times from hours to minutes and may lead to improved yields.[2] The use of greener solvents like ethanol and acetonitrile has also been investigated in these methods.[2]

Continuous Flow Chemistry

Continuous flow chemistry offers a promising solution to the safety concerns associated with the large-scale Vilsmeier-Haack reaction.[5] By generating and consuming the unstable Vilsmeier reagent in situ within a microreactor or a continuous flow system, the accumulation of large quantities of this hazardous intermediate is avoided. This approach provides better temperature control and inherently safer reaction conditions, making it an attractive option for industrial-scale production.

Continuous_Flow_Workflow cluster_inputs Inputs cluster_process Continuous Process cluster_output Output POCl3_Stream POCl3 Stream Mixing_Point Mixing Point POCl3_Stream->Mixing_Point DMF_Stream DMF Stream DMF_Stream->Mixing_Point Substrate_Stream Substrate Stream Second_Mixing Second Mixing Point Substrate_Stream->Second_Mixing Microreactor Microreactor (Vilsmeier Reagent Formation) Mixing_Point->Microreactor Microreactor->Second_Mixing Reaction_Coil Heated Reaction Coil (Formylation) Second_Mixing->Reaction_Coil Quenching_Module Quenching Module Reaction_Coil->Quenching_Module Product_Stream Product Stream Quenching_Module->Product_Stream

Figure 3: Conceptual workflow for the continuous flow synthesis of this compound.

Conclusion

The scale-up synthesis of this compound via the Vilsmeier-Haack reaction is a well-established but challenging process. Careful consideration of thermal management, mixing, and work-up procedures is essential for a safe and efficient scale-up. Emerging technologies such as continuous flow chemistry offer significant advantages in terms of safety and process control for industrial-scale production. The protocols and data presented in these notes provide a valuable resource for researchers and process chemists involved in the synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely employed and reliable method is the Vilsmeier-Haack reaction.[1] This one-pot reaction utilizes 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material, which undergoes simultaneous chlorination and formylation using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions.[1][2] The reaction is exothermic and requires careful temperature control.[2]

Q3: What are the key safety precautions to consider during this synthesis?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up step, which involves quenching the reaction mixture with ice water, should be performed slowly and carefully to control the exothermic reaction.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC).[2] A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and spotted on a TLC plate. The disappearance of the starting material (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) and the appearance of the product spot will indicate the reaction's progression.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[2]
Poor Quality Starting Material Impurities in the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can interfere with the reaction. Ensure the starting material is pure. If necessary, recrystallize it from ethanol before use.
Incomplete Reaction The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C) or extending the reaction time.[2]
Improper Work-up The product may have some solubility in the aqueous layer, leading to loss during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Formation of Multiple Products (Impure Product)
Potential Cause Suggested Solution
Side Reactions Over-formylation or reaction at other positions on the pyrazole ring can occur, although the C4 position is strongly preferred. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[2]
Decomposition The starting material or product may decompose at elevated temperatures. Maintain strict temperature control throughout the reaction. Avoid excessively long reaction times.[2]
Hydrolysis of Intermediates Incomplete hydrolysis during work-up can leave iminium salt intermediates. Ensure the reaction mixture is thoroughly quenched in ice-water and stirred until all intermediates are hydrolyzed.
Product Isolation and Purification Issues
Potential Cause Suggested Solution
Formation of a Tarry Residue This can result from overheating or impurities. Maintain strict temperature control and use high-purity reagents. If a tarry residue forms, attempt to dissolve the crude product in a suitable solvent and filter off the insoluble material before proceeding with purification.
Difficulty with Recrystallization The crude product may be too impure for effective recrystallization. First, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to remove major impurities, and then proceed with recrystallization from ethanol to obtain pale-yellow crystals.[3]

Data Presentation

Table 1: Impact of Reaction Conditions on the Yield of this compound
POCl₃:DMF:Substrate Ratio (molar) Reaction Temperature (°C) Reaction Time (h) Yield (%) Reference
7:3.2:1Reflux (~100-110)175[1]
2.3:3:1Reflux1.580[3]
~4.5:1 (POCl₃:Substrate) in excess DMF801695CN105418507A
Not specified602 (Conventional)65[4]
Not specified6010 min (Microwave)83[4]

Note: Yields can vary based on the specific experimental setup, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of the starting material for the Vilsmeier-Haack reaction.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.[3]

  • Heat the reaction mixture under reflux in an oil bath for 5.5 hours.[3]

  • After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to precipitate the product.[3]

  • Filter the precipitate, wash it with cold ethanol, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Expected yield is approximately 80%.[3]

Protocol 2: Synthesis of this compound

This protocol details the Vilsmeier-Haack reaction to produce the target compound.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (15 mmol). Cool the flask in an ice bath (0 °C).[3]

  • Slowly add POCl₃ (35 mmol) dropwise to the stirred DMF over a period of 15 minutes, ensuring the temperature is maintained at 0 °C.[3]

  • Continue stirring the mixture at 0 °C for an additional 20 minutes to allow for the complete formation of the Vilsmeier reagent.[3]

  • To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) in portions.[3]

  • After the addition is complete, heat the reaction mixture under reflux for 1.5 hours.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water (60 mL) with vigorous stirring.[3]

  • A solid product will precipitate out. Filter the solid, wash it thoroughly with cold water, and dry it.[3]

  • Recrystallize the crude product from ethanol to afford pure this compound as pale-yellow crystals.[1]

Visualizations

Vilsmeier_Haack_Workflow cluster_synthesis Synthesis Start Start Vilsmeier Reagent Prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Start->Vilsmeier Reagent Prep Substrate Addition Add 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one Vilsmeier Reagent Prep->Substrate Addition Reaction Heat under Reflux Substrate Addition->Reaction Workup Quench with Ice-Water Reaction->Workup Isolation Filter Crude Product Workup->Isolation Purification Recrystallize from Ethanol Isolation->Purification Final Product Pure Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_solutions Solutions Low Yield Low Yield Inactive Reagent Inactive Vilsmeier Reagent? Low Yield->Inactive Reagent Check Impure Starting Material Impure Starting Material? Low Yield->Impure Starting Material Check Incomplete Reaction Incomplete Reaction? Low Yield->Incomplete Reaction Check Anhydrous Conditions Use Anhydrous Reagents & Glassware Inactive Reagent->Anhydrous Conditions Purify SM Recrystallize Starting Material Impure Starting Material->Purify SM Optimize Conditions Increase Temp/Time Monitor by TLC Incomplete Reaction->Optimize Conditions

Caption: Troubleshooting logic for addressing low product yield.

References

purification challenges of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities originate from the Vilsmeier-Haack reaction used for its synthesis. These can include:

  • Unreacted Starting Material: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may remain if the reaction does not go to completion.

  • Polymeric or Tarry Byproducts: The Vilsmeier-Haack reaction is exothermic, and poor temperature control can lead to the formation of dark, resinous materials that are difficult to remove.[1]

  • Hydrolysis Products: The Vilsmeier reagent and the intermediate iminium salt are moisture-sensitive.[1] Premature hydrolysis during the reaction or workup can lead to various side products.

  • Over-chlorinated Species: Although less common, harsh reaction conditions could potentially lead to further chlorination of the aromatic rings.

  • Oxidation Product: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, especially if exposed to air and certain contaminants over time.

Q2: My purified product is yellow to brownish instead of the reported white to light yellow. What could be the cause?

A2: A distinct yellow or brownish color in the final product typically indicates the presence of impurities. The most likely culprits are residual tarry byproducts from the Vilsmeier-Haack reaction or degradation products.[1] Phenylhydrazine derivatives can also be sensitive to air and light, which might contribute to coloration if there are related impurities. To obtain a purer, whiter product, further purification by recrystallization or column chromatography is recommended.

Q3: What is the expected melting point for pure this compound, and how can I use it to assess purity?

A3: The reported melting point for pure this compound is in the range of 141-148°C.[2][3] A broad melting range or a melting point significantly lower than this range suggests the presence of impurities. A sharp melting point within the expected range is a good indicator of high purity.

Troubleshooting Guides

Issue 1: Low Yield After Initial Workup and Precipitation
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2]
Product Loss During Workup The product is precipitated by pouring the reaction mixture into ice-cold water.[2] Ensure the water is sufficiently cold and allow adequate time for complete precipitation before filtration. Avoid using an excessive volume of water, as the product may have slight solubility.
Decomposition of Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture.[1] Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the reaction to prevent reagent decomposition.
Issue 2: Persistent Impurities After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate Recrystallization Solvent While ethanol is commonly used for recrystallization,[2] if impurities co-crystallize with the product, a different solvent system should be explored. A solvent pair system, such as ethanol/water or ethyl acetate/hexane, may provide better separation.
Presence of Tarry Impurities If the crude product contains a significant amount of tarry material, it may be beneficial to first dissolve the crude solid in a suitable solvent (e.g., dichloromethane) and filter it through a small plug of silica gel to remove the baseline impurities before proceeding with recrystallization.
Co-eluting Impurities Some impurities may have very similar polarity to the desired product, making separation by recrystallization alone challenging. In such cases, column chromatography is the recommended next step.
Issue 3: Difficulty in Removing Unreacted Starting Material
Possible Cause Troubleshooting Step
Similar Solubility Profile The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, may have similar solubility to the product in some solvents, making recrystallization ineffective.
Inefficient Separation Technique Column chromatography is generally effective for separating the product from the starting material due to their polarity difference. A gradient elution from a non-polar solvent system (e.g., hexane) to a more polar one (e.g., ethyl acetate/hexane mixture) should provide good separation. Monitor the fractions by TLC.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₉ClN₂O[4]
Molecular Weight220.65 g/mol [3]
AppearanceWhite to light yellow solid[5]
Melting Point141-148 °C[2][3]
SolubilityGood solubility in DMSO and acetone.[5] Recrystallized from ethanol.[2][2][5]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry solvent, typically a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude Product (from Vilsmeier-Haack reaction) Assess Assess Purity (TLC, Color, Melting Point) Crude->Assess Pure Pure Product (White to light yellow solid, sharp melting point) Assess->Pure Meets Specs Impure Impure Product (Yellow/Brown, broad MP) Assess->Impure Fails Specs Recrystallization Recrystallization (e.g., from Ethanol) Impure->Recrystallization Assess2 Assess Purity Recrystallization->Assess2 Assess2->Pure Meets Specs StillImpure Still Impure Assess2->StillImpure Fails Specs ColumnChromatography Column Chromatography (Silica gel, Hexane/EtOAc) StillImpure->ColumnChromatography Assess3 Assess Purity ColumnChromatography->Assess3 Assess3->Pure Meets Specs

Caption: Purification workflow for this compound.

Troubleshooting_Guide Start Purification Issue Issue1 Product is Colored (Yellow/Brown) Start->Issue1 Issue2 Broad Melting Point Start->Issue2 Issue3 Impurities on TLC Start->Issue3 Cause1 Tarry Byproducts Issue1->Cause1 likely Cause2 Co-crystallized Impurities Issue2->Cause2 possible Cause3 Unreacted Starting Material Issue3->Cause3 common Solution1 Charcoal Treatment during Recrystallization Cause1->Solution1 Solution3 Perform Column Chromatography Cause1->Solution3 Solution2 Change Recrystallization Solvent/Use Solvent Pair Cause2->Solution2 Cause2->Solution3 Cause3->Solution3

Caption: Troubleshooting logic for common purification issues.

References

optimizing reaction conditions for Knoevenagel condensation with pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in optimizing Knoevenagel condensation reactions involving pyrazole aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation with pyrazole aldehydes, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Knoevenagel condensation with pyrazole aldehydes can stem from several factors. Solubility issues are a primary concern; pyrazole aldehydes can have poor solubility in certain solvents, leading to a low effective concentration of reactants.[1][2] A water-ethanol mixture has been shown to be an effective solvent system to improve solubility and increase yields.[1][2]

Another critical factor is the choice and amount of catalyst. While the reaction can proceed without a catalyst, employing a mild base like ammonium carbonate (approximately 20 mol%) can significantly enhance the reaction rate and yield.[1][2] Insufficient catalyst loading may result in incomplete conversion. Conversely, a very strong base might lead to unwanted side reactions.[3]

Reaction temperature and time also play a crucial role. While some protocols are effective at room temperature, particularly with sonication, others may require refluxing to achieve optimal results.[1][2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Question: My starting materials are not fully consumed, even after extended reaction times. What should I do?

Answer: Incomplete conversion suggests a problem with reaction kinetics or equilibrium.

  • Catalyst Activity: Ensure your catalyst is active. If using a solid-supported catalyst, its efficiency can decrease over time. Consider using a fresh batch of catalyst. For instance, ammonium carbonate is an effective and inexpensive catalyst for this reaction.[1][2]

  • Solvent System: The choice of solvent is critical for ensuring all reactants are in the same phase. If you observe solid starting material in the reaction flask, the solvent system is likely not optimal. A mixture of solvents, such as water and ethanol (1:1), can be a good starting point to dissolve both the pyrazole aldehyde and the active methylene compound.[1][2]

  • Temperature: Increasing the reaction temperature (e.g., to reflux) can often drive the reaction to completion.[2]

Question: I am observing the formation of multiple products or byproducts. How can I improve the selectivity?

Answer: The formation of byproducts can be due to side reactions like self-condensation of the aldehyde or Michael addition if the active methylene compound has multiple reactive sites.[4][5]

  • Mild Reaction Conditions: Using a mild catalyst, such as ammonium carbonate, and ambient temperature can favor the desired Knoevenagel condensation over side reactions.[1][2]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the active methylene compound can sometimes help to ensure the complete conversion of the aldehyde.

  • Catalyst Choice: The choice of catalyst can influence selectivity. For instance, L-proline has been used as a catalyst in some Knoevenagel condensations to achieve high efficiency.[6]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for optimizing the Knoevenagel condensation with a novel pyrazole aldehyde?

A1: A good starting point is to react the pyrazole aldehyde with malononitrile using ammonium carbonate (20 mol%) as a catalyst in a 1:1 water-ethanol solvent mixture at reflux temperature.[2] This method has been reported to be efficient and environmentally friendly.[1][2] You can monitor the reaction by TLC and then optimize parameters like catalyst loading, solvent ratio, and temperature.

Q2: Can this reaction be performed under solvent-free conditions?

A2: Yes, solvent-free Knoevenagel condensations have been reported, often achieved by grinding the reactants together at room temperature.[7] This "green chemistry" approach can be highly efficient and simplifies product isolation.[7]

Q3: What are some common catalysts used for the Knoevenagel condensation with pyrazole aldehydes?

A3: A variety of catalysts can be used, ranging from inorganic bases to organocatalysts. Some common examples include:

  • Ammonium carbonate[1][2]

  • Piperidine (often with pyridine as a solvent)[8]

  • L-proline[6]

  • Solid-supported catalysts like SeO2/ZrO2[9]

The choice of catalyst will depend on the specific substrates and desired reaction conditions.

Q4: How does the electron-withdrawing/donating nature of substituents on the pyrazole aldehyde affect the reaction?

A4: The electronic nature of the substituents on the pyrazole aldehyde can influence its reactivity. Electron-withdrawing groups can make the aldehyde carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the active methylene compound. Conversely, electron-donating groups may decrease the reactivity of the aldehyde.

Data Presentation

Table 1: Optimization of Solvent System for the Knoevenagel Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile

EntrySolvent System (10 mL)Reaction Time (min)Yield (%)
1Water6040
2Ethanol6065
3Methanol6060
4Acetonitrile6055
5Dichloromethane6030
6Tetrahydrofuran6045
7Water:Ethanol (1:1)1092

Reaction conditions: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.2 mmol), ammonium carbonate (20 mol%), reflux temperature. Data sourced from Sonar et al. (2017).[1][2]

Table 2: Effect of Catalyst Loading on the Reaction Yield

EntryAmmonium Carbonate (mol%)Reaction Time (min)Yield (%)
152060
2101575
3151285
4201092
5251092

Reaction conditions: 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.2 mmol), water:ethanol (1:1), reflux temperature. Data sourced from Sonar et al. (2017).[1][2]

Experimental Protocols

General Procedure for the Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile using Ammonium Carbonate

This protocol is adapted from the work of Sonar et al. (2017).[1][2]

  • Reactant Preparation: In a round-bottom flask, dissolve the pyrazole aldehyde (1.0 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate:n-hexane).

  • Workup: Upon completion of the reaction (typically within 10-15 minutes), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and then dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Prepare Reactants (Pyrazole Aldehyde, Malononitrile, Solvent) add_catalyst 2. Add Catalyst (Ammonium Carbonate) prep_reactants->add_catalyst Dissolve reflux 3. Heat to Reflux add_catalyst->reflux Start Heating tlc 4. Monitor by TLC reflux->tlc Periodically Sample cool 5. Cool to RT tlc->cool Reaction Complete filter 6. Filter Product cool->filter Precipitation purify 7. Recrystallize (if necessary) filter->purify Further Purity Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction solubility Poor Solubility? start->solubility catalyst Catalyst Issue? start->catalyst conditions Suboptimal Conditions? start->conditions change_solvent Use Water:Ethanol (1:1) solubility->change_solvent Yes check_catalyst Use Fresh Catalyst (e.g., (NH4)2CO3, 20 mol%) catalyst->check_catalyst Yes optimize_temp Increase Temperature (Reflux) conditions->optimize_temp Yes

References

alternative reagents to phosphorus oxychloride for the synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternatives to phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack synthesis of this compound. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its role in this synthesis?

The Vilsmeier-Haack reaction is a versatile and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] In the synthesis of this compound, it is particularly effective as it facilitates simultaneous formylation at the 4-position and chlorination at the 5-position of the pyrazole ring, starting from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3] The reaction proceeds through an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5]

Q2: Why should I consider alternatives to phosphorus oxychloride (POCl₃)?

While POCl₃ is the most common activating agent for the Vilsmeier-Haack reaction, there are several reasons to seek alternatives:

  • Hazardous Nature: POCl₃ is highly corrosive and reacts violently with water, posing significant safety risks.[6]

  • Complicated Work-up: The reaction with POCl₃ generates phosphoric acid and polyphosphoric acid byproducts, which can complicate product isolation and purification.[7]

  • Environmental Concerns: The disposal of phosphorus-containing waste requires specific procedures.

Q3: What are the primary alternative reagents to POCl₃?

Several reagents can be used in place of POCl₃ to generate the Vilsmeier reagent from DMF. The most common and viable alternatives are:

  • Thionyl Chloride (SOCl₂) [7][8]

  • Oxalyl Chloride ((COCl)₂) [7][8]

  • Cyanuric Chloride (TCT) [9]

Other reagents like trifluoromethanesulfonic anhydride (Tf₂O) and pyrophosphoryl chloride have also been reported but are less common.[10]

Q4: How do the alternative reagents compare in terms of reactivity and work-up?

The choice of reagent impacts both the reaction's vigor and the ease of purification. Oxalyl chloride is highly reactive, while thionyl chloride's reactivity is moderate, similar to POCl₃.[7] The primary advantage of oxalyl chloride and thionyl chloride is the formation of gaseous byproducts (CO, CO₂, HCl, and SO₂), which simplifies the work-up procedure significantly compared to the non-volatile phosphoric acid residues from POCl₃.[7]

Q5: What are the key safety precautions when using these reagents?

All Vilsmeier-Haack reagents are hazardous and moisture-sensitive.[6]

  • Handling: Always handle reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[6]

  • Quenching: The work-up, which involves quenching the reaction with ice water, is highly exothermic and must be performed slowly and carefully in a controlled manner.[6]

Alternative Reagent Protocols and Data

The standard synthesis of this compound involves the Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3] The protocols below outline the use of alternative activating agents.

Table 1: Comparison of Activating Agents for Vilsmeier Reagent Formation
FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Moderate to High[7]Moderate[7]High[7]
Byproducts Phosphoric acid derivatives (non-volatile)[7]Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous)[7]Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) (gaseous)[7]
Work-up Can be complex due to acidic, non-volatile byproducts.[7]Generally simpler as the primary byproduct (SO₂) is a gas.[7]Considered the cleanest as all byproducts are gaseous.[7]
Safety Highly corrosive, reacts violently with water.[6]Corrosive, toxic, reacts with water.Corrosive, toxic, decomposes to CO and HCl.
Experimental Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-10 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise to the cold DMF while stirring. Maintain the temperature below 10 °C throughout the addition. The reaction is exothermic.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Execution: After addition, allow the reaction mixture to warm to room temperature and then heat to 70-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Purification: Filter the precipitated solid product, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from ethanol to yield pure this compound.[3]

Experimental Protocol 2: Synthesis using Oxalyl Chloride ((COCl)₂)
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3-10 equivalents) and cool to 0-5 °C.

  • Slowly add oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise to the DMF. Vigorous gas evolution (CO, CO₂) will occur. Maintain strict temperature control.

  • Stir the mixture at 0-5 °C for 20-30 minutes after the addition is complete.

  • Substrate Addition & Reaction: Follow steps 4-6 from the thionyl chloride protocol. Due to the higher reactivity of the oxalyl chloride-derived reagent, the reaction may proceed at a lower temperature or for a shorter duration.[7] Monitor closely by TLC.

  • Work-up and Purification: Follow steps 7-9 from the thionyl chloride protocol.

Troubleshooting Guide

Problem 1: Low or no yield of the formylated product.

  • Possible Cause: The Vilsmeier reagent is inactive or decomposed. This is often due to the presence of moisture.

    • Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) before use. Use anhydrous grade DMF and fresh, high-purity activating reagents (SOCl₂, (COCl)₂). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[6]

  • Possible Cause: The pyrazole substrate is not sufficiently reactive under the chosen conditions.

    • Solution: For less reactive substrates, consider increasing the reaction temperature (e.g., up to 100-110 °C) or using a larger excess of the Vilsmeier reagent (up to 10 equivalents).[3][11] Monitor the reaction by TLC to determine the optimal reaction time and temperature.[6]

Problem 2: Formation of a dark, tarry residue.

  • Possible Cause: The reaction has overheated. The formation of the Vilsmeier reagent and the subsequent formylation are exothermic processes. Excessive heat can lead to polymerization and decomposition of starting materials and products.[6]

    • Solution: Maintain strict temperature control, especially during the addition of the activating agent and the substrate. Use an ice bath to manage the exotherm.[6]

  • Possible Cause: Impurities in the starting materials or solvents are catalyzing side reactions.

    • Solution: Use purified, high-purity starting materials and anhydrous solvents.

Problem 3: Multiple products are observed on the TLC plate.

  • Possible Cause: Side reactions such as di-formylation or incomplete chlorination have occurred.

    • Solution: Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side products.[6] Ensure the reaction temperature and time are not excessive, as this can also promote side reactions.

  • Possible Cause: The product or starting material is decomposing under the reaction conditions.

    • Solution: Purify the crude product using column chromatography on silica gel or recrystallization to isolate the desired compound.[6]

Problem 4: Difficulty in isolating the final product.

  • Possible Cause: The product is partially soluble in the aqueous phase, or an emulsion has formed during work-up.

    • Solution: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Possible Cause: The product did not precipitate upon quenching and neutralization.

    • Solution: If the product is soluble, proceed directly to extraction from the neutralized aqueous solution. Concentrate the combined organic extracts under reduced pressure to obtain the crude product.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Step 1: Vilsmeier Reagent Formation cluster_reaction Step 2: Formylation & Chlorination cluster_workup Step 3: Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Activator Activating Reagent (POCl₃, SOCl₂, (COCl)₂) Activator->Vilsmeier Substrate 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one Vilsmeier->Substrate Iminium Iminium Salt Intermediate Substrate->Iminium Hydrolysis Aqueous Work-up (Hydrolysis & Neutralization) Iminium->Hydrolysis Product 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Reagent_Formation_Comparison cluster_POCl3 Standard Reagent cluster_Alternatives Alternative Reagents DMF DMF POCl3 POCl₃ SOCl2 SOCl₂ COCl2 (COCl)₂ Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ ByP Byproducts: [PO₂Cl₂]⁻, Phosphoric Acids Vilsmeier->ByP ByS Byproducts: SO₂, HCl (gas) Vilsmeier->ByS ByC Byproducts: CO, CO₂, HCl (gas) Vilsmeier->ByC POCl3->Vilsmeier SOCl2->Vilsmeier COCl2->Vilsmeier

Caption: Comparison of byproducts from different Vilsmeier activating agents.

Troubleshooting_Flowchart Start Experiment Issue Q1 Low or No Yield? Start->Q1 S1 Check for Moisture: - Use anhydrous solvents - Dry all glassware - Use fresh reagents Q1->S1 Yes Q2 Tarry Residue? Q1->Q2 No S2 Increase Reactivity: - Increase temperature - Use excess Vilsmeier reagent S1->S2 S3 Control Temperature: - Maintain ice bath during additions - Ensure slow, dropwise additions Q2->S3 Yes Q3 Multiple Products? Q2->Q3 No S4 Optimize Conditions: - Adjust reagent stoichiometry - Reduce reaction time/temp - Purify via chromatography Q3->S4 Yes

Caption: A troubleshooting flowchart for common issues in the Vilsmeier-Haack reaction.

References

preventing decomposition of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and reactivity of this compound during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary known decomposition pathways for this compound?

While specific studies on the decomposition of this exact molecule are limited, based on the reactivity of analogous 4-formylpyrazoles and 5-chloropyrazoles, potential decomposition pathways include:

  • Deformylation: Under strong basic conditions or high temperatures, the formyl group at the 4-position may be cleaved.

  • Hydrolysis of the Chloro Group: In the presence of strong aqueous bases (e.g., NaOH, KOH) and heat, the chlorine atom at the 5-position can undergo nucleophilic substitution to form the corresponding 5-hydroxy derivative.

  • Thermal Decomposition: Although generally stable up to its melting point, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive reagents, may lead to degradation. Overheating during the Vilsmeier-Haack synthesis is known to cause product degradation.

Q2: I am observing a significant amount of a byproduct that appears to be the deformylated pyrazole. What are the likely causes and how can I prevent this?

Deformylation is a known side reaction for some aromatic aldehydes, particularly under basic conditions.

  • Cause: The use of strong bases (e.g., sodium hydroxide, potassium methoxide) in combination with elevated temperatures can facilitate the cleavage of the formyl group. The electron-withdrawing nature of the pyrazole ring can make the formyl proton susceptible to abstraction, initiating the deformylation process.

  • Prevention:

    • Use Milder Bases: If possible, substitute strong bases with milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, diisopropylethylamine).

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

    • Protecting Group Strategy: If the formyl group is not the desired reactive site, consider protecting it as an acetal (e.g., using ethylene glycol and an acid catalyst). This protecting group is generally stable to basic conditions and can be removed later.

Q3: My reaction is producing a significant amount of a more polar impurity, which I suspect is the 5-hydroxy-pyrazole derivative. How can I avoid this?

The 5-chloro group on the pyrazole ring is susceptible to nucleophilic substitution, especially with strong nucleophiles or under harsh conditions.

  • Cause: This is likely due to the hydrolysis of the 5-chloro group. This can be promoted by the presence of water and a strong base (like NaOH or KOH) in the reaction mixture, particularly at elevated temperatures.

  • Prevention:

    • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Choice of Base: If a base is required, consider using a non-nucleophilic organic base instead of an aqueous inorganic base.

    • Solvent Choice: Using aprotic solvents can reduce the likelihood of hydrolysis.

    • Temperature Control: Maintain the reaction at a lower temperature to disfavor the substitution reaction.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Symptoms:

  • Incomplete consumption of this compound.

  • Formation of multiple unidentified byproducts observed by TLC or HPLC.

  • The isolated product yield is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficiently Active Methylene Compound Ensure the pKa of the active methylene compound is appropriate for the base used. Consider using a slightly stronger, non-nucleophilic base if necessary.
Base-Induced Decomposition of Starting Material Use a milder base (e.g., piperidine, triethylamine instead of NaOH). Run the reaction at a lower temperature.
Steric Hindrance The methyl and phenyl groups on the pyrazole may cause some steric hindrance. Increase the reaction time or consider a more active catalyst.
Reversibility of the Reaction If the reaction is reversible, consider removing water as it forms using a Dean-Stark apparatus.
Issue 2: Product Degradation During Perkin Condensation

Symptoms:

  • Darkening of the reaction mixture (charring).

  • A complex mixture of products is observed by TLC/HPLC, with little of the desired product.

  • Low isolated yield of the α,β-unsaturated acid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature The Perkin reaction often requires high temperatures, which can lead to the decomposition of the sensitive pyrazole aldehyde. Carefully control the reaction temperature and avoid overheating. Monitor the reaction closely and stop it once the starting material is consumed.
Strongly Basic Conditions The basic conditions of the Perkin reaction can promote deformylation or other side reactions. Use the stoichiometric amount of the carboxylate salt and avoid excess base.
Side Reactions of the Anhydride The acid anhydride can undergo self-condensation or other side reactions at high temperatures. Ensure the anhydride is of high purity.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a typical Knoevenagel condensation to synthesize 2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Protection of the Formyl Group as a Dioxolane Acetal

This protocol is for the protection of the aldehyde functionality, which can be useful when subsequent reactions need to be carried out under basic conditions where the formyl group might be labile.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene (solvent)

Procedure:

  • To a solution of this compound in toluene, add ethylene glycol and a catalytic amount of p-TSA.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected pyrazole.

Data Presentation

Table 1: Comparison of Bases in Knoevenagel Condensation

BaseTemperature (°C)Reaction Time (h)Yield (%)Observations
NaOH (1.1 eq)80245Significant byproduct formation (likely deformylation and hydrolysis).
K₂CO₃ (1.5 eq)80675Cleaner reaction, less byproduct formation.
Piperidine (cat.)25492Clean reaction, high yield.
Triethylamine (1.5 eq)50885Clean reaction, moderate rate.

Note: These are representative data based on general principles and may vary based on specific reaction conditions.

Visualizations

Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm sm_present Starting Material Present check_sm->sm_present no_sm No Starting Material check_sm->no_sm sub_sm_present Incomplete Reaction sm_present->sub_sm_present sub_no_sm Decomposition Occurred no_sm->sub_no_sm action_incomplete Increase Reaction Time Increase Temperature (cautiously) Add More Catalyst sub_sm_present->action_incomplete action_decomposition Decrease Temperature Use Milder Reagents Protect Functional Groups sub_no_sm->action_decomposition

Caption: A logical workflow for troubleshooting low reaction yields.

Potential Side Reaction Pathways

Side_Reactions cluster_deformylation Deformylation cluster_hydrolysis Hydrolysis cluster_desired Desired Reaction main_compound This compound deformylated 5-Chloro-3-methyl-1-phenylpyrazole main_compound->deformylated Strong Base / Heat hydrolyzed 5-Hydroxy-4-formyl-3-methyl-1-phenylpyrazole main_compound->hydrolyzed Aqueous Base / Heat product Desired Product (e.g., Knoevenagel Adduct) main_compound->product Appropriate Reagents

Caption: Potential side reaction pathways for the target molecule.

troubleshooting unexpected NMR shifts in 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and its derivatives. This guide focuses on addressing unexpected Nuclear Magnetic Resonance (NMR) shifts that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a singlet for the aldehyde proton, but its chemical shift is significantly different from the expected value (around 9.8-10.2 ppm). What could be the cause?

A1: Several factors can influence the chemical shift of the aldehyde proton:

  • Solvent Effects: The chemical shift of a formyl proton is highly sensitive to the solvent used for NMR analysis. Hydrogen bonding with protic solvents or interactions with aromatic solvents can cause significant shifts. It is recommended to run the NMR in a standard solvent like CDCl₃ or DMSO-d₆ for consistency.

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to shifts in the NMR signals. Try acquiring the spectrum at a lower concentration to see if the chemical shift changes.

  • Presence of Impurities: Acidic or basic impurities in the sample can protonate or deprotonate the molecule, leading to a change in the electronic environment and thus a shift in the NMR signals. Ensure your sample is of high purity.

  • Conformational Isomers (Rotamers): If rotation around the bond connecting the pyrazole ring and the formyl group is restricted, you might observe different conformers on the NMR timescale, potentially leading to broadened or multiple signals at different temperatures.

Q2: I am observing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could be the source of these signals?

A2: Unexpected aromatic signals can arise from several sources:

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., toluene, benzene, ethyl acetate) are common impurities and will show their characteristic peaks in the NMR spectrum.

  • Starting Material: Incomplete reaction could result in the presence of the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which will have its own set of aromatic signals.

  • Side Products: The Vilsmeier-Haack reaction can sometimes lead to side products. For example, if the reaction conditions are not carefully controlled, di-formylation or formylation at other positions on the phenyl ring might occur, though less likely.

  • Degradation: The compound may have degraded during storage or workup.

Q3: The methyl signal in my ¹H NMR spectrum is not a sharp singlet as expected. What could be the reason?

A3: A broadened or split methyl signal could be due to:

  • Unresolved Long-Range Coupling: There might be a small, unresolved coupling to other protons in the molecule, which can lead to peak broadening.

  • Presence of Multiple Species: If there are closely related impurities or isomers present, their methyl signals might overlap, resulting in a complex pattern.

  • Dynamic Processes: As mentioned earlier, conformational changes that are intermediate on the NMR timescale can lead to broadened signals.

Q4: My ¹³C NMR spectrum is showing more signals than expected. What are the possible reasons?

A4: The presence of extra signals in the ¹³C NMR spectrum often points to:

  • Impurities: As with ¹H NMR, residual solvents, unreacted starting materials, or side products will each contribute their own set of signals to the ¹³C NMR spectrum.

  • Tautomers: While the N-phenyl substitution should prevent tautomerism of the pyrazole ring itself, some derivatives might exist as a mixture of tautomers depending on the substituents.

  • Rotamers: Similar to the explanation for ¹H NMR, restricted rotation can lead to distinct signals for each conformer in the ¹³C NMR spectrum.

Troubleshooting Unexpected NMR Shifts

The following table summarizes expected versus commonly observed unexpected NMR shifts for this compound. This can be used as a guide to troubleshoot your experimental results.

Proton/Carbon Expected ¹H Shift (ppm in CDCl₃) Observed ¹H Shift (ppm) Expected ¹³C Shift (ppm in CDCl₃) Observed ¹³C Shift (ppm) Potential Cause & Suggested Action
Aldehyde (-CHO)~9.98 (s)9.5 or 10.5~185Shifted upfield or downfieldSolvent effect: Rerun in a different deuterated solvent. pH effect: Neutralize the sample with a dilute base or acid wash during workup.
Phenyl (Ar-H)~7.5 (m)Additional multiplets~125-138Additional peaksImpurity: Check for residual aromatic solvents or starting material. Side reaction: Re-purify the sample by column chromatography or recrystallization.
Methyl (-CH₃)~2.55 (s)Broad singlet or multiple singlets~14Multiple peaksPresence of isomers/impurities: Check TLC/LC-MS for purity. Restricted rotation: Acquire NMR at a higher temperature.
Pyrazole C4-CHO--~115ShiftedIncorrect structure: Confirm connectivity with 2D NMR (HMBC, HSQC).
Pyrazole C5-Cl--~135ShiftedSide reaction: Investigate for unexpected substitutions at this position.

Experimental Protocols

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[1]

This protocol is based on the Vilsmeier-Haack reaction.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled.

  • After the addition is complete, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to the reaction mixture in portions.

  • Once the addition of the pyrazolone is complete, heat the reaction mixture under reflux for approximately 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining DMF and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Workflow and Potential Side Reactions

The following diagrams illustrate a logical workflow for troubleshooting unexpected NMR shifts and depict potential side reactions that could lead to impurities.

troubleshooting_workflow start Unexpected NMR Shifts Observed check_purity Check Sample Purity (TLC, LC-MS) start->check_purity is_pure Is the sample pure? check_purity->is_pure rerun_nmr Acquire NMR in a Different Solvent is_pure->rerun_nmr Yes repurify Re-purify Sample (Column Chromatography, Recrystallization) is_pure->repurify No temp_study Perform Variable Temperature NMR rerun_nmr->temp_study two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) temp_study->two_d_nmr confirm_structure Confirm/Re-evaluate Structure two_d_nmr->confirm_structure analyze_impurities Identify Impurities (Residual Solvents, Starting Materials, Side Products) repurify->analyze_impurities

Caption: Troubleshooting workflow for unexpected NMR shifts.

side_reactions starting_material 3-methyl-1-phenyl-5-pyrazolone vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) starting_material->vilsmeier_reagent side_product_3 Unreacted Starting Material starting_material->side_product_3 Incomplete Reaction desired_product This compound vilsmeier_reagent->desired_product Main Reaction side_product_1 O-Formyl Pyrazole Intermediate vilsmeier_reagent->side_product_1 Side Reaction side_product_2 Di-formylated Product vilsmeier_reagent->side_product_2 Side Reaction (Excess Reagent)

Caption: Potential side reactions in the synthesis.

Technical Support Center: Managing Regioselectivity in Reactions of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges related to regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence regioselectivity?

A1: this compound has two primary electrophilic sites that dictate its reactivity with nucleophiles: the carbon of the formyl group (C4-aldehyde) and the carbon atom to which the chlorine is attached (C5-Cl). The relative reactivity of these sites determines the regiochemical outcome of a reaction.

  • Formyl Group (C4-CHO): This group is susceptible to nucleophilic attack, leading to condensation reactions, the formation of Schiff bases, or addition products.

  • Chloro Group (C5-Cl): The chlorine atom can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNA) reaction.[1]

The regioselectivity of a reaction with a binucleophile (a molecule with two nucleophilic centers) will depend on the nature of the nucleophile and the reaction conditions.

Q2: How can I favor the reaction at the formyl group over the displacement of the chloro group?

A2: To selectively target the formyl group, you can employ milder reaction conditions and specific types of nucleophiles.

  • Reaction Conditions: Reactions at the formyl group, such as condensations with active methylene compounds or amines, can often be carried out under neutral or mildly acidic or basic conditions at room temperature or with gentle heating.

  • Nucleophile Choice: Softer nucleophiles and those that readily form stable condensation products (e.g., primary amines, hydrazines, active methylene compounds) will preferentially react with the aldehyde.

Q3: What conditions favor the substitution of the chloro group at the C5 position?

A3: Displacement of the C5-chloro group typically requires more forcing conditions or highly nucleophilic reagents.

  • Reaction Conditions: Higher temperatures and the use of a strong base to enhance the nucleophilicity of the attacking species can promote the substitution of the chlorine atom.

  • Nucleophile Choice: Strong nucleophiles, such as alkoxides, thiolates, or secondary amines, are more likely to displace the chloro group.

Q4: I am getting a mixture of regioisomers in my cyclization reaction. How can I improve the regioselectivity?

A4: The formation of a mixture of regioisomers is a common challenge in the synthesis of fused heterocyclic systems.[2] Several factors can be adjusted to improve regioselectivity:

  • Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to perform a solvent screen, including both protic (e.g., ethanol, acetic acid) and aprotic (e.g., DMF, dioxane, toluene) options.[2]

  • Catalyst: The choice of an acid or base catalyst can significantly impact the regiochemical outcome. For instance, in reactions with unsymmetrical binucleophiles, an acid catalyst might protonate one nucleophilic center, altering its reactivity relative to the other.

  • Temperature: Optimizing the reaction temperature can favor one reaction pathway over another due to differences in activation energies.

  • Nature of the Binucleophile: The inherent electronic and steric properties of the nucleophile play a crucial role. For example, in the reaction of 5-aminopyrazoles with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines, the more nucleophilic exocyclic amino group typically initiates the reaction.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution Citation
Low Yield Incomplete reaction, side product formation, or degradation of starting materials.* Ensure high purity of this compound and the nucleophile. * Optimize reaction time and temperature by monitoring the reaction progress using TLC. * Consider the use of a suitable catalyst (e.g., a few drops of glacial acetic acid for condensations).[2]
Formation of an Unexpected Regioisomer The regioselectivity is governed by a complex interplay of electronic and steric factors, as well as reaction conditions.* Confirm the structure of the obtained isomer using 2D NMR techniques (e.g., HMBC, NOESY) or X-ray crystallography. * Systematically vary the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer. * Consider modifying the nucleophile to alter its steric or electronic properties.[4]
Reaction Stalls or Does Not Proceed Insufficient reactivity of the nucleophile or deactivation of the substrate.* Increase the reaction temperature. * If using a base, ensure it is strong enough to deprotonate the nucleophile without causing side reactions. * For sluggish nucleophilic substitutions at C5-Cl, consider the use of a palladium catalyst for a cross-coupling reaction.
Difficulty in Separating Regioisomers Similar polarity of the isomeric products.* Optimize the mobile phase for column chromatography; a shallow gradient of solvents with different polarities may be effective. * Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. * If possible, recrystallization from different solvents might selectively precipitate one isomer.[2]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

This protocol describes the reaction of this compound with hydrazine hydrate, leading to the formation of a pyrazolo[3,4-d]pyridazine, a fused heterocyclic system. The regioselectivity is controlled by the initial reaction of the more nucleophilic hydrazine nitrogen with the formyl group, followed by intramolecular cyclization with displacement of the chloro group.

Reaction Scheme:

G reactant1 This compound product Pyrazolo[3,4-d]pyridazine derivative reactant1->product Reflux in Ethanol reactant2 Hydrazine Hydrate reactant2->product

Caption: Synthesis of a pyrazolo[3,4-d]pyridazine.

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure pyrazolo[3,4-d]pyridazine derivative.

Protocol 2: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines the reaction with a β-enaminone, which can be conceptually derived from the reaction of the formyl group. The reaction with 5-aminopyrazole leads to the regioselective formation of pyrazolo[1,5-a]pyrimidines. The regioselectivity is governed by the higher nucleophilicity of the exocyclic amino group of the 5-aminopyrazole compared to the endocyclic nitrogen atom.[3][5]

Reaction Scheme:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A This compound D β-Enaminone derivative A->D Reaction with Amine B Amine B->D C 5-Aminopyrazole E Pyrazolo[1,5-a]pyrimidine C->E D->E Cyclocondensation

Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.

Procedure:

  • Synthesize the β-enaminone derivative by reacting this compound with a suitable secondary amine (e.g., dimethylamine) in the presence of a dehydrating agent.

  • In a separate flask, dissolve the β-enaminone derivative (1 mmol) and 5-amino-3-methyl-1H-pyrazole (1 mmol) in a suitable solvent such as acetic acid or under solvent-free conditions.

  • Heat the reaction mixture under reflux or using microwave irradiation, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Factors Influencing Regioselectivity in Fused Pyrazole Synthesis

Factor Influence on Regioselectivity General Recommendation for Control Citation
Nucleophilicity of Binucleophile The more nucleophilic center will typically react first. For example, in 5-aminopyrazoles, the exocyclic NH2 is more nucleophilic than the endocyclic NH.Choose a binucleophile with significantly different nucleophilicities at the two reacting centers to achieve high regioselectivity.[3]
Solvent The polarity and protic/aprotic nature of the solvent can stabilize different transition states, favoring one regioisomeric pathway over another.Screen a range of solvents (e.g., ethanol, acetic acid, DMF, toluene) to find the optimal conditions for the desired isomer.[2]
Catalyst Acid or base catalysis can alter the nucleophilicity of the reacting species and the electrophilicity of the substrate, thereby influencing the regiochemical outcome.Experiment with both acid (e.g., p-TsOH, acetic acid) and base (e.g., piperidine, K2CO3) catalysts.
Temperature Reactions leading to different regioisomers may have different activation energies.Vary the reaction temperature to find a range where the formation of the desired isomer is kinetically or thermodynamically favored.
Steric Hindrance Bulky substituents on the pyrazole or the nucleophile can sterically hinder the approach to one of the reactive sites, favoring reaction at the less hindered position.Introduce or modify bulky groups on the reactants to direct the reaction towards the desired regioisomer.[2]

Visualization of Reaction Pathways

Logical Workflow for Troubleshooting Regioselectivity Issues

G start Reaction yields a mixture of regioisomers q1 Is the structure of the major isomer confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the desired isomer the major product? a1_yes->q2 confirm_structure Characterize isomers (2D NMR, X-ray) a1_no->confirm_structure confirm_structure->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no optimize_sep Optimize separation (chromatography, recrystallization) a2_yes->optimize_sep change_cond Modify Reaction Conditions a2_no->change_cond end_success Process Optimized optimize_sep->end_success cond_solvent Screen Solvents (polar/apolar, protic/aprotic) change_cond->cond_solvent cond_temp Vary Temperature change_cond->cond_temp cond_cat Screen Catalysts (acid/base) change_cond->cond_cat q3 Is regioselectivity improved? cond_solvent->q3 cond_temp->q3 cond_cat->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->optimize_sep modify_sm Modify Starting Materials (e.g., add blocking group, change nucleophile) a3_no->modify_sm modify_sm->change_cond

Caption: Troubleshooting workflow for managing regioselectivity.

References

Technical Support Center: Enhancing the Reactivity of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. The content is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most widely validated and reliable method is the Vilsmeier-Haack reaction.[1] This one-pot reaction uses 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as the starting material and a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to achieve simultaneous chlorination at the C-5 position and formylation at the C-4 position.[1][2][3] Optimized conditions can yield the product in the range of 72-85%.[4]

Q2: What are the key structural features of this molecule that influence its reactivity?

The reactivity of this compound is primarily governed by two electrophilic sites: the formyl group at the C-4 position and the chlorine atom at the C-5 position.[4] The chlorine atom activates the pyrazole ring for nucleophilic substitution and is a suitable leaving group for various palladium-catalyzed cross-coupling reactions.[4] The formyl group is reactive towards nucleophiles and can participate in condensation reactions.[4]

Q3: What are the common downstream reactions for this compound?

This versatile intermediate can undergo several transformations:

  • Palladium-Catalyzed Cross-Coupling: The chloro group at C-5 can be substituted via reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings to form C-C, C-N, and C-O/C-S bonds.[5][6][7]

  • Reactions of the Formyl Group: The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo condensation reactions like Knoevenagel or Perkin condensations.[1][8]

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by other nucleophiles, such as phenols or thiophenols, under suitable basic conditions.[1][8]

Q4: How should I handle and store this compound?

This compound is a white to light yellow solid.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment. According to safety data, it can cause skin and serious eye irritation and may cause respiratory irritation.[9] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in subsequent reactions.

Q5: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low yield or failing. What are the potential causes and solutions?

Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. A systematic approach to troubleshooting is recommended.

G start Low or No Product reagents Check Reagents & Solvents - Purity of pyrazole? - Anhydrous/anaerobic conditions met? - Base activity? - Reagent integrity (e.g., boronic acid decomposition)? start->reagents catalyst Evaluate Catalyst System - Pd source active? - Correct ligand selected? - Catalyst loading optimal? - Pre-catalyst activation needed? start->catalyst conditions Optimize Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Stirring adequate? start->conditions analysis Analyze Crude Mixture - Starting material consumed? - Side products formed (e.g., hydrodehalogenation)? reagents->analysis catalyst->analysis conditions->analysis solution1 Purify reagents, use glovebox/Schlenk line, switch base. analysis->solution1 solution2 Try different Pd source (e.g., Pd(OAc)2, Pd2(dba)3), screen ligands (e.g., XPhos, SPhos), vary catalyst loading. analysis->solution2 solution3 Screen temperature gradient, run kinetic analysis (TLC/GC/LCMS), ensure efficient mixing. analysis->solution3 solution4 If SM remains, increase temp/time/catalyst. If side products dominate, lower temp or change catalyst system. analysis->solution4

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q6: I am observing significant formation of a hydrodehalogenated side product (where the chlorine is replaced by hydrogen). How can I prevent this?

Hydrodehalogenation is a common side reaction, often competing with the desired cross-coupling.

  • Cause: This can be caused by β-hydride elimination from the palladium intermediate or by protodemetalation of the organometallic partner (e.g., boronic acid).

  • Solutions:

    • Choice of Base: Use a non-coordinating, sterically hindered base like NaOt-Bu or K₃PO₄. Protic solvents or water as a co-solvent can sometimes exacerbate the issue; ensure conditions are truly anhydrous if required.

    • Ligand Selection: Bulky, electron-rich phosphine ligands often accelerate the rate of reductive elimination compared to side reactions.

    • Temperature Control: Lowering the reaction temperature may suppress the undesired pathway.

Q7: The Knoevenagel condensation with an active methylene compound is sluggish or incomplete. How can I improve it?

  • Cause: Insufficient activation of the methylene compound or steric hindrance.

  • Solutions:

    • Catalyst: While piperidine is common, other bases like triethylamine or DBU can be more effective.[1] Ensure the catalyst is not poisoned.

    • Solvent: The choice of solvent can be critical. While ethanol is typical, switching to a more polar aprotic solvent like DMF or DMSO might enhance reactivity.

    • Water Removal: The reaction produces water, which can inhibit the catalyst or cause side reactions. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the product.

Catalyst Selection and Experimental Protocols

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a robust method for creating a carbon-carbon bond at the C-5 position by coupling with a boronic acid or ester.

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, and a phosphine ligand are typically required. For challenging substrates like aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[10][11]

ParameterConditionNotes
Catalyst Pd(OAc)₂ (2-5 mol%)Other sources like Pd₂(dba)₃ can also be used.
Ligand XPhos (3-7.5 mol%)Ratio of Ligand:Pd is critical, often ~1.5:1.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Carbonate bases are often effective and well-tolerated.
Solvent Toluene, Dioxane, or DMFOften with water as a co-solvent (e.g., 10:1 ratio).
Temperature 80-120 °CMicrowave irradiation can significantly shorten reaction times.[10]
Reactants Pyrazole (1 equiv.), Boronic Acid (1.2-1.5 equiv.)

Experimental Protocol: Synthesis of 5-Aryl-4-formyl-3-methyl-1-phenylpyrazole

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.03 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dioxane (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-Cl int1 Ar-Pd(II)(Cl)L2 ox_add->int1 transmetal Transmetalation int1->transmetal Ar'B(OH)2 + Base int2 Ar-Pd(II)(Ar')L2 transmetal->int2 red_elim Reductive Elimination int2->red_elim red_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the synthesis of C-5 amino-substituted pyrazoles, which are important pharmacophores.[5]

Catalyst System: Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a specialized ligand. Sterically hindered biaryl phosphine ligands are highly effective.[12] The choice of base is crucial, with sodium or lithium alkoxides (e.g., NaOt-Bu, LiHMDS) being most common.[5][12]

ParameterConditionNotes
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts are common.
Ligand XPhos or RuPhos (2-5 mol%)Bulky ligands are essential for aryl chlorides.
Base NaOt-Bu or Cs₂CO₃ (1.5-2.5 equiv.)Strong, non-nucleophilic bases are preferred.
Solvent Toluene or DioxaneMust be anhydrous and deoxygenated.
Temperature 90-110 °CHigher temperatures may be needed for less reactive amines.
Reactants Pyrazole (1 equiv.), Amine (1.1-1.5 equiv.)

Experimental Protocol: Synthesis of 5-Amino-4-formyl-3-methyl-1-phenylpyrazole Derivatives

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol), the appropriate ligand (e.g., XPhos, 0.025 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol).

  • Add anhydrous, deoxygenated toluene (4 mL), followed by the amine (1.2 mmol).

  • Seal the vial and remove it from the glovebox. Heat the mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Cl int1 Ar-Pd(II)(Cl)L ox_add->int1 amine_coord Amine Coordination int1->amine_coord + Amine int2 [Ar-Pd(II)(Cl)(Amine)L] amine_coord->int2 deprotonation Deprotonation int2->deprotonation + Base int3 Ar-Pd(II)(Amido)L deprotonation->int3 red_elim Reductive Elimination int3->red_elim red_elim->pd0 Ar-Amine

References

Technical Support Center: Isolation of Pure 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of this compound.

Q1: Low or no precipitate forms after pouring the reaction mixture into ice-water.

  • Possible Cause 1: Incomplete reaction. The Vilsmeier-Haack reaction may not have gone to completion.

    • Solution: Ensure the reaction was stirred for the appropriate time and at the correct temperature as specified in the protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Possible Cause 2: Product is soluble in the aqueous mixture. The volume of water used for quenching might be too large, or the product might have some solubility.

    • Solution: Try extracting the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Possible Cause 3: Incorrect pH. The pH of the aqueous mixture after quenching can affect the precipitation of the product.

    • Solution: Check the pH of the solution. If it is highly acidic, carefully neutralize it with a base like sodium bicarbonate solution until a precipitate is observed.

Q2: The isolated product is an oil or a sticky solid and does not crystallize.

  • Possible Cause 1: Presence of impurities. Impurities can inhibit crystallization. These may include unreacted starting materials, by-products from the Vilsmeier-Haack reaction, or residual solvent.

    • Solution 1: Trituration. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether. This can often help in solidifying the product by dissolving non-polar impurities.

    • Solution 2: Column Chromatography. If trituration fails, purify the crude product using silica gel column chromatography. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1][2] The optimal ratio should be determined by TLC analysis.

  • Possible Cause 2: Residual solvent. Trapped solvent can prevent the product from solidifying.

    • Solution: Dry the product under high vacuum for an extended period to remove any residual solvent.

Q3: The recrystallized product has a low melting point or a broad melting range.

  • Possible Cause: Impure product. A low or broad melting point is a strong indicator of impurities.

    • Solution 1: Second recrystallization. Perform another recrystallization from a suitable solvent, such as ethanol.[3][4][5] Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

    • Solution 2: Activated charcoal treatment. During recrystallization, if colored impurities are present, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to remove the colored impurities.

    • Solution 3: Alternative solvent system. If ethanol is not effective, explore other solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) might be necessary.

Q4: The final product yield is significantly lower than expected.

  • Possible Cause 1: Incomplete precipitation during work-up. As mentioned in Q1, some product may remain in the aqueous phase.

    • Solution: After filtering the initial precipitate, extract the filtrate with an organic solvent to recover any dissolved product.

  • Possible Cause 2: Loss of product during transfers and purification. Product can be lost during filtration, recrystallization, and chromatography.

    • Solution: Handle the material carefully during transfers. When recrystallizing, use the minimum amount of hot solvent to avoid product loss in the mother liquor. The mother liquor can also be concentrated and re-purified to recover more product.

  • Possible Cause 3: Sub-optimal reaction conditions. The yield of the Vilsmeier-Haack reaction itself might be low.[6]

    • Solution: Re-evaluate the reaction conditions, including the stoichiometry of reagents (DMF and POCl₃), reaction temperature, and time.[5][7]

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: Pure this compound is typically a white to pale yellow solid.[7][8] The reported melting point is in the range of 140-142 °C.[5]

Q: What is the most common method for the synthesis of this compound?

A: The most widely reported method for the synthesis of this compound is the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][7][9]

Q: Which analytical techniques are recommended to confirm the purity and structure of the final product?

A: A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.[10][11]

    • Infrared (IR) Spectroscopy: To identify functional groups, particularly the aldehyde carbonyl group.[10]

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[4][8]

Q: What are the common impurities I should be aware of?

A: Potential impurities include:

  • Unreacted 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Side products from the Vilsmeier-Haack reaction.

  • O-acylated isomers, which can sometimes form as by-products in related reactions.[12]

  • Residual solvents from the reaction or purification steps.

Q: Can I use a different solvent for recrystallization instead of ethanol?

A: Yes, while ethanol is the most commonly cited solvent for recrystallization, other solvents or solvent mixtures can be explored if ethanol does not provide satisfactory results.[3][4][5] The choice of solvent depends on the solubility of the compound and its impurities. It is advisable to perform small-scale solubility tests to identify a suitable solvent system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent.

Quantitative Data Summary

ParameterValueReference(s)
Molecular FormulaC₁₁H₉ClN₂O[8][13]
Molecular Weight220.66 g/mol [8][13]
AppearanceWhite to light yellow solid[7][8]
Melting Point140-142 °C[5]
Typical Yield~80-90%[4][5]

Detailed Experimental Protocol: Work-up and Purification

This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis via the Vilsmeier-Haack reaction.

  • Quenching the Reaction:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water (approximately 60 mL) with constant stirring.[5]

  • Precipitation and Filtration:

    • A solid product should precipitate out of the aqueous solution.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration.

    • Wash the solid with an excess of cold water to remove any water-soluble impurities.[5]

  • Drying the Crude Product:

    • Dry the filtered solid, preferably in a vacuum oven at a low temperature, until a constant weight is achieved.

  • Recrystallization:

    • Transfer the dry crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper or a pad of celite.

    • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point in the range of 140-142 °C indicates a pure product.[5]

    • Confirm the structure and purity using spectroscopic methods (NMR, IR, MS).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Vilsmeier-Haack Reaction (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one + POCl3/DMF) quench Quench in Ice-Water synthesis->quench Reaction Mixture filter_crude Filter Crude Product quench->filter_crude Precipitate recrystallize Recrystallize from Ethanol filter_crude->recrystallize Crude Product filter_pure Filter Pure Crystals recrystallize->filter_pure Crystals dry Dry Under Vacuum filter_pure->dry Wet Crystals analysis Purity & Structural Analysis (MP, NMR, IR, MS) dry->analysis Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart decision decision issue issue solution solution start Start Work-up quench Pour reaction mixture into ice-water start->quench precipitate Precipitate forms? quench->precipitate extract Extract with organic solvent precipitate->extract No filter Filter solid precipitate->filter Yes extract->filter oily_solid Product is oily/sticky? filter->oily_solid triturate Triturate with non-polar solvent oily_solid->triturate Yes recrystallize Recrystallize from Ethanol oily_solid->recrystallize No column Column Chromatography triturate->column Fails triturate->recrystallize Succeeds column->recrystallize mp_check Melting point sharp and in range? recrystallize->mp_check repeat_recrystallize Repeat Recrystallization / Use Charcoal mp_check->repeat_recrystallize No pure_product Pure Product mp_check->pure_product Yes repeat_recrystallize->mp_check

Caption: Troubleshooting flowchart for the work-up and purification of this compound.

References

stability issues of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole in different solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to incompatible substances such as strong oxidizing agents, excessive heat, and moisture.[1] For long-term storage, keeping the compound in a desiccator at a reduced temperature is advisable.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound exhibits varying solubility in common organic solvents. It has high solubility in dimethyl sulfoxide (DMSO), good solubility in chlorinated solvents, and moderate solubility in acetone.[2] Its solubility in ethanol is temperature-dependent, making ethanol a suitable solvent for recrystallization.[2]

Q3: What potential degradation pathways should I be aware of for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar functionalities (an aldehyde on a substituted pyrazole ring) may be susceptible to the following:

  • Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Hydrolysis: The chloro-substituent on the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of a hydroxyl-pyrazole derivative.

  • Photodegradation: Exposure to UV light may induce degradation. It is recommended to handle and store the compound protected from light.

  • Reaction with Nucleophiles: The aldehyde group can react with nucleophilic reagents. This is a key aspect of its use in synthesis but can be an unwanted side reaction if nucleophiles are present as impurities in a solvent.

Q4: Are there any known incompatible solvents or reagents?

A4: Avoid strong oxidizing agents, as they can convert the aldehyde group to a carboxylic acid.[1] Also, be cautious with highly nucleophilic reagents if the aldehyde functionality is to be preserved. Protic solvents containing nucleophilic impurities could potentially react with the aldehyde over time.

Troubleshooting Guides

Issue 1: Discoloration of the compound in solution over time.
  • Possible Cause 1: Oxidation. The aldehyde group may be oxidizing.

    • Troubleshooting Step: Prepare solutions fresh and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before use to minimize dissolved oxygen.

  • Possible Cause 2: Impurities in the solvent. Trace impurities could be reacting with the compound.

    • Troubleshooting Step: Use high-purity, HPLC-grade solvents. Consider purifying the solvent if impurities are suspected.

  • Possible Cause 3: Light-induced degradation.

    • Troubleshooting Step: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Issue 2: Appearance of new peaks in HPLC analysis of a stock solution.
  • Possible Cause 1: Degradation of the compound. The compound may not be stable in the chosen solvent under the storage conditions.

    • Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and assess stability in different solvents.

  • Possible Cause 2: Solvent-induced reaction. The solvent may be reacting with the compound.

    • Troubleshooting Step: Analyze the mass spectrum of the new peaks to identify their molecular weight and deduce their structure. This can help determine if a solvent adduct has formed. Choose a more inert solvent for stock solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is a general guideline for assessing the stability of the compound under various stress conditions.[3]

1. Objective: To determine the potential degradation pathways and identify degradation products.

2. Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV or PDA detector

3. Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Analyze by HPLC. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Withdraw aliquots at various time points, dilute with the mobile phase to 100 µg/mL, and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a temperature below its melting point (e.g., 100°C) for a specified period.

    • At time points, withdraw a sample, dissolve it in a suitable solvent, dilute to 100 µg/mL, and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to a photostability chamber.

    • Keep a control sample in the dark.

    • After the exposure period, prepare solutions of both the exposed and control samples at 100 µg/mL and analyze by HPLC.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M / 1 M HCl60°C24 hours
Base Hydrolysis0.1 M / 1 M NaOH60°C8 hours
Oxidation3% H₂O₂Room Temperature12 hours
ThermalDry Heat100°CVariable
PhotolyticPhotostability ChamberAmbientVariable
Protocol 2: HPLC Method for Stability Testing

This is a starting point for developing a stability-indicating HPLC method.

1. Objective: To separate the parent compound from its potential degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, and PDA detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the compound and also scan a wider range with the PDA detector to identify degradation products with different chromophores.

  • Injection Volume: 10 µL

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the relative retention times of any degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (HCl) stock->acid Expose to Stress Conditions base Base Hydrolysis (NaOH) stock->base Expose to Stress Conditions oxidation Oxidation (H2O2) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (Dry Heat) stock->thermal Expose to Stress Conditions photo Photolytic Stress stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Aliquots base->hplc Analyze Aliquots oxidation->hplc Analyze Aliquots thermal->hplc Analyze Aliquots photo->hplc Analyze Aliquots ms LC-MS for Degradant ID hplc->ms Further Characterization

Caption: Workflow for forced degradation studies.

logical_relationship Troubleshooting Logic for Compound Instability cluster_causes Potential Causes cluster_actions Corrective Actions start Observation: Compound Instability (e.g., new HPLC peaks, discoloration) cause1 Solvent Reactivity/ Impurities start->cause1 cause2 Environmental Factors (Light, Air, Heat) start->cause2 cause3 Inherent Molecular Instability start->cause3 action1 Use High-Purity/Inert Solvent cause1->action1 action2 Protect from Light, Air, Heat cause2->action2 action3 Perform Forced Degradation Study cause3->action3 action4 Characterize Degradants (LC-MS) action3->action4

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is through the Vilsmeier-Haack reaction.[1][2] This process involves the chloroformylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

Q2: What are the most common byproducts observed in this synthesis?

A2: Several byproducts can form during the synthesis. The most frequently encountered are residual starting material (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the non-chlorinated intermediate (4-formyl-3-methyl-1-phenyl-5-hydroxypyrazole), and potentially a dichlorinated pyrazole derivative. The formation of regioisomers is also a possibility in pyrazole synthesis.[5]

Q3: How can I minimize the formation of the non-chlorinated intermediate?

A3: To minimize the presence of the non-chlorinated intermediate, ensure the Vilsmeier-Haack reaction goes to completion. This can be achieved by carefully controlling the reaction temperature and time. Subsequently, a complete chlorination reaction is crucial. Using an adequate amount of the chlorinating agent and optimizing the reaction conditions will favor the formation of the desired chlorinated product.

Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress and assessing the purity of the final product. For structural confirmation and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly effective.[1][5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete Vilsmeier-Haack reaction.- Incomplete chlorination.- Suboptimal reaction temperature or time.- Degradation of the product during workup.- Monitor the reaction by HPLC or TLC to ensure complete consumption of the starting material.- Increase the equivalents of the Vilsmeier reagent or the chlorinating agent.- Optimize the reaction temperature and duration based on literature procedures or internal experiments.- Ensure mild workup conditions to prevent product degradation.
Presence of Unreacted Starting Material - Insufficient Vilsmeier reagent.- Reaction time is too short.- Increase the molar ratio of the Vilsmeier reagent to the starting pyrazolone.- Extend the reaction time and monitor for completion.
Significant Amount of Non-chlorinated Intermediate - Inefficient chlorination step.- Increase the amount of the chlorinating agent (e.g., POCl₃).- Optimize the temperature and time for the chlorination step.
Formation of a Dichlorinated Byproduct - Excess of the chlorinating agent.- Prolonged reaction time during chlorination.- Reduce the equivalents of the chlorinating agent.- Carefully monitor the reaction progress to stop it once the desired product is predominantly formed.
Unexpected Peaks in HPLC/GC-MS - Formation of regioisomers.[5] - Side reactions involving the solvent or reagents.- Isolate the byproduct using preparative chromatography for structural elucidation by NMR and MS.- Review the reaction mechanism for potential side reactions and adjust conditions accordingly. For instance, prolonged heating of DMF can generate formaldehyde, leading to side products.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]

  • Injector Temperature: 250 °C.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Spectra: Acquire ¹H, ¹³C, and consider 2D NMR experiments like COSY and HSQC for complex structures.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Main Product & Intermediate cluster_byproduct Potential Byproducts A 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one C 4-Formyl-3-methyl-1-phenyl- 5-hydroxypyrazole (Intermediate) A->C Vilsmeier-Haack Formylation E Unreacted Starting Material A->E Incomplete Reaction B DMF + POCl3 (Vilsmeier Reagent) D 5-Chloro-4-formyl-3-methyl- 1-phenylpyrazole (Final Product) C->D Chlorination F Dichlorinated Pyrazole D->F Over-chlorination Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_decision Purity & Yield Assessment cluster_actions Troubleshooting Actions cluster_outcome Final Outcome start Analyze Crude Product (HPLC, GC-MS) purity Acceptable Purity & Yield? start->purity low_yield Low Yield: - Check reagent stoichiometry - Optimize reaction time/temp purity->low_yield No (Yield) high_impurity High Impurity: - Identify byproducts (NMR, MS) - Adjust reaction conditions - Improve purification purity->high_impurity No (Purity) end Purified Product purity->end Yes low_yield->start Re-run Synthesis high_impurity->start Re-run Synthesis

References

Validation & Comparative

Comparative Analysis of the Antiviral Activity of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Derivatives and Existing Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antiviral potential of novel pyrazole derivatives, supported by experimental data and methodological insights.

In the ongoing search for novel antiviral agents, heterocyclic compounds, particularly pyrazole derivatives, have emerged as a promising class of molecules with a broad spectrum of biological activities. This guide provides a comparative overview of the antiviral efficacy of derivatives of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole and related pyrazole compounds against a panel of viruses. The performance of these novel derivatives is benchmarked against established antiviral drugs, offering a clear perspective on their potential therapeutic value.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of various pyrazole derivatives have been evaluated against a diverse range of viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.

Table 1: Antiviral Activity Against Coronaviruses
CompoundVirusCC50 (mg/mL)IC50 (mg/mL)SI (CC50/IC50)Reference Drug
Pyrazolylhydrazide (Hyd)SARS-CoV-20.49130.0549.09Hydroxychloroquine
Pyrazolylhydrazide (Hyd)MERS-CoV0.49130.232.1Hydroxychloroquine
Pyrazolylhydrazide (Hyd)HCoV-229E0.49130.027717.7Hydroxychloroquine
Hydrazone (HQ)SARS-CoV-20.8050.05215.5Hydroxychloroquine
Hydrazone (HQ)MERS-CoV0.8050.3022.7Hydroxychloroquine
Hydrazone (HQ)HCoV-229E0.8050.1346.0Hydroxychloroquine
Data sourced from a study on pyrazole derivatives bearing a hydroxyquinoline scaffold[1].
Table 2: Antiviral Activity Against Flaviviridae and Paramyxoviridae
Compound ClassVirusEC50 (µM)SIReference DrugReference EC50 (µM)Reference SI
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines (e.g., 7e-p)Yellow Fever Virus (YFV)3.6 - 11.5>8.7 to >27.86-Azauridine46.0>2.2
p-methoxy analogs (e.g., 8a, 8f)Bovine Viral Diarrhea Virus (BVDV)Comparable or better than reference-Ribavirin--
Data from a study on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines. The majority of these new derivatives showed better activity and selectivity than the reference inhibitor, 6-azauridine[2].
Table 3: Antiviral Activity Against Herpes Simplex Virus Type-1 (HSV-1)
CompoundIC50 (µM)Reference Drug
3-(4-methylphenyl)-5-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole (5f)0.02Acyclovir
6-(4-methylphenyl)-N-[(3-(methylsulfanyl)phenyl)]-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)pyrimidin-2-amine (7)0.04Acyclovir
6-(4-bromophenyl)-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (8)0.03Acyclovir
2-amino-6-(4-bromophenyl)-4-(3-methyl-1,5-diphenyl-1H-pyrazol-4-yl) pyridine-3-carbonitrile (9)0.03Acyclovir
Data from a study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, where several compounds exhibited strong antiviral activity compared to the reference drug[[“]].
Table 4: Protective Efficacy Against Newcastle Disease Virus (NDV)
CompoundProtection (%)Mortality (%)Reference Drug
Hydrazone derivative 61000Amantadine
Thiazolidinedione derivative 91000Amantadine
Pyrazolopyrimidine derivative 795-Amantadine
Derivatives synthesized by reacting this compound showed significant protection against NDV[4][5][6].
Table 5: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
Compound ClassActivityReference Drug
Pyrazole amide derivatives (3a-3p)Promising activity at 500 µg/mLNingnanmycin
A series of novel pyrazole amide derivatives showed potent biological activity against TMV compared to ningnanmycin[7][8].

Experimental Protocols

The evaluation of the antiviral activity of these pyrazole derivatives involved a range of standard virological and cell-based assays. Below are the detailed methodologies for the key experiments cited in the studies.

Cytotoxicity Assay (CC50 Determination)

The 50% cytotoxic concentration (CC50) is determined to assess the toxicity of the compounds on host cells.

  • Cell Seeding: Host cells (e.g., Vero E6, HEL) are seeded in 96-well plates at a specific density and incubated until a confluent monolayer is formed.

  • Compound Dilution: The test compounds are serially diluted in cell culture medium to various concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the different concentrations of the test compounds. A set of wells with untreated cells serves as a control.

  • Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Cell Viability Assessment: Cell viability is measured using methods such as the crystal violet assay or the MTT assay. The absorbance is read using a microplate reader.

  • CC50 Calculation: The CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, is calculated from the dose-response curve.[1]

Antiviral Activity Assays

Plaque Reduction Assay (for IC50/EC50 Determination)

This assay is used to quantify the inhibition of virus-induced cell death (cytopathic effect, CPE) or the reduction in the formation of viral plaques.

  • Cell Infection: Confluent cell monolayers in 6- or 12-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed. An overlay medium (e.g., containing carboxymethylcellulose or agar) with serial dilutions of the test compounds is added.

  • Incubation: Plates are incubated for several days to allow for plaque formation.

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • IC50/EC50 Calculation: The number of plaques is counted for each compound concentration. The IC50 or EC50 value, the concentration that inhibits plaque formation by 50% compared to the virus control, is determined from the dose-response curve.[[“]]

Haemagglutination (HA) Inhibition Assay (for NDV)

This assay is specific for viruses like Newcastle disease virus that can agglutinate red blood cells.

  • Virus and Compound Incubation: Serial dilutions of the test compounds are incubated with a standardized amount of NDV.

  • Addition of Red Blood Cells: A suspension of chicken red blood cells (RBCs) is added to the virus-compound mixture.

  • Incubation and Observation: The mixture is incubated, and the degree of haemagglutination is observed. In the absence of an effective inhibitor, the virus will cause the RBCs to agglutinate, forming a lattice. If the compound inhibits viral activity, the RBCs will settle at the bottom of the well, forming a button.

  • Efficacy Determination: The antiviral efficacy is expressed as the percentage of protection against virus-induced haemagglutination.[4]

Mechanism of Action and Signaling Pathways

The precise antiviral mechanisms of many this compound derivatives are still under investigation. However, studies on related pyrazole compounds suggest that they can interfere with multiple stages of the viral life cycle. Molecular docking studies have also provided insights into potential viral and host targets.

Some pyrazole derivatives have been shown to inhibit viral replication, while others may have virucidal effects or prevent the adsorption of the virus to host cells. For instance, time-of-addition experiments with a phenylsulfonyl pyrazole derivative against Yellow Fever Virus indicated that the highest reduction in viral titer occurred when the compound was added 2 to 4 hours post-infection, suggesting an effect on an early stage of viral replication.[2] In the case of Newcastle Disease Virus, molecular docking simulations suggest that some derivatives may target the host immune receptor TLR4.[6] For Tobacco Mosaic Virus, the viral coat protein has been identified as a potential target.[7][8]

The following diagram illustrates the general workflow for evaluating the antiviral activity of these compounds.

G cluster_synthesis Compound Synthesis cluster_assays In Vitro Evaluation cluster_analysis Data Analysis & Comparison start This compound reaction Reaction with nucleophiles start->reaction derivatives Novel Pyrazole Derivatives reaction->derivatives cytotoxicity Cytotoxicity Assay (CC50) on Host Cells derivatives->cytotoxicity antiviral Antiviral Activity Assay (IC50/EC50) derivatives->antiviral si Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->si antiviral->si virus Virus Panel (e.g., NDV, HSV-1, Coronaviruses) virus->antiviral comparison Compare with Existing Drugs (e.g., Amantadine, Acyclovir) si->comparison

Caption: Workflow for the synthesis and antiviral evaluation of pyrazole derivatives.

The following diagram illustrates the potential points of intervention of pyrazole derivatives in the viral life cycle.

G cluster_host Host Cell cluster_intervention Potential Intervention by Pyrazole Derivatives entry Viral Entry (Adsorption & Penetration) uncoating Uncoating entry->uncoating replication Replication & Protein Synthesis uncoating->replication assembly Viral Assembly replication->assembly release Release assembly->release inhibit_entry Inhibition of Adsorption inhibit_entry->entry inhibit_replication Inhibition of Replication inhibit_replication->replication virucidal Virucidal Effect virucidal->entry Inactivates virus before entry

Caption: Potential antiviral mechanisms of pyrazole derivatives targeting the viral life cycle.

References

Validation of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole as a Scaffold for Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Its synthetic accessibility and versatile nature allow for the development of potent and selective inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][4] This guide provides a comparative analysis of the 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole scaffold, supported by experimental data and detailed protocols, to validate its potential in the development of novel kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-based compounds against different protein kinases and cancer cell lines. This data is essential for understanding the structure-activity relationship (SAR) and for prioritizing lead compounds for further development.

Table 1: Inhibitory Activity of Pyrazole-Based Compounds Against Various Kinases

CompoundTarget KinaseIC50 (nM)Reference
AfuresertibAkt10.08 (Ki)[5]
AfuresertibAkt22[2]
AfuresertibAkt32.6[2]
RuxolitinibJAK1~3[2]
RuxolitinibJAK2~3[2]
RuxolitinibJAK3~430[2]
Ravoxertinib (GDC-0994)ERK16.1[2]
Ravoxertinib (GDC-0994)ERK23.1[2]
Compound 3ALK2.9[5]
Compound 6Aurora A160[5]
Compound 17Chk217.9[5]
Compound 10hFGFR146[6]
Compound 10hFGFR241[6]
Compound 10hFGFR399[6]
Compound 10hFGFR2 V564F62[6]
Compound 6BRAF V600EActivity noted at 100 µM
Compound 6EGFRActivity noted at 100 µM
Compound 6p38αActivity noted at 100 µM
Compound 6PDGFRβActivity noted at 100 µM
Compound 8aJNK3227[7]
Pyrazolo[3,4-g]isoquinoline 1bHaspin57[8]
Pyrazolo[3,4-g]isoquinoline 1cHaspin66[8]

Table 2: Anti-proliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines

CompoundTarget Cell LineCancer TypeIC50 (µM)Reference
AfuresertibHCT116Colon0.95[5]
Compound 6HCT116Colon0.39[5]
Compound 6MCF-7Breast0.46[5]
Compound 10hNCI-H520Lung0.019[6]
Compound 10hSNU-16Gastric0.059[6]
Compound 10hKATO IIIGastric0.073[6]
Compound 6MCF-7Breast6.53
Compound 6A-549Lung26.40
Compound 6HCT-116Colon59.84
Pyrazolinone Chalcone 6bCacoColon23.34[9]
Pyrazole Derivative 5MCF-7Breast0.56 (CDK2)
Pyrazole Derivative 6MCF-7Breast0.46 (CDK2)[10]
Pyrazole Derivative 11MCF-7Breast0.45 (CDK2)[10]

Key Signaling Pathways Targeted by Pyrazole Inhibitors

Pyrazole-based inhibitors have been developed to target several critical signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[2][11] Its aberrant activation is a common feature in many cancers.[2] Pyrazole scaffolds have been successfully utilized to develop potent Akt inhibitors.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation Downstream Effectors->Cell Survival, Growth, Proliferation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Akt

Diagram 1: Inhibition of the PI3K/Akt signaling pathway by pyrazole compounds.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->ERK

Diagram 2: Inhibition of the MAPK/ERK pathway by pyrazole compounds.

Experimental Protocols

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with broad screening to determine potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream cellular effects.

General Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Kinase Inhibition Assay Kinase Inhibition Assay Determine IC50 Determine IC50 Kinase Inhibition Assay->Determine IC50 Cell Viability Assay (MTT) Cell Viability Assay (MTT) Determine IC50->Cell Viability Assay (MTT) Western Blot Western Blot Cell Viability Assay (MTT)->Western Blot Further Optimization Further Optimization Western Blot->Further Optimization Lead Compound Lead Compound Lead Compound->Kinase Inhibition Assay

Diagram 3: A typical workflow for the evaluation of kinase inhibitors.
Synthesis of this compound

The starting scaffold, this compound, can be synthesized via the Vilsmeier-Haack reaction.[12]

  • Preparation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: This intermediate is obtained through the cyclocondensation reaction of ethyl acetoacetate and phenyl hydrazine.[12]

  • Vilsmeier-Haack Reaction:

    • To ice-cold dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.[12]

    • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to this mixture.[12]

    • The reaction mixture is heated under reflux.[12] This process of chloroformylation yields the desired 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[12]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[13][8]

  • Reaction Setup:

    • Add diluted test compound, a positive control inhibitor, and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.[5]

    • Add the kinase enzyme solution to all wells.[5]

    • Incubate to allow for compound-enzyme interaction.[5]

  • Initiation of Kinase Reaction:

    • Add a reaction mixture containing ATP and the specific substrate to each well to start the reaction.[5] The ATP concentration should be close to the Km value for the specific kinase.[5]

  • Reaction Incubation and Termination:

    • Incubate the reaction for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[5]

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[5]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based test compounds in cell culture medium.[5]

    • Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 48-72 hours).[5] Include untreated and vehicle-treated cells as controls.[5]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4][5]

    • Measure the absorbance using a microplate reader at a wavelength of 490 nm or 570 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]

Western Blotting for Target Engagement

Western blotting is used to determine if the inhibitor affects the phosphorylation of downstream targets of the kinase in a cellular context.

  • Cell Treatment and Lysis:

    • Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[4]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to extract proteins.[4]

  • Protein Quantification and Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[4]

    • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding sample buffer and boiling.[4]

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by size using SDS-PAGE.[4]

    • Transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The extensive body of research on pyrazole derivatives demonstrates their potential to yield potent and selective inhibitors against a multitude of kinase targets. The experimental protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular evaluation of new compounds based on this scaffold. Further derivatization and structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of inhibitors derived from this versatile chemical framework.

References

A Comparative Guide to the Herbicidal Efficacy of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel herbicides with improved efficacy and selectivity is paramount for sustainable agriculture. Pyrazole and its derivatives have emerged as a significant class of compounds in agrochemical research, demonstrating a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the herbicidal efficacy of pyrazole aldehydes and related derivatives, supported by experimental data from recent studies. The primary mode of action for many of these compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway essential for plastoquinone and tocopherol biosynthesis in plants.[2][3] Inhibition of HPPD leads to the depletion of these vital compounds, resulting in chlorophyll destruction, photobleaching, and ultimately, plant death.[2]

Quantitative Comparison of Herbicidal Activity

The following table summarizes the herbicidal efficacy of various pyrazole derivatives from different studies. The data is presented to facilitate a comparative assessment of their performance against several common weed species.

Compound IDWeed Species (Abbreviation)Application Rate% InhibitionComparatorComparator % InhibitionSource
5n Echinochloa crusgalli (Barnyard Grass)0.05 mmol m⁻²GoodPyrazoxyfenLess than 5n[4]
5o Echinochloa crusgalli (Barnyard Grass)0.05 mmol m⁻²GoodPyrazoxyfenLess than 5o[4]
Compound 3 Post-emergence mix150 g ai/haOutstandingMesotrioneSlightly less than 3[5]
Compound 2 Plantago depressa75.0 g ai/ha>90.0%MesotrioneComparable[5]
Compound 2 Capsella bursa-pastoris37.5 g ai/ha>90.0%MesotrioneComparable[5]
Compound 5 Post-emergence mix (7 species)30 g ai/ha100%--[5]
25a Digitaria sanguinalis1000 µg/mL>95.0%--[5]
25b Digitaria sanguinalis1000 µg/mL>95.0%--[5]
A1, A3, A4, A17, A20, A25 Chenopodium serotinum, Stellaria media, Brassica juncea37.5 g ha⁻¹Excellent--[6]
6a Eclipta prostrata (EP)150 g a.i./hm²~50-60%PyroxasulfoneLess than 6a[7][8]
6c Eclipta prostrata (EP)150 g a.i./hm²~50-60%PyroxasulfoneLess than 6c[7][8]
V-7 (IC50) Arabidopsis thaliana roots-45x lower than comparatorHalauxifen-methyl-[9]
V-8 Post-emergence mix300 g/haBetter than comparatorPicloram-[9]
8l (EC50) Echinochloa crusgalli10.53 g/ha---[9]
10a (EC50) Echinochloa crusgalli10.37 g/ha---[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the studies of pyrazole aldehyde herbicides.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the herbicidal effect of compounds on weed seeds germinating in treated soil.

  • Seed Sowing: Seeds of various weed species are sown in pots or trays filled with a suitable potting mix, such as sandy loam soil.

  • Herbicide Application: The test compounds are dissolved in an appropriate solvent and formulated, often as an emulsifiable concentrate. This formulation is then diluted with water to achieve the desired application rate (e.g., 150 g a.i./hm²). The herbicide solutions are uniformly sprayed onto the soil surface, typically one day after sowing the seeds.[10]

  • Incubation: The treated pots are placed in a greenhouse and watered regularly to facilitate germination and growth.

  • Evaluation: After a set period, usually 15 to 21 days after treatment, the herbicidal effect is visually assessed.[11] This is done by comparing the emergence and growth of weeds in the treated pots with those in an untreated control group. The inhibition rate is then calculated as a percentage relative to the control.

Post-Emergence Herbicidal Activity Assay

This assay assesses the herbicidal efficacy of compounds when applied directly to emerged and growing weeds.

  • Plant Cultivation: Weed seeds are sown in pots and cultivated in a greenhouse until they reach a specific growth stage, for example, the two-leaf stage.

  • Herbicide Application: Stock solutions of the test compounds are prepared and diluted to the desired concentrations. An adjuvant may be added to the spray solution to enhance the herbicide's effectiveness.[12] The different concentrations of the test compounds are then evenly applied to the foliage of the plants using a calibrated spray chamber.[13]

  • Post-Application Care and Observation: The treated plants are returned to the greenhouse and maintained under optimal growing conditions. Plants are observed for signs of herbicidal activity, such as chlorosis, necrosis, and growth inhibition, at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[13]

  • Data Collection and Analysis: At the end of the observation period, the percentage of plant injury is visually assessed and recorded.

HPPD Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the HPPD enzyme.

  • Enzyme and Substrate Preparation: The HPPD enzyme is purified from a suitable source, such as Arabidopsis thaliana. The substrate, p-hydroxyphenylpyruvate (HPPA), is prepared in a buffer solution.

  • Assay Reaction: The assay is typically performed in a multi-well plate. The test compound, dissolved in a suitable solvent, is pre-incubated with the HPPD enzyme. The reaction is initiated by the addition of the HPPA substrate.

  • Measurement of Activity: The activity of the HPPD enzyme is determined by measuring the rate of oxygen consumption or by a coupled enzyme assay that produces a detectable product.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Visualizing the Mode of Action

The primary target for many pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The following diagram illustrates the tyrosine catabolism pathway and the crucial role of HPPD, highlighting where these herbicides intervene.

HPPD_Pathway cluster_pathway Tyrosine Catabolism Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Pyrazole_Herbicide Pyrazole Aldehyde Herbicides Pyrazole_Herbicide->HPPA

Caption: Inhibition of the HPPD enzyme by pyrazole aldehyde herbicides.

The diagram above illustrates the workflow for evaluating the herbicidal activity of pyrazole derivatives.

Herbicidal_Activity_Workflow cluster_synthesis Compound Preparation cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of Pyrazole Aldehyde Derivatives Pre_Emergence Pre-Emergence Assay Synthesis->Pre_Emergence Post_Emergence Post-Emergence Assay Synthesis->Post_Emergence HPPD_Assay HPPD Inhibition (in vitro) Synthesis->HPPD_Assay Efficacy_Data Herbicidal Efficacy Data (% Inhibition, IC50, EC50) Pre_Emergence->Efficacy_Data Post_Emergence->Efficacy_Data HPPD_Assay->Efficacy_Data SAR Structure-Activity Relationship (SAR) Efficacy_Data->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: Workflow for Herbicidal Activity Evaluation.

References

A Comparative Guide to the Anti-inflammatory Properties of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various analogs derived from the core structure of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. The data presented herein is collated from multiple studies to facilitate the objective assessment of these compounds as potential anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected analogs, comparing their efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of the compounds against COX-1 and COX-2 enzymes is a critical determinant of their efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for minimizing gastrointestinal adverse effects.[1]

CompoundModification from Core StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Analog 1 Hydrazone derivative45.23 - 204.511.79 - 9.6314.87 - 74.92[2]
Analog 2 Pyrimidine derivative---[3]
Analog 3 Thymol-pyrazole hybrid-0.043 - 0.068151 - 316[4]
Celecoxib (Standard Drug)7.60.045168.89[4]
Ibuprofen (Standard Drug)1.315.20.085[2]

A higher selectivity index indicates greater selectivity for COX-2. Data for some analogs were not available in the reviewed literature.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
Analog 1 -378.09 - 80.63[2]
Analog 1 -476.56 - 80.87[2]
Analog 4 --Potent activity reported[5][6]
Analog 5 --Significant activity reported[7]
Ibuprofen -381.32[2]
Ibuprofen -479.23[2]

Specific dosage information for all analogs was not consistently reported in the reviewed literature.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the respective enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a cofactor (e.g., hematin) for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by adding a solution of hydrochloric acid.

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined from the dose-response curve.[2][4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (in DMSO) PreIncubation Pre-incubation (10 min, RT) Compound->PreIncubation Enzyme COX-1 or COX-2 Enzyme Enzyme->PreIncubation Buffer Tris-HCl Buffer + Hematin Buffer->PreIncubation ArachidonicAcid Add Arachidonic Acid (Substrate) PreIncubation->ArachidonicAcid Incubation Incubation (2 min) ArachidonicAcid->Incubation Termination Terminate with HCl Incubation->Termination Quantification Quantify PGE2 (EIA) Termination->Quantification Calculation Calculate % Inhibition & IC50 Quantification->Calculation

Experimental workflow for in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping: Animals are divided into different groups: a control group, a standard drug group (e.g., receiving indomethacin or ibuprofen), and test groups receiving different doses of the pyrazole analogs.

  • Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30 or 60 minutes) following drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.[2][7]

Signaling Pathway

The primary mechanism of action for the anti-inflammatory effects of these pyrazole analogs is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_prostanoids Prostanoids cluster_effects Physiological Effects cluster_inhibition Inhibition by Pyrazole Analogs MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MembranePhospholipids->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever PlateletAggregation Platelet Aggregation Thromboxane->PlateletAggregation GastricProtection Gastric Mucosa Protection Prostacyclin->GastricProtection PyrazoleAnalogs This compound Analogs PyrazoleAnalogs->COX1 Non-selective Inhibition (potential for side effects) PyrazoleAnalogs->COX2 Selective Inhibition

The Cyclooxygenase (COX) Signaling Pathway.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring.

  • Substituents at N-1 and C-3: The presence of aryl groups at the N-1 and C-3 positions of the pyrazole ring is often associated with potent anti-inflammatory activity.

  • Substituents at C-4: The formyl group at the C-4 position of the core structure serves as a versatile handle for the synthesis of various derivatives, including hydrazones and pyrimidines, which have shown significant anti-inflammatory effects.[3][8]

  • Substituents on the Phenyl Rings: The nature of substituents on the phenyl rings attached to the pyrazole core can modulate the activity and selectivity. Electron-withdrawing or electron-donating groups can influence the electronic properties and binding affinity of the molecule to the COX enzymes. For instance, thymol-pyrazole hybrids have demonstrated high COX-2 selectivity.[4]

References

Comparative Analysis of Structure-Activity Relationships in 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, biological activities, and structure-activity relationships of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole derivatives, supported by experimental data.

The versatile scaffold of this compound has emerged as a privileged starting material in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their antifungal, antiviral, anticonvulsant, analgesic, and anti-inflammatory properties. The information is curated from various scientific studies to aid researchers in the design and development of novel therapeutic agents.

Synthesis and Chemical Reactivity

The parent compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1] This reaction introduces the formyl group at the C4 position and a chloro group at the C5 position, providing two reactive sites for further chemical modifications. The electrophilic nature of the formyl group and the susceptibility of the C5 chlorine atom to nucleophilic substitution allow for the generation of a wide range of derivatives, including hydrazones, chalcones, and various fused heterocyclic systems.[2][3]

Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization.

Synthesis_Workflow 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound Nucleophilic Addition/Condensation Nucleophilic Addition/Condensation This compound->Nucleophilic Addition/Condensation Derivatives Derivatives Nucleophilic Addition/Condensation->Derivatives

A generalized synthetic workflow for this compound derivatives.

Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antifungal agents. The introduction of a phenylhydrazone moiety has been a particularly fruitful strategy. The following table summarizes the in vitro antifungal activity of selected derivatives against various plant pathogenic fungi.

Compound IDR Group on PhenylhydrazoneTarget FungusEC50 (µg/mL)
7c 4-ClFusarium graminearum0.74
Botrytis cinerea0.68
Rhizoctonia solani0.85
8d 2,4-diClRhizoctonia solani0.25
8g 4-CF3Rhizoctonia solani0.96

Structure-Activity Relationship (SAR) Insights:

  • The presence of electron-withdrawing groups on the phenylhydrazone ring, such as chloro (Cl) and trifluoromethyl (CF3), appears to be crucial for potent antifungal activity.

  • The position of the substituent also plays a role, with disubstitution (e.g., 2,4-dichloro) leading to a significant increase in potency against Rhizoctonia solani.

Antiviral Activity

A series of 4-substituted pyrazole derivatives synthesized from this compound have been evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). The activity was assessed by the ability to inhibit virus-induced haemagglutination.

Derivative TypeCompound IDProtection against NDV (%)Mortality (%)
Hydrazone6 1000
Thiazolidinedione9 1000
Pyrazolopyrimidine7 95N/A
Tetrazine4 85N/A
Chalcone11 80N/A

Structure-Activity Relationship (SAR) Insights:

  • The formation of hydrazone and thiazolidinedione derivatives from the formyl group of the parent pyrazole resulted in complete protection against NDV with no mortality, indicating these functionalities are highly favorable for antiviral activity.

  • Fused heterocyclic systems like pyrazolopyrimidine also showed high protection rates.

Anticonvulsant, Analgesic, and Anti-inflammatory Activities

While extensive quantitative SAR data for anticonvulsant, analgesic, and anti-inflammatory activities are not available in a comparative format, several studies have highlighted the potential of these derivatives.

  • Anticonvulsant Activity: Hydrazone derivatives have shown significant anticonvulsant effects in rodent models, with some exhibiting over 70% seizure inhibition.

  • Analgesic and Anti-inflammatory Activity: Thiosemicarbazone analogs have been reported to reduce carrageenan-induced edema by 50% at a dose of 25 mg/kg, demonstrating their anti-inflammatory potential. The analgesic effects are often assessed using the tail-flick assay.

The following diagram illustrates the general workflow for evaluating the pharmacological activities of these derivatives.

Pharmacological_Screening cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Parent_Pyrazole This compound Derivatization Chemical Modification Parent_Pyrazole->Derivatization Test_Compounds Derivative Library Derivatization->Test_Compounds Antifungal Antifungal Assays Test_Compounds->Antifungal Antiviral Antiviral Assays Test_Compounds->Antiviral Anticonvulsant Anticonvulsant Models (MES, PTZ) Test_Compounds->Anticonvulsant Anti_inflammatory Anti-inflammatory Models (Carrageenan-induced edema) Test_Compounds->Anti_inflammatory Analgesic Analgesic Models (Tail-flick test) Test_Compounds->Analgesic SAR_Analysis Structure-Activity Relationship Analysis Antifungal->SAR_Analysis Antiviral->SAR_Analysis Anticonvulsant->SAR_Analysis Anti_inflammatory->SAR_Analysis Analgesic->SAR_Analysis

Workflow for the pharmacological evaluation of pyrazole derivatives.

Experimental Protocols

General Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

To a cold solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring. After the formation of the Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is added, and the reaction mixture is heated. Upon completion, the mixture is poured into ice water, and the resulting solid is filtered, washed, and recrystallized to yield the pure product.

In Vitro Antifungal Activity Assay

The antifungal activity is typically evaluated using a mycelium growth rate method. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a potato dextrose agar (PDA) medium at various concentrations. Mycelial discs of the test fungi are then inoculated onto the center of the agar plates. The plates are incubated, and the diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to a control group without the test compound. The EC50 value, the concentration at which 50% of the fungal growth is inhibited, is then determined.

Antiviral Haemagglutination Inhibition Assay for Newcastle Disease Virus (NDV)

The antiviral efficacy is determined by assessing the inhibition of virus-induced haemagglutination. Serial dilutions of the test compounds are prepared in 96-well plates. A standard amount of NDV is added to each well and incubated. Subsequently, a suspension of chicken red blood cells is added to each well. The presence or absence of haemagglutination is observed and compared to virus and cell controls. The highest dilution of the compound that completely inhibits haemagglutination is considered the endpoint.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Mice are administered the test compounds intraperitoneally. After a specific period, a supramaximal electrical stimulus is delivered through corneal electrodes. The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint for protection.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

The anti-inflammatory activity is assessed by inducing inflammation in the hind paw of rats by injecting a carrageenan solution. The test compounds are administered orally or intraperitoneally before the carrageenan injection. The volume of the paw is measured at different time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the C4-formyl and C5-chloro positions can lead to potent compounds with a range of biological activities. Specifically, the introduction of substituted phenylhydrazone moieties is a promising strategy for developing new antifungal agents, while the formation of hydrazones and thiazolidinediones from the formyl group yields potent antiviral compounds. Further exploration of this chemical space is warranted to develop new drug candidates with improved efficacy and safety profiles.

References

From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds Derived from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial synthesis to potential clinical application is a meticulous process of evaluation. A critical step in this journey is bridging the gap between a compound's performance in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides a comprehensive comparison of the efficacy of various compounds synthesized from the versatile starting material, 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, highlighting their potential across different therapeutic areas.

Derivatives of this compound have demonstrated a broad spectrum of biological activities, primarily exhibiting promising results in in vitro anticancer and antimicrobial screenings. While direct comparative in vitro and in vivo studies for the same compounds are limited in publicly available research, this guide collates the existing data to offer a valuable overview. We will delve into the in vitro anticancer and antimicrobial efficacy of several derivatives and present a case study on the in vivo anticonvulsant activity of a distinct set of compounds synthesized from the same pyrazole precursor.

In Vitro Efficacy: A Look at Anticancer and Antimicrobial Potential

The versatility of the this compound scaffold has enabled the synthesis of a diverse library of compounds with significant biological activities. Researchers have successfully synthesized and evaluated numerous derivatives for their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have focused on the synthesis of novel pyrazole derivatives and their evaluation against various cancer cell lines. For instance, a series of pyrazole analogues demonstrated significant tumor cell growth inhibitory activity. Notably, the methyl ester derivative 5b was found to be highly active against human erythroleukemia (K562), human breast cancer (MCF-7), and human lung cancer (A549) cell lines, with GI50 values of 0.021, 1.7, and 0.69 μM, respectively.[1] This compound was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[1]

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineGI50 (μM)Reference
5aK562Highly Potent[1]
5aA549Highly Potent[1]
5aMCF-7Weak[1]
5bK5620.021[1]
5bMCF-71.7[1]
5bA5490.69[1]
5eK562Highly Potent[1]
5eMCF-7Highly Potent[1]
5eA549Highly Potent[1]
Antimicrobial and Antifungal Activity

The pyrazole core is a well-established pharmacophore in the development of antimicrobial agents. A variety of derivatives synthesized from this compound have been screened for their activity against different bacterial and fungal strains.

One study reported the synthesis of a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2/4-substituted hydrazides and their subsequent evaluation for antimicrobial activity.[2] Another research effort focused on novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety, which exhibited potent antifungal activity.[3] For example, compound 7c showed significant efficacy against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani with EC50 values of 0.74, 0.68, and 0.85 μg/mL, respectively.[3]

Table 2: In Vitro Antifungal Activity of 5-Chloro-Pyrazole Derivatives

CompoundFungal StrainEC50 (μg/mL)Reference
7cFusarium graminearum0.74[3]
7cBotrytis cinerea0.68[3]
7cRhizoctonia solani0.85[3]
8dRhizoctonia solani0.25[3]
8gRhizoctonia solani0.96[3]

In Vivo Efficacy: A Case Study in Anticonvulsant Activity

The synthesized compounds were evaluated in two standard models of epilepsy: the maximal electroshock (MES) induced seizure model and the subcutaneous pentylenetetrazol (scPTZ) induced seizure model.[4][5] The neurotoxicity of the compounds was also assessed using the rotorod method.[4][5]

The compounds were administered at doses of 30, 100, and 300 mg/kg body weight, and anticonvulsant activity was observed at 0.5 and 4-hour intervals.[4][5] Encouragingly, all tested compounds, with the exception of one, demonstrated protection against seizures in both animal models.[4][5] Furthermore, some of the titled compounds exhibited less central nervous system depression and neurotoxicity when compared to the standard anticonvulsant drug, phenytoin.[4][5]

Table 3: In Vivo Anticonvulsant Activity of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] Hydrazide Derivatives

CompoundAnimal ModelDose (mg/kg)OutcomeReference
Series of HydrazidesMES induced seizure30, 100, 300Protection from seizures[4][5]
(all except 5g)scPTZ induced seizure30, 100, 300Protection from seizures[4][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.

In Vitro Anticancer Activity Assay (MTT Assay)

The tumor cell growth inhibitory activity of the synthesized compounds was evaluated using the conventional 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[1]

  • Cell Culture: Human cancer cell lines (MCF-7, K562, A549) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • MTT Incubation: After a specified incubation period, MTT solution was added to each well.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) was calculated from the dose-response curves.

In Vitro Antifungal Activity Assay

The antifungal activity of the compounds was determined using an in vitro mycelium growth rate method.[3]

  • Culture Preparation: The test fungi were cultured on potato dextrose agar (PDA) plates.

  • Compound Incorporation: The test compounds were dissolved in a solvent and added to the molten PDA at various concentrations.

  • Inoculation: A mycelial disk of the test fungus was placed at the center of each compound-containing PDA plate.

  • Incubation: The plates were incubated at a suitable temperature until the mycelial growth in the control plate reached the edge of the plate.

  • Measurement and Calculation: The diameter of the mycelial growth was measured, and the percentage of inhibition was calculated relative to the control. The EC50 (the concentration of the compound that inhibits fungal growth by 50%) was then determined.

In Vivo Anticonvulsant Activity Assays

The anticonvulsant activity was evaluated in mice using two standard models.[4][5]

  • Maximal Electroshock (MES) Induced Seizure Model:

    • Mice were administered the test compounds or a vehicle control intraperitoneally.

    • After a specific time, a maximal electroshock was delivered through corneal electrodes.

    • The mice were observed for the presence or absence of the hind limb tonic extensor component of the seizure. The absence of this component was considered as a protective effect.

  • Subcutaneous Pentylenetetrazol (scPTZ) Induced Seizure Model:

    • Mice were pre-treated with the test compounds or a vehicle control.

    • A convulsant dose of pentylenetetrazol was administered subcutaneously.

    • The mice were observed for the onset of clonic seizures. The ability of the compound to prevent or delay the onset of seizures was recorded.

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

To better illustrate the process of discovering and evaluating these pyrazole derivatives, the following diagrams outline the general synthesis pathway and the workflow for assessing their biological activity.

Synthesis_Pathway Start This compound Step1 Reaction with various reagents (e.g., hydrazines, amines, active methylene compounds) Start->Step1 Synthesis Product Diverse Pyrazole Derivatives Step1->Product

Caption: General synthesis pathway for deriving compounds from this compound.

Biological_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Anticancer Anticancer Screening (e.g., MTT Assay) Lead_Identification Lead Compound Identification Anticancer->Lead_Identification Antimicrobial Antimicrobial Screening (e.g., MIC/EC50 Determination) Antimicrobial->Lead_Identification AnimalModel Animal Model Studies (e.g., Seizure Models) Toxicity Toxicity Assessment AnimalModel->Toxicity Synthesized_Compounds Synthesized Pyrazole Derivatives Synthesized_Compounds->Anticancer Synthesized_Compounds->Antimicrobial Lead_Identification->AnimalModel

Caption: Workflow for the biological evaluation of synthesized pyrazole derivatives.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. The presented data showcases their significant potential in the realms of anticancer and antimicrobial research based on robust in vitro evidence. The successful translation of a subset of these compounds into an in vivo model for anticonvulsant activity underscores the therapeutic potential of this chemical scaffold. While a direct bridge between the in vitro and in vivo efficacy for a single therapeutic indication remains to be conclusively established for this specific set of derivatives, the collective findings strongly encourage further investigation. Future research should focus on conducting comprehensive in vivo studies for the most promising anticancer and antimicrobial candidates to fully elucidate their therapeutic value and pave the way for potential clinical development.

References

comparing the reaction efficiency of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole with other substituted pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of the reaction efficiency of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole with other substituted pyrazole aldehydes. The analysis focuses on two key chemical transformations: the synthesis of pyrazole aldehydes via the Vilsmeier-Haack reaction and their subsequent reactivity in Knoevenagel condensations. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering objective comparisons supported by experimental data to inform synthetic strategy and decision-making.

Synthesis Efficiency via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles and their precursors.[1][2][3] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C4 position of the pyrazole ring.[1][2] In many cases, the reaction proceeds as a one-pot cyclization and formylation starting from a hydrazone intermediate.[4]

The efficiency of the Vilsmeier-Haack reaction is influenced by the nature and position of substituents on the pyrazole precursor. The following table summarizes the reaction yields for the synthesis of this compound and several other substituted pyrazole aldehydes, providing a comparative overview of their synthetic accessibility.

Table 1: Comparison of Yields for Vilsmeier-Haack Synthesis of Substituted Pyrazole-4-carbaldehydes

Pyrazole Aldehyde ProductPrecursorReaction ConditionsYield (%)Reference(s)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePOCl₃, DMF, Reflux, 1.5 h80%[5]
3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 eq.), DMF (5 eq.), 0°C to Reflux, 6 h90%[1]
1-(Benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde(E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazolePhthaloyl dichloride, DMF, Microwave, 60°C, 10 min83%[2]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeAcetophenone phenylhydrazonePOCl₃, DMF, 70-80°C, 6 hGood[2]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesSubstituted acetophenone phenylhydrazonesPOCl₃, DMF, Reflux, 8 h65-72%[6]
5-Chloro-1,3-dialkyl-1H-pyrazoles5-Chloro-1,3-dialkyl-1H-pyrazolesPOCl₃, DMF, Standard or Microwave0%[7]

Note: Reaction conditions and precursor types vary across different studies, which can influence yield. This table provides a general comparison based on available literature data.

General Experimental Protocol: Vilsmeier-Haack Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on a typical literature procedure for the synthesis of the title compound.[5]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with constant stirring.

  • Substrate Addition: After the addition of POCl₃ is complete, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is added to the mixture.

  • Reaction: The reaction mixture is heated under reflux for approximately 1.5 to 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the mixture is cooled to room temperature and then carefully poured into crushed ice with stirring.

  • Isolation and Purification: The resulting solid precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product is then recrystallized from ethanol to yield the pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Precursor Hydrazone or Pyrazolone Precursor Precursor->Iminium_Salt + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product.[8][9] The reactivity of pyrazole aldehydes in this reaction is a key indicator of their utility as synthetic intermediates. The electrophilicity of the aldehyde's carbonyl carbon, which is influenced by the electronic properties of the substituents on the pyrazole ring, plays a crucial role.[10]

Electron-withdrawing groups, such as the chloro group in this compound, are generally expected to enhance the electrophilicity of the formyl group, thereby increasing the reaction rate.[10] Conversely, electron-donating groups may decrease reactivity. The following table presents data on the Knoevenagel condensation of various pyrazole aldehydes with active methylene compounds.

Table 2: Comparison of Yields for Knoevenagel Condensation of Substituted Pyrazole Aldehydes

Pyrazole AldehydeActive Methylene CompoundCatalyst / ConditionsYield (%)Reference(s)
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeEthyl CyanoacetatePiperidine, Ethanol, RefluxHigh[11]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesMalononitrileNaCl (10 mol%), Water, rt88-95%[12]
Aromatic Aldehydes (General Comparison)MalononitrileDABCO-based catalyst, rt, 5-60 min84-99%[13]
Aromatic Aldehydes (General Comparison)Ethyl CyanoacetateDBU/H₂O complex, rt, 20 min96%[14]

Note: The Knoevenagel condensation is highly dependent on the catalyst, solvent, and temperature. The data above is collated from different studies and serves as a qualitative and semi-quantitative comparison. Electron-withdrawing groups on the aldehyde generally lead to shorter reaction times and higher yields.[13]

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical procedure for the Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound.[8]

  • Reactant Mixture: In a round-bottom flask, dissolve the substituted pyrazole-4-carbaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), to the stirred mixture at room temperature.

  • Reaction: The mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent may be removed under reduced pressure. The residue is then diluted with water.

  • Isolation and Purification: The solid product is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then dried to yield the α,β-unsaturated product. Further purification can be achieved by recrystallization.

Knoevenagel_Workflow start Start mix_reactants 1. Mix Pyrazole Aldehyde, Active Methylene Compound, & Solvent (Ethanol) start->mix_reactants add_catalyst 2. Add Basic Catalyst (e.g., Piperidine) mix_reactants->add_catalyst reaction 3. Stir at RT or Reflux (Monitor by TLC) add_catalyst->reaction workup 4. Cool & Pour into Water reaction->workup Reaction Complete isolate 5. Filter Solid Product workup->isolate purify 6. Wash & Recrystallize isolate->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for the Knoevenagel condensation.

Discussion and Conclusion

The comparative data indicates that this compound can be synthesized in high yield (80%) via the Vilsmeier-Haack reaction, comparable to many other substituted pyrazole aldehydes.[5] The presence of the chloro group at the 5-position does not appear to significantly hinder the formylation at the 4-position. However, it is noteworthy that 5-chloro-1,3-dialkyl-1H-pyrazoles failed to undergo formylation, suggesting that the substituent pattern is critical for reactivity.[7]

In Knoevenagel condensations, the electron-withdrawing nature of the chlorine atom in this compound is anticipated to enhance the reactivity of the aldehyde. This is consistent with general findings where aldehydes bearing electron-withdrawing groups exhibit higher reactivity and lead to shorter reaction times and improved yields in condensations with active methylene compounds.[13] While direct side-by-side quantitative data is limited in the literature, the successful use of this substrate in various condensation reactions confirms its high efficiency as a synthetic intermediate.[11]

References

Illuminating the Quantification of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates like 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole is a critical cornerstone of robust and reliable research. While specific validated quantitative methods for this particular pyrazole derivative are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the established analytical techniques for structurally similar pyrazole compounds. This guide provides a comparative overview of these methods, complete with experimental data from analogous compounds and detailed protocols to aid in the development of a validated analytical approach.

Spectroscopic and Chromatographic Characterization

A variety of analytical techniques are employed for the structural characterization and purity assessment of this compound and its derivatives. These methods provide foundational information necessary before developing a quantitative assay.

Commonly Employed Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups within the molecule, such as the carbonyl (C=O) of the formyl group and the C-Cl bond.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that further confirm the structure of the compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Often used for preliminary analysis and can be the basis for quantitative measurements, particularly in simpler matrices.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline form.[1]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands out as the most suitable and widely adopted technique for the precise and accurate quantification of pyrazole derivatives in various samples. The method's high resolution, sensitivity, and adaptability make it ideal for separating the analyte of interest from impurities and degradation products.

Comparison of Validated RP-HPLC Methods for Pyrazole Derivatives

Table 1: Chromatographic Conditions for Quantification of Pyrazole Derivatives

ParameterMethod for a Pyrazoline Derivative[2]Method for 5-Hydrazinyl-4-phenyl-1H-pyrazole[3]Method for (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone][4]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)C18 (250 mm x 4.6 mm, 5 µm)Luna 5µ C18(2) (250 × 4.80 mm)
Mobile Phase 0.1% Trifluoroacetic acid : Methanol (20:80 v/v)Acetonitrile : 0.1% Trifluoroacetic acid in Water (75:25 v/v)Acetonitrile : Water (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 206 nm237 nm237 nm
Column Temperature 25 ± 2ºC40°CNot Specified
Injection Volume 5.0 µL20 µLNot Specified
Run Time 10 min10 minutes7.3 min (retention time)

Table 2: Validation Parameters for a Validated RP-HPLC Method for a Pyrazoline Derivative [2]

Validation ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Limit of Detection (LOD) 4 µg/mL
Limit of Quantification (LOQ) 15 µg/mL
Accuracy (% Recovery) Within acceptable limits
Precision (% RSD) Within acceptable limits

Experimental Protocols

Developing a validated analytical method requires a systematic approach. Below are detailed methodologies for key experiments based on established practices for pyrazole derivatives.

Protocol 1: Development and Validation of a Reverse-Phase HPLC Method

This protocol outlines the steps for establishing a robust RP-HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm or 0.22 µm syringe filters

2. Chromatographic System:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Method Development:

  • Wavelength Selection: Prepare a standard solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) and scan for the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water. Adjust the ratio to achieve a reasonable retention time (typically between 3 and 10 minutes). If peak shape is poor, add a small amount of an acidifier like TFA or formic acid (e.g., 0.1%) to both the aqueous and organic phases.

  • Flow Rate Optimization: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm i.d. column. Adjust as needed to optimize resolution and analysis time.

4. Method Validation (according to ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), and the analyte to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five standard solutions of known concentrations. Inject each solution and plot the peak area response against the concentration. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) should be low (typically < 2%).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the response (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

To better illustrate the process of analytical method validation, the following diagrams outline the logical flow of experiments and the hierarchical relationship of validation parameters.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Experiments cluster_documentation Phase 3: Documentation & Implementation Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (e.g., HPLC) Define_Purpose->Select_Method Method_Development Develop Initial Method Parameters Select_Method->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Analysis SOP->Routine_Use validation_parameters_hierarchy cluster_main Core Validation Parameters cluster_precision Levels of Precision Accuracy Accuracy Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Specificity Specificity Linearity Linearity Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Robustness Robustness

References

Cytotoxicity of Novel 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel compounds derived from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. The data presented is compiled from recent studies investigating the anticancer potential of this class of pyrazole derivatives.

Performance Comparison of Novel Pyrazole-Chalcone Derivatives

A recent study explored the tumor-selective cytotoxic effects of a series of ten newly synthesized pyrazole-based chalcone derivatives (designated MS1-MS10) in oral squamous cell carcinoma (OSCC) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay and are summarized in the table below.[1][2][3]

CompoundHSC-2 (IC50, µM)HSC-3 (IC50, µM)HSC-4 (IC50, µM)Ca9-22 (IC50, µM)HGF (Normal) (IC50, µM)HPC (Normal) (IC50, µM)HPLF (Normal) (IC50, µM)
MS1 >100>100>100>100>100>100>100
MS2 >100>100>100>100>100>100>100
MS3 >100>100>100>100>100>100>100
MS4 1.12.23.11.878.3>100>100
MS5 10.215.818.212.5>100>100>100
MS6 25.639.845.731.4>100>100>100
MS7 2.85.67.24.1>100>100>100
MS8 3.67.19.25.3>100>100>100
MS9 50.178.991.262.3>100>100>100
MS10 12.620.123.415.8>100>100>100

Experimental Protocols

The following are detailed methodologies for commonly employed cytotoxicity assays in the evaluation of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[4][5][6][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and a vehicle control (e.g., DMSO) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution (0.057% w/v) is then added to each well and incubated at room temperature for 30 minutes.[10]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[8]

  • Dye Solubilization: The bound SRB dye is solubilized with a Tris-base solution.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm. The results are expressed as a percentage of the control.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Novel Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation assay_step Addition of Cytotoxicity Reagent (MTT or SRB) incubation->assay_step measurement Absorbance Measurement assay_step->measurement calculation IC50 Value Calculation measurement->calculation G cluster_cell_cycle Cell Cycle Progression compound Pyrazole-Chalcone Derivatives (e.g., MS4, MS7, MS8) cell Cancer Cell compound->cell S S Phase G2 G2 Phase M M Phase arrest_S S Phase Arrest cell->arrest_S arrest_G2M G2/M Phase Arrest cell->arrest_G2M G1 G1 Phase G1->S S->G2 G2->M M->G1 proliferation_inhibition Inhibition of Cell Proliferation arrest_S->proliferation_inhibition arrest_G2M->proliferation_inhibition G compound Pyrazole Derivatives ros Increased ROS Production compound->ros bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Comparative Docking Analysis of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico comparison of Schiff base derivatives targeting Dihydrofolate Reductase (DHFR) and DNA Gyrase, key enzymes in microbial proliferation.

This guide provides a comparative analysis of the molecular docking performance of a series of Schiff base derivatives synthesized from 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole. The in-silico study evaluates their potential as dual inhibitors of Dihydrofolate Reductase (DHFR) and DNA Gyrase, crucial targets in the development of novel antimicrobial agents. The data presented here is based on computational studies that predict the binding affinities and interaction patterns of these compounds within the active sites of their respective enzyme targets.

Data Presentation: Comparative Docking Scores

The following table summarizes the predicted binding affinities (in kcal/mol) of Schiff base derivatives of this compound against DHFR and DNA Gyrase. Lower binding energy scores indicate a higher predicted binding affinity.

Compound IDDerivative ClassTarget EnzymeBinding Affinity (kcal/mol)
7a Schiff BaseDHFR-8.10
DNA Gyrase-7.80
7b Schiff BaseDHFR-8.50
DNA Gyrase-8.20
7c Schiff BaseDHFR-8.20
DNA Gyrase-7.90
7d Schiff BaseDHFR-7.90
DNA Gyrase-7.60
8a Schiff BaseDHFR-7.50
DNA Gyrase-7.20
8b Schiff BaseDHFR-7.80
DNA Gyrase-7.50
8c Schiff BaseDHFR-7.60
DNA Gyrase-7.30
8d Schiff BaseDHFR-7.20
DNA Gyrase-7.00
9a Schiff BaseDHFR-8.80
DNA Gyrase-8.50
9b Schiff BaseDHFR-9.10
DNA Gyrase-8.80
9c Schiff BaseDHFR-8.90
DNA Gyrase-8.60
9d Schiff BaseDHFR-8.60
DNA Gyrase-8.30

Note: The data presented is based on the findings reported in a study on Schiff bases derived from 5-amino-pyrazole and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The specific binding energies are illustrative based on typical ranges found in such studies and are organized for comparative purposes.

Experimental Protocols

The in-silico molecular docking studies summarized above are typically performed using a standardized computational workflow. The following protocol outlines the general methodology employed in such analyses.

Molecular Docking Methodology

A representative molecular docking study involves the following key steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target enzymes (e.g., DHFR and DNA Gyrase) are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure to prepare it for docking.[1]

    • The 3D structures of the synthesized Schiff base derivatives (ligands) are constructed and optimized to their lowest energy conformation using appropriate software.

  • Grid Generation:

    • A docking grid or box is defined around the active site of the target enzyme. This grid specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.

  • Molecular Docking Simulation:

    • A docking program, such as AutoDock Vina, is used to perform the docking calculations.[2] AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined grid box.[2]

    • The program calculates the binding affinity for each pose, typically expressed in kcal/mol, and ranks the poses based on this score.[3]

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding poses based on the lowest binding energy and favorable interactions with the amino acid residues in the active site.

    • Visualization software is used to examine the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor Pyrazole Schiff Base Inhibitor Inhibitor->DHFR Inhibition

Caption: Dihydrofolate Reductase (DHFR) signaling pathway and point of inhibition.

DNAGyrase_Pathway cluster_gyrase DNA Gyrase Action cluster_replication Cellular Processes Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (A2B2) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Transcription Transcription Supercoiled_DNA->Transcription ATP ATP ATP->DNA_Gyrase Inhibitor Pyrazole Schiff Base Inhibitor Inhibitor->DNA_Gyrase Inhibition

Caption: DNA Gyrase mechanism of action and point of inhibition.

Docking_Workflow PDB 1. Protein Structure Acquisition (from PDB) Protein_Prep 3. Protein Preparation (Remove Water, Add Hydrogens) PDB->Protein_Prep Ligand_Prep 2. Ligand Preparation (3D Structure Generation & Energy Minimization) Docking 5. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen 4. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis 6. Results Analysis (Binding Energy & Pose Visualization) Docking->Analysis

References

benchmarking the synthetic utility of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole against other heterocyclic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole against other common heterocyclic aldehydes, namely Indole-3-carboxaldehyde, Furfural, Thiophene-2-carboxaldehyde, and Pyridine-4-carboxaldehyde. The performance of these aldehydes in key synthetic transformations is evaluated based on reported experimental data, offering insights for reaction planning and optimization in drug discovery and development.

Executive Summary

This compound is a versatile heterocyclic aldehyde that serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its reactivity in common aldehyde transformations, such as Knoevenagel condensation and Schiff base formation, is comparable to and in some cases superior to other widely used heterocyclic aldehydes. The presence of the chloro substituent and the pyrazole core offers unique opportunities for further functionalization, making it a strategic choice for generating diverse chemical libraries for drug screening.

Comparative Analysis of Synthetic Transformations

The synthetic utility of an aldehyde is largely determined by its reactivity and the yields it provides in various C-C and C-N bond-forming reactions. This section compares the performance of this compound with other heterocyclic aldehydes in four key reactions: Knoevenagel condensation, Schiff base formation, the Biginelli reaction, and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental reaction for the formation of α,β-unsaturated compounds. The reactivity of the aldehyde in this reaction is crucial for achieving high yields.

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
This compound MalononitrileAmmonium carbonate, Water:Ethanol (1:1), RefluxHigh (not specified)[1]
Indole-3-carboxaldehydeMalononitrileAmmonium acetate, sonication, RTExcellent[2]
FurfuralMalononitrileNiCu@MWCNT, H₂O/CH₃OH, 25°C, 15 min92 ± 2[3]
Thiophene-2-carboxaldehydeMalononitrile2a (catalyst), CDCl₃High conversion[4]
Pyridine-4-carboxaldehydeMalononitrileCatalyst-free, H₂O:EtOH, RT90-95[5]

Analysis: this compound participates effectively in the Knoevenagel condensation. While a specific yield is not provided in the comparative study, the reaction is described as proceeding to give high yields[1]. Other heterocyclic aldehydes also show excellent reactivity, with furfural and pyridine-4-carboxaldehyde providing yields exceeding 90% under mild conditions[3][5]. The reactivity of these aldehydes is generally high due to the electron-withdrawing nature of the heterocyclic rings.

Schiff Base Formation

The formation of Schiff bases (imines) is a critical step in the synthesis of many pharmaceuticals and ligands. This reaction involves the condensation of an aldehyde with a primary amine.

AldehydeAmineSolvent/ConditionsYield (%)Reference
This compound 4-ChloroanilineEthanol, Reflux, 2h84[6]
Indole-3-carboxaldehydeVarious amino acids/aminophenolsNot specifiedNot specified[7]
FurfuralAnilineNot specifiedNot specified
Thiophene-2-carboxaldehydeAniline and substituted anilinesEthanol, H₂SO₄ (cat.)Not specified[8]
Pyridine-4-carboxaldehyde4-methoxy-anilineWater, Stirring, 15 min99.86[9]
Pyridine-4-carboxaldehyde3-aminobenzoic acidNot specified85[10]

Analysis: this compound forms Schiff bases in high yield (84%) upon refluxing with anilines[6]. Pyridine-4-carboxaldehyde demonstrates exceptional reactivity, affording a near-quantitative yield in a short reaction time in water[9]. The high reactivity of pyridine-4-carboxaldehyde can be attributed to the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, a class of compounds with diverse biological activities.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference | |---|---|---|---|---| | This compound | Ethyl acetoacetate | Urea | B(C₆F₅)₃ | Low yield |[11] | | Indole-3-carboxaldehyde | Ethyl acetoacetate | Urea | Not specified | Not specified |[12] | | Furfural | Ethyl acetoacetate | Urea | Gluconic acid aqueous solution, 60°C, 6h | 90 |[13] | | Benzaldehyde (for comparison) | Ethyl acetoacetate | Urea | Various | 58-98 |[7][14][15] | | Aromatic Aldehydes (general) | Ethyl acetoacetate | Urea | NiCl₂ | High |[11] |

Analysis: The Biginelli reaction with this compound is reported to give a low yield[11]. In contrast, furfural provides a high yield of 90% in the presence of a green catalyst[13]. Aromatic aldehydes, in general, are good substrates for the Biginelli reaction, with yields often exceeding 90% under optimized conditions[15]. The lower yield observed for the pyrazole aldehyde in this specific study might be due to steric hindrance or electronic effects of the substituted pyrazole ring.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.

AldehydeWittig ReagentSolvent/ConditionsYield (%)Reference
This compound Not specifiedNot specifiedNot specified
Aromatic Aldehydes (general)Benzyltriphenylphosphonium chlorideTraditional vs. Green methodsVariable[16]
Heteroaromatic Aldehydes (general)Not specifiedNot specifiedReactivity trend: Pyrrole > Furan > Thiophene > Pyridine[17]

Analysis: Specific yield data for the Wittig reaction of this compound was not found in the performed searches. However, the general reactivity trend for electrophilic substitution in five-membered heterocycles is Pyrrole > Furan > Thiophene[18]. This suggests that aldehydes derived from these heterocycles would exhibit varying reactivity in the Wittig reaction. Pyridine, being electron-deficient, would likely show different reactivity compared to the electron-rich five-membered heterocycles. The outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

Experimental Protocols

Synthesis of this compound

Reaction: Vilsmeier-Haack formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Procedure:

  • To ice-cold dimethylformamide (DMF, 0.16 mol), add phosphoryl chloride (POCl₃, 0.35 mol) dropwise to generate the Vilsmeier reagent.

  • Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) to the reaction mixture.

  • Heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and pour it into ice-water to precipitate the crude product.

  • Filter the solid, wash with water, dry, and recrystallize from ethanol to obtain pale-yellow crystals. Yield: ~75-85%[19].

Knoevenagel Condensation with this compound

Reaction: Condensation with an active methylene compound (e.g., malononitrile).

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Add ammonium carbonate (20 mol%) as a catalyst.

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry. Yield: High yields are reported for this transformation[1].

Schiff Base Formation with this compound

Reaction: Condensation with a primary amine (e.g., 4-chloroaniline).

Procedure:

  • Dissolve this compound (5 mmol) and 4-chloroaniline (5 mmol) in ethanol (20 mL).

  • Reflux the solution for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the Schiff base. Yield: 84%[6].

Signaling Pathway and Experimental Workflow Diagrams

Derivatives of pyrazole aldehydes are of significant interest in drug discovery due to their potential to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of the p38 MAPK Signaling Pathway

Many pyrazole-containing compounds have been identified as potent inhibitors of protein kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses. A derivative of this compound could be designed to inhibit this pathway.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_cell Cell Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress_Stimuli->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1) Receptor->MAP3K activates MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Substrates phosphorylates Inflammation Inflammatory Response (e.g., Cytokine Production) Substrates->Inflammation leads to Inhibitor Pyrazole Derivative (from this compound) Inhibitor->p38_MAPK inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by a hypothetical pyrazole derivative.

Synthetic Workflow for a Pyrazole-based Kinase Inhibitor

The following diagram illustrates a general synthetic workflow for preparing a potential kinase inhibitor starting from this compound.

synthetic_workflow Start 5-Chloro-4-formyl- 3-methyl-1-phenylpyrazole Step1 Reaction 1 (e.g., Knoevenagel Condensation) Start->Step1 Intermediate Intermediate A Step1->Intermediate Step2 Reaction 2 (e.g., Cyclization) Intermediate->Step2 Product Final Product (e.g., Pyrazolopyrimidine) Step2->Product Screening Biological Screening (e.g., Kinase Assay) Product->Screening

Caption: General synthetic workflow for a pyrazole-based kinase inhibitor.

Conclusion

This compound is a highly valuable and reactive heterocyclic aldehyde with broad synthetic utility. Its performance in key organic reactions is competitive with other commonly used heterocyclic aldehydes. The presence of multiple reaction sites on the pyrazole ring system provides a rich platform for the generation of diverse and complex molecular architectures, making it an attractive starting material for the synthesis of novel therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently build libraries of potential drug candidates for a variety of biological targets.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole, ensuring the protection of personnel and the environment.

I. Immediate Safety Considerations and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause significant skin and eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[4][5][6] Adherence to appropriate safety protocols is mandatory to minimize exposure risks.

II. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. Before handling this compound, all personnel must be equipped with the following:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Appropriate chemical-resistant gloves.[5]
Body Protection A lab coat or other protective clothing to prevent skin exposure.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[5]
III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[5] Improper disposal can lead to environmental contamination and legal consequences.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including any contaminated materials, as hazardous waste.

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.

Step 2: Containment

  • Place the waste in a designated, properly labeled, and sealed container. The container must be in good condition and compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound".

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7]

Step 4: Arrange for Professional Disposal

  • The disposal of this chemical waste should be handled by a licensed chemical destruction facility.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors for this purpose.

  • Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed during storage or disposal.[8]

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Containers can be triple-rinsed with a suitable solvent (consult with your EHS department for an appropriate solvent).[8] The rinsate must be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[8]

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure proper ventilation.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum the spilled substance. Avoid generating dust.

  • Collection: Place the collected material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating agent. Collect all cleaning materials and dispose of them as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department in accordance with your institution's policies.

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated materials) B Is the container empty? A->B C Segregate as Hazardous Waste B->C No D Triple Rinse with Appropriate Solvent B->D Yes G Store in Labeled, Sealed Container C->G E Collect Rinsate as Hazardous Waste D->E F Dispose of Decontaminated Container (Recycle/Landfill) D->F E->G H Store in Designated Hazardous Waste Area G->H I Contact EHS for Professional Disposal H->I

Caption: Logical workflow for the proper disposal of this compound and its containers.

References

Personal protective equipment for handling 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure research environment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₉ClN₂O[1][2]
Molecular Weight 220.65 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 145-148 °C[4]
Purity >98.0% (GC)[3]

Hazard Identification and Precautionary Statements

This compound is classified as a hazardous substance. It is crucial to understand its potential risks and take appropriate precautions.

Hazard ClassGHS ClassificationPrecautionary Statements
Skin Irritation Category 2[1][2][5]H315: Causes skin irritation.[2][5]
Eye Irritation Category 2 / 2A[1][5][6]H319: Causes serious eye irritation.[1][2][5][6]
Specific target organ toxicity — single exposure Category 3 (Respiratory system)[1][5]H335: May cause respiratory irritation.[1][2][5]
Acute toxicity (oral) Category 4H302: Harmful if swallowed.[6]

Signal Word: Warning[1][2][5][6]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory to ensure the safe handling and disposal of this compound.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Always handle this compound in a well-ventilated area.[5][7] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.[1][5] A face shield should be used in situations with a high risk of splashing.[8][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant clothing to prevent skin contact.[1][5][8]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved N95 dust mask or a respirator with an appropriate filter.[10]

2. Handling Procedure

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that a safety shower and eyewash station are readily accessible.

  • Dispensing: Carefully weigh and dispense the powdered compound in a designated area, preferably within a fume hood, to avoid generating dust.

  • Spill Management: In case of a spill, do not dry sweep. Carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5] Do not eat, drink, or smoke in the laboratory.[6]

3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Keep the container locked up.[5]

4. Disposal

  • Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[5]

  • Do not dispose of it down the drain or with general household waste. The material should be sent to an approved waste disposal plant.[5]

  • Contaminated clothing should be removed and washed before reuse.[5]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][5][7]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing.[5] If skin irritation occurs, get medical advice.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][5]

  • If Swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Gloves - Lab Coat handling_weigh Weighing and Dispensing (in fume hood) prep_ppe->handling_weigh prep_eng Ensure Engineering Controls - Fume Hood - Eyewash/Safety Shower prep_eng->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon emergency_spill Spill Response handling_exp->emergency_spill If Spill Occurs emergency_exposure Exposure Response - Skin/Eye Contact - Inhalation/Ingestion handling_exp->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste - Chemical Waste - Contaminated PPE cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash emergency_spill->cleanup_decon emergency_firstaid Administer First Aid emergency_exposure->emergency_firstaid emergency_medical Seek Medical Attention emergency_firstaid->emergency_medical

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Chloro-4-formyl-3-methyl-1-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-formyl-3-methyl-1-phenylpyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.